Product packaging for 2-(6-Aminopyridin-2-yl)acetic acid(Cat. No.:CAS No. 339195-51-6)

2-(6-Aminopyridin-2-yl)acetic acid

Cat. No.: B1520037
CAS No.: 339195-51-6
M. Wt: 152.15 g/mol
InChI Key: IPZVFUNJVYGZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(6-Aminopyridin-2-yl)acetic acid (CAS 339195-51-6) is a valuable heterocyclic building block extensively employed in medicinal chemistry and pharmaceutical research and development . Its molecular structure, featuring both an aminopyridine ring and a reactive acetic acid group, makes it a versatile intermediate for the synthesis of diverse bioactive molecules . Researchers utilize this compound to create potential enzyme inhibitors and receptor modulators, with its derivatives being explored for therapeutic applications in areas such as cancer and inflammation . For instance, structurally related 2,6-diaminopyridine and 2-aminopyridine scaffolds are recognized key components in several pharmacologically active compounds, including the urinary tract analgesic phenazopyridine, the antibacterial nalidixic acid, and the anti-inflammatory piroxicam . Furthermore, the compound serves as a crucial precursor in the design of creatine transport inhibitors, which are being investigated for their antiproliferative effects and potential in treating cancers like pancreatic and ovarian cancer . Available as the free acid (CAS 339195-51-6) or its hydrochloride salt (CAS 1965308-87-5) , this reagent is supplied with high purity for research applications. It requires storage in a dark place, sealed in a dry environment, ideally at -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1520037 2-(6-Aminopyridin-2-yl)acetic acid CAS No. 339195-51-6

Properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZVFUNJVYGZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658117
Record name (6-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339195-51-6
Record name 6-Amino-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339195-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Aminopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Aminopyridin-2-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis methodologies, spectral characterization, and key applications of this compound, with a focus on its role in drug discovery and development.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions, coupled with its relatively low molecular weight, makes it an attractive core for the design of novel therapeutic agents.[3] this compound builds upon this foundation by incorporating a flexible acetic acid side chain, providing an additional reactive handle for molecular elaboration and diversification. This unique combination of functional groups allows for its use in the construction of a wide array of derivatives with potential applications in various therapeutic areas.[4][5]

Core Chemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and development.

PropertyValueSource
CAS Number 339195-51-6[6]
Molecular Formula C₇H₈N₂O₂[6]
Molecular Weight 152.15 g/mol [6]
IUPAC Name This compound
Appearance Off-white to light yellow crystalline powder (typical)
Purity Typically ≥97%[6]

Synthesis Methodologies: A Strategic Overview

Several synthetic routes to this compound can be envisioned, primarily revolving around the introduction of the amino group or the construction of the acetic acid side chain. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

General Synthetic Strategies

Two primary retrosynthetic approaches dominate the synthesis of this compound:

  • Route A: Amination of a Halogenated Precursor: This is a common and often high-yielding approach. It involves the nucleophilic substitution of a halogen (typically chlorine or bromine) at the 6-position of a 2-(halopyridin-2-yl)acetic acid derivative with an amino group source.

  • Route B: Hydrolysis of a Nitrile Precursor: This method involves the synthesis of 2-(6-aminopyridin-2-yl)acetonitrile, followed by its hydrolysis to the corresponding carboxylic acid.

Diagram: Retrosynthetic Analysis

G cluster_A Route A: Amination cluster_B Route B: Nitrile Hydrolysis Target This compound Precursor_A 2-(6-Halopyridin-2-yl)acetic acid Precursor_A->Target Nucleophilic Substitution Reagent_A Amine Source (e.g., NH₃, NaN₃ then reduction) Precursor_B 2-(6-Aminopyridin-2-yl)acetonitrile Precursor_B->Target Hydrolysis Reagent_B Acid or Base Hydrolysis

Caption: Retrosynthetic pathways for this compound.

Exemplary Experimental Protocol: Synthesis via Amination of 2-(6-Bromopyridin-2-yl)acetic acid

This protocol is a representative example based on established methodologies for the amination of halopyridines.[1] Optimization may be required based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2-(6-Bromopyridin-2-yl)acetic acid

This intermediate can be prepared from commercially available 2,6-dibromopyridine through a series of reactions, including monolithiation followed by carboxylation.

Step 2: Amination

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-(6-bromopyridin-2-yl)acetic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Reagents: Add a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a suitable ligand (e.g., L-proline or a diamine ligand, 10-20 mol%).

  • Amine Source: Introduce a source of ammonia, such as aqueous ammonia or ammonium hydroxide (excess).

  • Base: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram: Experimental Workflow for Synthesis

G Start Start: 2-(6-Bromopyridin-2-yl)acetic acid Setup Dissolve in Dioxane/DMF Add CuI, Ligand, Base Start->Setup Reagents Add Aqueous Ammonia Setup->Reagents Reaction Heat at 80-120 °C, 12-24h Reagents->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Dilute with Water, Acidify Monitor->Workup Complete Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate, Purify Extraction->Purification End End: this compound Purification->End

Caption: A typical workflow for the amination synthesis.

Spectral Characterization

While a comprehensive, publicly available dataset of spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetic acid side chain, and the amine protons. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.0-8.0 ppm). The methylene protons should present as a singlet at approximately δ 3.5-4.0 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetic acid moiety. The pyridine carbons are expected in the range of δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above δ 170 ppm, and the methylene carbon will appear around δ 40-50 ppm.

FT-IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹, two bands).

  • O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹).

  • C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

  • C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • N-H bending of the primary amine (around 1600 cm⁻¹).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 153.06.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly valuable building block for the synthesis of novel bioactive molecules.[4][5]

As a Versatile Scaffold

The primary amine and the carboxylic acid groups provide two orthogonal points for chemical modification. The amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the rapid generation of libraries of compounds for high-throughput screening.

In the Synthesis of Bioactive Molecules

Derivatives of this compound have been investigated for a range of biological activities. For instance, related aminopyridine structures have been incorporated into inhibitors of various enzymes and receptors. The acetic acid moiety can be used to link the aminopyridine core to other pharmacophores or to modulate the pharmacokinetic properties of a lead compound.

Diagram: Role in Drug Discovery

G cluster_amine Amine Modification cluster_acid Carboxylic Acid Modification Scaffold This compound Acylation Acylation Scaffold->Acylation R-NH₂ Alkylation Alkylation Scaffold->Alkylation R-NH₂ Heterocycle Heterocycle Formation Scaffold->Heterocycle R-NH₂ Esterification Esterification Scaffold->Esterification R-COOH Amidation Amidation Scaffold->Amidation R-COOH Reduction Reduction Scaffold->Reduction R-COOH Library Compound Library Acylation->Library Alkylation->Library Heterocycle->Library Esterification->Library Amidation->Library Reduction->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Role as a scaffold in generating compound libraries.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups allow for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of such well-defined scaffolds in the drug discovery process is expected to increase.

References

2-(6-Aminopyridin-2-yl)acetic acid CAS number 339195-51-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(6-Aminopyridin-2-yl)acetic acid (CAS: 339195-51-6)

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to deliver actionable insights into its synthesis, characterization, reactivity, and application. The 2-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[1] This guide serves as a technical resource for researchers looking to leverage the unique structural and chemical attributes of this valuable intermediate.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a nucleophilic amino group and a versatile carboxylic acid moiety on a pyridine core. These features make it an ideal starting point for the synthesis of more complex molecular architectures.

PropertyValueSource
CAS Number 339195-51-6N/A
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance Typically an off-white to yellow solidN/A
Purity Commercially available, typically ≥97%[2]
Topological Polar Surface Area (TPSA) 76.21 Ų[3][4]
Predicted LogP -0.3[4]
Storage Conditions Store in a freezer at -20°C, sealed in a dry, dark environment to prevent degradation.[5]N/A

Plausible Synthesis and Purification Workflow

While multiple proprietary synthesis routes exist, a robust and scalable pathway can be designed based on established organometallic and nucleophilic substitution reactions. A common strategy involves the construction of the acetic acid side chain onto a pre-functionalized pyridine ring. The following workflow is a plausible, non-patented approach.

Workflow Diagram: Synthetic Pathway

G cluster_0 Stage 1: Side-Chain Introduction cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification A 2-Amino-6-chloropyridine B 2-(6-Aminopyridin-2-yl)acetonitrile A->B Reagents: Zn(CN)₂, Pd(PPh₃)₄ Solvent: DMF Rationale: Palladium-catalyzed cyanation introduces the nitrile, a stable precursor to the carboxylic acid. C This compound (Target Molecule) B->C Reagents: 6M HCl (aq) Condition: Reflux Rationale: Strong acidic conditions ensure complete hydrolysis of the nitrile to the carboxylic acid. D Crude Product C->D Workup: Neutralization (e.g., NaOH) to precipitate the zwitterionic product. E Purified Product D->E Method: Recrystallization Solvent: Ethanol/Water Rationale: Exploits solubility differences to remove impurities. G cluster_0 Functional Group Transformations center Core Molecule N Amino Group (Nucleophilic) center->N N-Alkylation N-Acylation Diazotization C Carboxylic Acid (Electrophilic after activation) center->C Amide Coupling (EDC, HATU) Esterification (Fischer) Reduction to Alcohol P Pyridine Ring (Aromatic) center->P Electrophilic Aromatic Substitution (e.g., Halogenation)

References

molecular structure of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Application of 2-(6-Aminopyridin-2-yl)acetic Acid

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with both a nucleophilic amino group and a versatile carboxylic acid moiety, presents a valuable scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol, explains the rationale behind key experimental steps, and explores the compound's application as a foundational element in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important research chemical.

Introduction

The Significance of the Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized for its ability to form key hydrogen bond interactions with biological targets.[1] Its simple, low molecular weight design makes it an ideal starting point for creating pharmacophores that adhere to principles of lead-like design.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor, a combination that facilitates potent and specific binding to a wide array of enzymes and receptors. Consequently, aminopyridine derivatives have been successfully developed into agents with antibacterial, anticancer, and anti-inflammatory properties.[2]

Overview of this compound as a Research Building Block

This compound, hereafter referred to as APAA , capitalizes on the utility of the aminopyridine core by incorporating a strategically placed acetic acid side chain. This addition introduces a second vector for chemical modification and a potential binding interaction point. APAA is primarily utilized as a versatile intermediate or building block in the synthesis of more elaborate compounds.[3][4] Its bifunctional nature—a nucleophilic amine and a modifiable carboxylic acid—allows for orthogonal chemical strategies in the construction of compound libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

Core Chemical Structure and Nomenclature

The fundamental structure of APAA consists of a pyridine ring substituted at the 6-position with an amino group (-NH₂) and at the 2-position with an acetic acid moiety (-CH₂COOH).

  • IUPAC Name: this compound

  • CAS Number: 339195-51-6[3][4]

  • Molecular Formula: C₇H₈N₂O₂[3]

  • Molecular Weight: 152.15 g/mol [3]

The compound is also available as a hydrochloride salt (CAS No: 1965308-87-5), which often exhibits improved solubility in aqueous media.[5][6]

Tautomerism and Zwitterionic States

An expert analysis of APAA's structure necessitates a consideration of its potential tautomeric and zwitterionic forms. The 6-aminopyridine fragment can exist in equilibrium between the amino form and the imino tautomer. In solution, APAA can also exist as a zwitterion, where the acidic proton from the carboxyl group is transferred to one of the basic nitrogen atoms—either the pyridine ring nitrogen or the exocyclic amino group. The predominant form is highly dependent on the pH of the environment. Understanding these potential states is critical for predicting binding modes, designing bioassays, and interpreting spectroscopic data.

Table of Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈N₂O₂[3][4]
Molecular Weight 152.15 g/mol [3][4]
Topological Polar Surface Area 76.2 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[8]
Rotatable Bonds 2[7]
Storage Conditions Store in freezer, sealed in dry, keep in dark place[4]

Synthesis and Purification

The synthesis of substituted pyridylacetic acids can be challenging due to the potential for decarboxylation of the final product under harsh conditions.[9] Therefore, a robust and mild synthetic strategy is required.

Retrosynthetic Analysis

A logical retrosynthetic approach for APAA involves disconnecting the C-C bond between the pyridine ring and the acetic acid moiety, leading back to a functionalized picoline derivative and a carboxylating agent. An alternative, more practical approach involves nucleophilic substitution on a pre-functionalized pyridine ring.

G APAA This compound Intermediate_A Ethyl 2-(6-aminopyridin-2-yl)acetate APAA->Intermediate_A Hydrolysis Intermediate_B Ethyl 2-(6-amino-2-pyridyl)malonate Intermediate_A->Intermediate_B Decarboxylation StartingMaterial_1 2-Chloro-6-aminopyridine Intermediate_B->StartingMaterial_1 Nucleophilic Substitution StartingMaterial_2 Diethyl malonate Intermediate_B->StartingMaterial_2

Caption: Retrosynthetic analysis of APAA.

Recommended Synthetic Protocol: Nucleophilic Substitution

This protocol is based on established methods for the synthesis of related pyridylacetic acid derivatives.[9] It employs a nucleophilic substitution reaction, which is a reliable and scalable approach.

Step 1: Generation of the Malonate Nucleophile

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise. Causality: NaH is a strong, non-nucleophilic base used to deprotonate the malonate ester, creating the required nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.

  • Slowly add diethyl malonate (9.6 g, 60 mmol) dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate flask, dissolve 2-chloro-6-aminopyridine (6.4 g, 50 mmol) in anhydrous THF (50 mL).

  • Add the 2-chloro-6-aminopyridine solution dropwise to the prepared sodium diethyl malonate solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Step 3: Hydrolysis and Decarboxylation

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Add a 6M aqueous solution of hydrochloric acid (100 mL) and heat the mixture to reflux for 6-8 hours. Causality: The strong acidic conditions hydrolyze both ester groups to carboxylic acids. The resulting malonic acid derivative is unstable at high temperatures and undergoes facile decarboxylation to yield the desired acetic acid moiety.

  • Cool the solution in an ice bath. Adjust the pH to ~7 using a 5M sodium hydroxide solution, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

Purification and Quality Control

The crude product can be purified by recrystallization from an ethanol/water mixture. The purity and identity of the final compound must be validated using the spectroscopic methods outlined below. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining final purity.

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized APAA is a critical, self-validating step of the protocol. Each spectroscopic technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information on the number of different types of protons and their connectivity. The spectrum of APAA is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene (-CH₂-) protons, and the exchangeable protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.

  • ¹³C NMR: Carbon NMR will confirm the presence of the seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (δ ≈ 170-180 ppm) and the five distinct carbons of the substituted pyridine ring.

¹H NMR (Expected Data, 400 MHz, DMSO-d₆) ¹³C NMR (Expected Data, 100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~12.5 (s, 1H, br)-COOH~172.0
~7.3 (t, 1H)H4-pyridine~159.0
~6.5 (s, 2H, br)-NH₂~150.0
~6.3 (d, 1H)H3-pyridine~139.0
~6.2 (d, 1H)H5-pyridine~105.0
~3.5 (s, 2H)-CH₂-~104.0
~45.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretch (amino group)
3300-2500O-H stretch (broad, carboxylic acid)
~1710C=O stretch (carbonyl of carboxylic acid)
~1640N-H bend (amino group)
1600-1450C=C and C=N stretches (aromatic ring)
~1300C-N stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For APAA, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 153.0664, corresponding to the molecular formula C₇H₉N₂O₂⁺.

G cluster_validation Validation Stage Synthesis Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification PurityCheck Purity Analysis (HPLC >97%) Purification->PurityCheck StructureConfirm Structural Confirmation PurityCheck->StructureConfirm NMR ¹H & ¹³C NMR StructureConfirm->NMR MS HRMS StructureConfirm->MS IR FT-IR StructureConfirm->IR Final Validated APAA

Caption: Workflow for product purification and validation.

Applications in Drug Discovery and Development

Utility as a Scaffold for Library Synthesis

APAA is an ideal scaffold for combinatorial chemistry and library synthesis due to its two distinct and chemically addressable functional groups.

  • Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.

  • N-Functionalization: The amino group can undergo reactions such as acylation, sulfonylation, or reductive amination to introduce a second point of diversity.

This dual-handle approach allows for the rapid exploration of chemical space around the aminopyridine core, which is a highly efficient strategy for hit-to-lead optimization.

Potential Biological Targets

Based on the known activities of related aminopyridine derivatives, compounds derived from the APAA scaffold could plausibly target:

  • Protein Kinases: The aminopyridine motif is a known "hinge-binder" in many kinase inhibitors. The acetic acid moiety can be elaborated to interact with the solvent-exposed region of the ATP-binding pocket.

  • Bacterial Enzymes: The scaffold's ability to chelate metal ions or interrupt key hydrogen bond networks makes it a candidate for antibacterial drug design.[10]

  • G-Protein Coupled Receptors (GPCRs): Derivatives of aminopyridines have been investigated as modulators for various GPCRs, including muscarinic receptors.[11]

G Core APAA Core Scaffold R1 Amide Library (Coupling at COOH) Core->R1 Vector 1 R2 Acyl/Sulfonyl Library (Reaction at NH₂) Core->R2 Vector 2 R3 Ring Modification (e.g., Halogenation) Core->R3 Vector 3 Screening High-Throughput Screening R1->Screening R2->Screening R3->Screening Hit Bioactive 'Hit' Compounds Screening->Hit

Caption: Drug discovery diversification from the APAA scaffold.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant potential for innovation in drug discovery. Its molecular structure, characterized by the potent aminopyridine pharmacophore and a versatile acetic acid handle, provides a robust platform for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, empowers researchers to fully leverage its capabilities in the quest for next-generation therapeutics.

References

2-(6-Aminopyridin-2-yl)acetic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(6-Aminopyridin-2-yl)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 339195-51-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs—a pyridine ring, an amino group, and a carboxylic acid. These features impart a unique combination of properties relevant for its use as a building block in drug discovery and as a ligand in coordination chemistry. However, a comprehensive public repository of its experimentally determined physical properties is notably absent. This guide moves beyond a simple data sheet to provide a two-fold focus: first, to establish a theoretically-grounded understanding of its expected physicochemical properties based on structural analysis; and second, to provide robust, field-proven experimental protocols for the precise determination of these properties. This document serves as a foundational manual for any researcher intending to work with and characterize this compound, ensuring data integrity and reproducibility.

Molecular Identity and Structural Considerations

The foundational step in characterizing any chemical entity is to confirm its identity and understand its structure. The properties of this compound are intrinsically linked to its amphoteric and aromatic nature.

PropertyValueSource
CAS Number 339195-51-6[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Common Forms Free base; Hydrochloride salt (CAS: 1965308-87-5)[3]

The presence of a carboxylic acid, an exocyclic amino group, and a pyridine ring nitrogen makes this molecule amphoteric. In solution, it is expected to exist predominantly as a zwitterion, a structural feature that profoundly influences its melting point, solubility, and acid-base chemistry. The availability of a hydrochloride salt form suggests that this salt may offer enhanced stability or improved handling characteristics compared to the free base.[3]

Predicted Physical Properties: An Expert Analysis

In the absence of extensive empirical data, a reasoned analysis of the molecule's structure allows for the prediction of its core physical properties. These predictions provide a baseline for experimental design and verification.

PropertyPredicted Value / BehaviorScientific Rationale
Appearance White to off-white or pale yellow crystalline solid.Consistent with related aminopyridine and amino acid derivatives.
Melting Point High, with decomposition (>200 °C).The zwitterionic nature leads to strong intermolecular ionic interactions, requiring significant thermal energy to disrupt the crystal lattice, often leading to decomposition before a true melting point is reached. The related compound 6-Aminopyridine-2-carboxylic acid melts at 310-319 °C.
Solubility Sparingly soluble in water; soluble in acidic or basic aqueous solutions. Soluble in DMSO. Poorly soluble in nonpolar organic solvents (e.g., hexanes, toluene).The polar, zwitterionic form favors solubility in polar protic solvents like water. Solubility is pH-dependent, increasing at pH values away from the isoelectric point where the molecule carries a net positive or negative charge. Dimethyl sulfoxide (DMSO) is an effective solvent for many polar, heterocyclic compounds.
pKa Values Expected pKa₁ ≈ 2.5-4.0 (Carboxylic Acid); Expected pKa₂ ≈ 5.0-6.5 (Pyridinium ion).The carboxylic acid pKa is typical for an acetic acid moiety adjacent to an aromatic ring. The second pKa is attributed to the protonation of the pyridine ring nitrogen, which is generally more basic than the exocyclic amino group in aminopyridines.
Acid-Base Equilibria

Understanding the pKa values is critical for controlling solubility, designing purification strategies, and predicting physiological behavior. The compound possesses two primary ionizable centers, leading to distinct species depending on the pH of the medium.

G Cation Cationic Form (pH < pKa₁) Zwitterion Zwitterionic Form (pKa₁ < pH < pKa₂) Cation->Zwitterion + H⁺ / - H⁺ pKa₁ (Carboxylic Acid) Anion Anionic Form (pH > pKa₂) Zwitterion->Anion + H⁺ / - H⁺ pKa₂ (Pyridine N-H⁺)

Caption: Acid-base equilibria of this compound.

Experimental Protocols for Physicochemical Characterization

This section provides standardized, step-by-step methodologies for the empirical determination of the key physical properties. Adherence to these protocols is essential for generating reliable and citable data.

Workflow for Comprehensive Characterization

A logical workflow ensures that foundational properties are determined first, informing subsequent experiments.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Consolidation A Obtain/Synthesize Compound B Confirm Identity & Purity (NMR, LC-MS) A->B C Determine Melting Point (DSC) B->C D Determine Water Solubility (OECD 105) B->D E Determine pKa Values (Potentiometric Titration) B->E F Compile Technical Data Sheet C->F D->F E->F

Caption: Logical workflow for compound characterization.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision and ability to detect decomposition.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition like melting results in a detectable endothermic peak.

  • Instrumentation: TA Instruments Q20 or similar, with refrigerated cooling system.

  • Methodology:

    • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[4]

    • Sample Preparation: Accurately weigh 2-5 mg of the dry, finely powdered compound into a Tzero aluminum hermetic pan.[5] Crimp the lid to seal the pan. Prepare an identical empty pan as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature at a rate of 10 °C/min up to a final temperature of 350 °C.[6] A slower scan rate (e.g., 1-5 °C/min) can be used for higher resolution if needed.

    • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[6] Note any evidence of decomposition, such as a broad peak or a baseline shift after the event.

Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for compounds with solubility greater than 10⁻² g/L.[7][8]

  • Principle: A supersaturated solution of the compound in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the filtered aqueous phase is then determined.

  • Reagents & Equipment: Reagent-grade water, constant temperature shaker bath (20 ± 0.5 °C), analytical balance, pH meter, suitable analytical instrument (e.g., HPLC-UV).

  • Methodology:

    • Preliminary Test: To estimate the solubility, add the compound in stepwise increasing amounts to a known volume of water at 20 °C and shake vigorously after each addition. This helps determine the approximate amount needed for the definitive test.

    • Equilibration: Add an excess amount of the solid compound (as determined in the preliminary test) to several flasks containing known volumes of water.

    • Agitation: Place the flasks in a shaker bath set to 20 °C and agitate for at least 24 hours. It is recommended to check the concentration at 24, 48, and 72 hours. Equilibrium is reached when three successive measurements are within ±5% of each other.

    • Phase Separation: Allow the flasks to stand at 20 °C to let the solid settle. Centrifuge or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the analyte.

    • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV with a standard calibration curve. The result is reported in g/L or mg/mL.

Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate method for determining the dissociation constants of ionizable compounds.[9][10]

  • Principle: The compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture), and the pH of the solution is monitored as a standardized titrant (acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[11][12]

  • Reagents & Equipment: Calibrated pH meter and electrode, automated titrator or burette, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), nitrogen gas.

  • Methodology:

    • Preparation: Prepare a ~1 mM solution of the compound in water containing 0.15 M KCl. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.

    • Titration - Acidic pKa: Adjust the initial pH of the solution to ~1.5-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.

    • Titration - Basic pKa: To determine the pKa of the conjugate acid (pyridinium ion), a back-titration can be performed, or the data from the single titration can be analyzed.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the inflection points of the curve (where the first derivative is maximal or the second derivative is zero). The pH at the point where half the volume of titrant required to reach the equivalence point has been added corresponds to the pKa.

Expected Spectroscopic Data (¹H and ¹³C NMR)

While a verified spectrum is not publicly available, the expected NMR signals can be predicted to aid in structural confirmation. The spectrum should be acquired in a solvent like DMSO-d₆ or D₂O.

  • ¹H NMR:

    • Pyridine Ring Protons (3H): Expect three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton between the two nitrogen-containing substituents will likely be the most upfield, with the other two showing characteristic doublet or triplet splitting patterns based on their coupling to adjacent protons.

    • Methylene Protons (-CH₂-) (2H): A singlet is expected around ~3.5-4.0 ppm.

    • Amine Protons (-NH₂) (2H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

    • Carboxylic Acid Proton (-COOH) (1H): A very broad singlet, often downfield (>10 ppm), which will exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): Expect a signal in the ~170-180 ppm region.

    • Pyridine Ring Carbons (5C): Five signals are expected in the aromatic region (~110-160 ppm). The carbons directly attached to the nitrogen and amino groups will be the most deshielded.

    • Methylene Carbon (-CH₂-): A signal is expected around ~40-50 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the known hazards of related compounds, such as aminopyridines and other heterocyclic carboxylic acids.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling:

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Practice good laboratory hygiene. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place.[2] Some suppliers recommend storage in a freezer.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential, yet its fundamental physical properties remain largely uncharacterized in public literature. This guide provides a robust framework for researchers, combining theoretical predictions based on chemical principles with detailed, actionable protocols for empirical determination. By following these methodologies for melting point, solubility, and pKa analysis, scientists can generate the high-quality, reproducible data necessary to confidently advance their research and development objectives.

References

An In-depth Technical Guide to the Solubility of 2-(6-Aminopyridin-2-yl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Novel Heterocyclic Compounds

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. This guide provides a comprehensive technical overview of the solubility of 2-(6-Aminopyridin-2-yl)acetic acid, a key heterocyclic building block. While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical role of solvent selection. Our approach is grounded in established methodologies to ensure scientific integrity and provide a practical framework for your research.

Physicochemical Profile of this compound: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound, with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol , possesses key functional groups that dictate its behavior in different solvent environments.[1]

  • Amphoteric Nature: The presence of a basic aminopyridine moiety and an acidic carboxylic acid group confers an amphoteric and zwitterionic character to the molecule. This duality suggests that its solubility will be highly dependent on the pH of the medium in aqueous solutions and will significantly influence its interaction with organic solvents of varying polarity and proticity.

  • Hydrogen Bonding Capacity: The amino group (-NH2) and the carboxylic acid group (-COOH) are both potent hydrogen bond donors and acceptors. This characteristic suggests a strong affinity for polar protic solvents that can engage in hydrogen bonding, such as alcohols.

  • Aromatic System: The pyridine ring provides a degree of aromaticity and potential for π-π stacking interactions, which could favor solubility in certain aromatic or non-polar aprotic solvents.

A critical first step in any solubility study is to consider the structure and size of the API to determine which solvents to test.[2] The presence of both polar (amino, carboxylic acid) and less polar (pyridine ring) regions in this compound suggests that a range of solvents with varying polarities should be investigated.

Table 1: Key Physicochemical Properties of this compound
PropertyValue/InformationSource
CAS Number 339195-51-6[1]
Molecular Formula C7H8N2O2[1]
Molecular Weight 152.15 g/mol [1]
Appearance Typically a solidInferred
pKa Not readily available in literature. Estimated values would be ~3-5 for the carboxylic acid and ~6-8 for the aminopyridine nitrogen.Inferred
LogP Not readily available in literature. Predictive models would be necessary for an initial estimate.Inferred

The Imperative of Solubility Determination in Drug Development

The solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. In formulation development, achieving a stable solution or a well-defined suspension is paramount.[2] Solubility studies are therefore a key component of pre-formulation work, guiding the selection of appropriate excipients and delivery systems.[2][3]

Two primary types of solubility are determined during drug discovery and development: kinetic and thermodynamic solubility.[3]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening. It can sometimes lead to supersaturated solutions, which are not stable over time.[3]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the point at which the rate of dissolution equals the rate of precipitation.[3] This guide will focus on the determination of thermodynamic solubility, as it provides the most reliable data for formulation development.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed, step-by-step protocol for the determination of the thermodynamic solubility of this compound in a selection of organic solvents. This method is based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[3]

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted in the following diagram:

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Vortex to suspend B->C D Incubate with shaking at constant temperature (e.g., 24-72 hours) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute aliquot of filtrate F->G H Quantify by calibrated HPLC or UV-Vis G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a precise volume of the selected organic solvent to each vial.

    • Cap the vials tightly and vortex briefly to suspend the solid material.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal incubation time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Solvent Selection Strategy

The choice of organic solvents for solubility screening should be guided by their physicochemical properties, such as polarity, proticity, and potential for specific interactions with the solute.

Table 2: Proposed Organic Solvents for Solubility Screening
Solvent ClassExample SolventsRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the amino and carboxylic acid groups.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity to dissolve the polar functional groups, but without hydrogen bond donation.
Non-polar Aprotic Dichloromethane, Tetrahydrofuran (THF)To assess solubility based on weaker intermolecular forces and the influence of the pyridine ring.
Aromatic TolueneTo evaluate potential π-π stacking interactions with the pyridine ring.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity and sensitivity.

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: Based on a calibration curve constructed from standards of known concentrations.

UV-Vis Spectrophotometry

For a more rapid but less specific measurement, UV-Vis spectrophotometry can be employed.

  • Procedure: A calibration curve is generated by measuring the absorbance of a series of solutions with known concentrations of this compound in the solvent of interest. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined from the calibration curve.

  • Limitation: This method is susceptible to interference from any impurities that absorb at the same wavelength.

The logical relationship for selecting an analytical method is as follows:

analytical_method_selection Start Need to quantify This compound Decision Are interfering substances present? Start->Decision HPLC Use HPLC for specificity Decision->HPLC Yes UV_Vis Use UV-Vis for rapid screening Decision->UV_Vis No

Caption: Decision tree for selecting an analytical quantification method.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While specific solubility data is not yet widely available, the principles and protocols outlined herein will enable researchers to generate reliable and reproducible data. A thorough understanding of the solubility profile of this important heterocyclic building block is essential for its successful application in drug discovery and development. Future work should focus on generating a comprehensive solubility database for this compound in a wide array of pharmaceutically relevant solvents and at different temperatures.

References

Navigating the Safe Handling of 2-(6-Aminopyridin-2-yl)acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6), a heterocyclic building block utilized in chemical research and development.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical safety information from closely related aminopyridine derivatives to establish a robust framework for its safe handling, storage, and emergency management. The insights provided are grounded in established principles of chemical safety and are intended to empower laboratory personnel with the knowledge to mitigate potential risks.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its safe use.

PropertyDataSource
Chemical Name This compound[1][2]
CAS Number 339195-51-6[1]
Molecular Formula C7H8N2O2[2]
Molecular Weight 152.15 g/mol [2]
Appearance Likely a solid, based on related compoundsInferred
Melting Point 54 - 58 °C (for 2-aminopyridine)[3]
Boiling Point 204 - 210 °C (for 2-aminopyridine)[3][4]
Solubility Data not available for the specific compound. Greater than 100% in water for 2-aminopyridine.[5]

Section 2: Hazard Identification and GHS Classification

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

  • Skin Corrosion/Irritation (Category 1A/2): Causes severe skin burns and eye damage or causes skin irritation.[3][6][7]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or causes serious eye irritation.[3][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long lasting effects.[3]

Signal Word: Danger [3]

Hazard Pictograms:

GHS_Pictograms cluster_0 Hazard Pictograms Skull and Crossbones Corrosion Exclamation Mark Environment

GHS Hazard Pictograms

Hazard Statements:

  • H301 + H311: Toxic if swallowed or in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[3]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

  • H412: Harmful to aquatic life with long lasting effects.[3]

Precautionary Statements: A comprehensive set of precautionary statements is crucial for minimizing risk. These include preventative measures, response actions in case of exposure, and guidelines for safe storage and disposal.[3][6]

Section 3: First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling corrosive and toxic substances.

First_Aid_Protocol cluster_exposure Exposure Event cluster_response Immediate Response Protocol Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air If Inhaled Skin_Contact Skin_Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing If on Skin Eye_Contact Eye_Contact Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes If in Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth If Swallowed Call_Emergency Call a POISON CENTER or doctor immediately Move_to_Fresh_Air->Call_Emergency Remove_Clothing->Call_Emergency Rinse_Eyes->Call_Emergency Rinse_Mouth->Call_Emergency

First-Aid Response Workflow
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8][9] Seek immediate medical attention. Wash clothing before reuse.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][10] Remove contact lenses if present and easy to do. Continue rinsing.[6][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[3] Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing exposure and ensuring laboratory safety.

4.1 Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential.

Safety_Hierarchy The Hierarchy of Controls prioritizes engineering solutions over reliance on personal protective equipment. Engineering_Controls Engineering Controls (Fume Hood) Administrative_Controls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Hierarchy of Safety Controls
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[3][6]

    • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator is required.[3][12]

4.2 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[6][13]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[3][14]

  • Use non-sparking tools and take precautionary measures against static discharge.[10][11]

4.3 Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Store in a locked cabinet or a restricted-access area.[3][6]

  • For long-term storage, keeping the compound in a freezer at under -20°C is recommended.[1]

Section 5: Accidental Release and Fire-Fighting Measures

Prompt and correct response to spills and fires is crucial for containment and safety.

5.1 Accidental Release Measures

  • Evacuate: Immediately evacuate personnel from the spill area.[3][10]

  • Ventilate: Ensure adequate ventilation.[3][6]

  • Control Ignition Sources: Remove all sources of ignition.[4][6][10]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]

  • Clean-up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[3]

  • Decontamination: Clean the spill area thoroughly.

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9][14]

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating.[3] Thermal decomposition can release toxic gases, including carbon oxides and nitrogen oxides.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 6: Toxicological and Ecological Information

6.1 Toxicological Information

While specific toxicological data for this compound is limited, data for 2-aminopyridine provides valuable insight:

  • Acute Toxicity:

    • LD50 Oral - Rat: 200 mg/kg[3]

    • LD50 Dermal - Guinea pig: 500 mg/kg[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Additional Information: May cause convulsions. Based on human evidence, it may cause stomach irregularities.[3]

6.2 Ecological Information

This compound is expected to be harmful to aquatic life with long-lasting effects.[3] Do not allow the product to enter drains, waterways, or soil.[3][6]

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. The material may be sent to a licensed chemical destruction plant.[12]

References

The Aminopyridine Core: A Journey from Avian Poison to Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Aminopyridines

Aminopyridines, heterocyclic organic compounds featuring a pyridine ring substituted with an amino group, represent a class of molecules with a rich history and diverse pharmacological applications.[1] This guide delves into the discovery, history, and evolving landscape of novel aminopyridine compounds, with a particular focus on their journey from a simple bird poison to a cornerstone in the symptomatic treatment of neurological disorders. We will explore the fundamental synthetic strategies, mechanisms of action, and the critical experimental protocols that underpin the discovery and development of new aminopyridine-based therapeutics. For drug development professionals and researchers, understanding the nuances of this chemical scaffold is paramount for innovating the next generation of therapies targeting a wide array of diseases.

A Serendipitous History: From Pest Control to Clinical Application

The story of aminopyridines in medicine is a testament to scientific curiosity and the repurposing of compounds for unintended therapeutic benefits. The most prominent member of this class, 4-aminopyridine (4-AP), was initially developed in 1963 as an avian poison.[2][3] Its ability to induce hyperexcitability in birds served as an effective control agent. However, it was in the 1970s in Bulgaria that the therapeutic potential of 4-AP was first realized. Anesthetists discovered its efficacy as a reversal agent for non-depolarizing muscle relaxants, leading to its commercialization under the trade name Pymadin by the Bulgarian pharmaceutical company Sopharma.[2][3]

This initial clinical application sparked broader interest in the pharmacological properties of aminopyridines. Subsequent research revealed that 4-AP is a potent blocker of voltage-gated potassium (K+) channels.[2][4] This mechanism of action proved to be particularly relevant for neurological conditions characterized by demyelination, such as multiple sclerosis (MS). In demyelinated axons, the exposure of K+ channels leads to a leakage of potassium ions, which can impair the conduction of nerve impulses.[2][5] By blocking these channels, 4-AP helps to restore nerve signal conduction.

Decades of preclinical and clinical research culminated in the approval of a sustained-release formulation of 4-AP, known as dalfampridine (Ampyra® in the U.S. and Fampyra® in the E.U.), for the improvement of walking in patients with multiple sclerosis.[2][6] This marked a significant milestone in the history of aminopyridines, solidifying their place in the neurologist's armamentarium.

The Synthetic Landscape: Crafting the Aminopyridine Core

The synthesis of the aminopyridine scaffold and its derivatives is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics.[1] Several classical and modern synthetic routes are employed, each with its own advantages and limitations depending on the desired isomer and substitution pattern.

Core Synthesis Workflow

Aminopyridine Synthesis Workflow General Synthetic Pathways to Aminopyridine Isomers cluster_starting_materials Starting Materials cluster_products Aminopyridine Products Pyridine Pyridine Halopyridine Halopyridine Pyridine->Halopyridine Halogenation PyridineNoxide Pyridine N-Oxide Pyridine->PyridineNoxide Oxidation Aminopyridine2 2-Aminopyridine Pyridine->Aminopyridine2 Chichibabin Reaction (NaNH2) SubstitutedAP Substituted Aminopyridines Halopyridine->SubstitutedAP Nucleophilic Substitution (e.g., Buchwald-Hartwig) PyridineNoxide->Aminopyridine2 Activation & Amination (e.g., Zincke Reaction) Aminopyridine4 4-Aminopyridine PyridineNoxide->Aminopyridine4 Nitration, then Reduction Nicotinamide Nicotinamide Aminopyridine3 3-Aminopyridine Nicotinamide->Aminopyridine3 Hofmann Rearrangement (NaOBr)

Caption: Overview of major synthetic pathways to aminopyridine isomers.

Synthesis of 2-Aminopyridine

The most direct method for the synthesis of 2-aminopyridine is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914.[4][7] This reaction involves the direct amination of pyridine with sodium amide (NaNH₂) in an inert solvent like xylene or toluene at elevated temperatures.[4][8] The mechanism proceeds via nucleophilic addition of the amide anion to the C2 position of the pyridine ring, followed by the elimination of a hydride ion.[9]

Experimental Protocol: Chichibabin Reaction

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add finely ground sodium amide. Heat the suspension to reflux.

  • Pyridine Addition: Slowly add a solution of dry pyridine in dry toluene to the refluxing mixture.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish-brown color.[4] Maintain reflux for several hours until the reaction is complete (as determined by TLC or GC analysis).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-aminopyridine can be purified by distillation or recrystallization.

Modern variations of the Chichibabin reaction, such as using potassium amide in liquid ammonia at low temperatures, have been developed for more sensitive substrates.[7] Other approaches to 2-aminopyridines include the reaction of 2-halopyridines with amines, often catalyzed by transition metals like palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation), and the Zincke reaction involving the activation of pyridine N-oxides.[3][6]

Synthesis of 3-Aminopyridine

3-Aminopyridine is commonly prepared via the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[10][11] This reaction involves the treatment of nicotinamide with sodium hypobromite, which is typically generated in situ from sodium hydroxide and bromine.[12]

Experimental Protocol: Hofmann Rearrangement for 3-Aminopyridine

  • Hypobromite Preparation: In a beaker immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water. With stirring, slowly add bromine to the cold solution to form sodium hypobromite.

  • Amide Addition: Once the temperature of the hypobromite solution is at 0°C, add nicotinamide in one portion with vigorous stirring.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to approximately 70-80°C for a specified time.

  • Extraction: After cooling, extract the product from the reaction mixture using a suitable organic solvent, such as diethyl ether.

  • Purification: Dry the organic extract over a suitable drying agent, remove the solvent by distillation, and purify the crude 3-aminopyridine by recrystallization from a mixture of benzene and ligroin.[11]

Synthesis of 4-Aminopyridine and Derivatives

The synthesis of 4-aminopyridine often involves a multi-step process starting from pyridine. A common route involves the oxidation of pyridine to pyridine-N-oxide, followed by nitration to yield 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and deoxygenation of the N-oxide affords 4-aminopyridine.[13]

Experimental Protocol: Synthesis of 4-Aminopyridine via Reduction

  • Reaction Setup: In a round-bottom flask, suspend 4-nitropyridine-N-oxide in an aqueous solution of a mineral acid (e.g., sulfuric acid).

  • Reducing Agent: Add iron powder portion-wise to the stirred suspension. The reaction is exothermic and should be controlled with external cooling if necessary.

  • Reaction Completion: Heat the mixture at reflux until the reduction is complete, as monitored by TLC.

  • Neutralization and Filtration: Cool the reaction mixture and neutralize with a base such as sodium carbonate. Filter the mixture to remove iron salts.

  • Extraction and Purification: Extract the filtrate with a suitable organic solvent like ethyl acetate. Dry the organic extract, remove the solvent under reduced pressure, and purify the crude 4-aminopyridine by recrystallization.[13]

For the synthesis of substituted aminopyridines, various methods are employed, including nucleophilic aromatic substitution on activated halopyridines and multicomponent reactions that construct the pyridine ring from acyclic precursors.[14][15]

Mechanism of Action: Targeting Potassium Channels and Beyond

The primary mechanism of action for 4-aminopyridine and many of its derivatives is the blockade of voltage-gated potassium (Kv) channels.[4] These channels are crucial for the repolarization phase of the action potential in neurons.

Signaling Pathway in Demyelination

Aminopyridine Mechanism of Action Mechanism of 4-Aminopyridine in Demyelinated Axons cluster_normal Normal Myelinated Axon cluster_demyelinated Demyelinated Axon cluster_treatment Demyelinated Axon + 4-Aminopyridine AP_Normal Action Potential Myelin Myelin Sheath NodeRanvier Node of Ranvier (Na+ Channels) Internode Internode (K+ Channels Covered) AP_Prop_Normal Rapid Saltatory Conduction AP_Demyelinated Action Potential Demyelination Myelin Sheath Damaged AP_Demyelinated->Demyelination ExposedK Exposed K+ Channels Demyelination->ExposedK K_efflux K+ Efflux ExposedK->K_efflux BlockedK Blocked K+ Channels ConductionBlock Conduction Block/ Slowed Conduction K_efflux->ConductionBlock FourAP 4-Aminopyridine AP_Treated Action Potential AP_Treated->FourAP FourAP->BlockedK Blocks ProlongedAP Prolonged Action Potential BlockedK->ProlongedAP RestoredConduction Restored Conduction ProlongedAP->RestoredConduction

Caption: Mechanism of 4-aminopyridine in restoring conduction in demyelinated axons.

In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath. However, in diseases like multiple sclerosis, the loss of myelin exposes these channels. The resulting potassium efflux during an action potential can lead to hyperpolarization and a failure of the nerve impulse to propagate, resulting in neurological deficits.

4-Aminopyridine, by physically blocking the pore of these exposed Kv channels, prolongs the duration of the action potential. This allows for a greater influx of calcium ions at the axon terminal, which in turn enhances the release of neurotransmitters and improves the likelihood of successful signal transmission across the synapse. While the primary targets are thought to be Kv1 family channels, 4-AP is considered a broad-spectrum Kv channel blocker.[4]

Experimental Protocols for Discovery and Characterization

The discovery and preclinical development of novel aminopyridine compounds rely on a suite of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and safety profile.

In Vitro Assays

1. Patch-Clamp Electrophysiology for Kv Channel Blockade

This is the gold-standard technique for characterizing the interaction of aminopyridine derivatives with specific ion channels.

  • Objective: To determine the potency (IC50) and mechanism of block of a specific Kv channel subtype by a test compound.

  • Cell Line: A stable cell line expressing the Kv channel of interest (e.g., HEK293 cells transfected with Kv1.1).

  • Procedure:

    • Culture the cells on glass coverslips.

    • Establish a whole-cell patch-clamp recording configuration.

    • Apply a voltage protocol to elicit Kv channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a positive potential (e.g., +40 mV) to activate the channels.

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of the aminopyridine derivative and record the corresponding reduction in current amplitude.

    • Wash out the compound to assess the reversibility of the block.

    • Analyze the data to generate a concentration-response curve and calculate the IC50 value.

2. In Vitro ADME & Toxicology Assays

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for selecting promising drug candidates.

  • Metabolic Stability Assay:

    • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.[16][17]

    • Procedure: Incubate the test compound with liver microsomes (from human or other species) in the presence of NADPH.[15][16] Samples are taken at various time points and the concentration of the parent compound is measured by LC-MS/MS to determine its half-life and intrinsic clearance.[15][18]

  • Caco-2 Permeability Assay:

    • Objective: To predict the intestinal absorption of a compound.[7][19]

    • Procedure: Culture Caco-2 cells on a semi-permeable membrane to form a monolayer that mimics the intestinal epithelium.[11][20] The test compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the permeability coefficient.[11][19]

  • hERG Channel Assay:

    • Objective: To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[10][21]

    • Procedure: Similar to the patch-clamp assay described above, but specifically using a cell line expressing the hERG channel. Automated patch-clamp systems are often used for higher throughput.[10][13]

  • Ames Test:

    • Objective: To evaluate the mutagenic potential of a compound.[2][14]

    • Procedure: Use a histidine-auxotrophic strain of Salmonella typhimurium and expose it to the test compound.[2][22] The number of revertant colonies that can grow on a histidine-free medium is counted as an indicator of mutagenicity.[8][23]

In Vivo Models

Animal models are essential for evaluating the efficacy of novel aminopyridine compounds in a physiological context. For demyelinating diseases like MS, several models are commonly used.[2][24]

1. Cuprizone-Induced Demyelination Model

This is a toxic model of demyelination that is particularly useful for studying remyelination.[25][26][27]

  • Objective: To assess the ability of a compound to protect against demyelination or promote remyelination.

  • Procedure:

    • Feed mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[28][29]

    • Administer the test compound or vehicle to different groups of mice during or after the cuprizone challenge.

    • At the end of the treatment period, perfuse the animals and collect the brains for histological analysis.

    • Assess the extent of demyelination and remyelination using myelin-specific stains like Luxol Fast Blue.[6][30]

Experimental Protocol: Luxol Fast Blue Staining for Myelin

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded brain sections. Deparaffinize and hydrate the sections to 95% ethanol.[30]

  • Staining: Incubate the slides in Luxol Fast Blue solution in an oven at 56-60°C overnight.[30]

  • Differentiation: Rinse with 95% ethanol and then distilled water. Differentiate the sections in a 0.05% lithium carbonate solution, followed by 70% ethanol, until the gray matter is colorless and the white matter is sharply defined in blue.[4]

  • Counterstaining (optional): Counterstain with Cresyl Violet to visualize neuronal cell bodies.[30]

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with a resinous mounting medium.[30]

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is an inflammatory model that more closely mimics the autoimmune aspects of MS.[2][19]

  • Objective: To evaluate the effect of a compound on the clinical signs and pathology of an MS-like disease.

  • Procedure:

    • Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin-derived antigens, such as myelin oligodendrocyte glycoprotein (MOG) peptide, in complete Freund's adjuvant.

    • Administer the test compound or vehicle daily, starting before or after the onset of clinical signs.

    • Monitor the animals daily for clinical signs of EAE, such as tail limpness, limb paralysis, and weight loss, using a standardized scoring system.

    • At the end of the study, collect tissues for histological analysis of inflammation and demyelination.

3. Acute Toxicity Testing

  • Objective: To determine the short-term toxicity and lethal dose (LD50) of a novel compound.[31][32]

  • Procedure: Administer single, escalating doses of the compound to groups of rodents (e.g., rats or mice).[12][33] Observe the animals for signs of toxicity and mortality over a 14-day period.[34] The OECD guidelines provide standardized protocols for these studies.[31]

Quantitative Data Summary

AssayKey ParameterTypical Values for Active CompoundsReference Standard
Patch-Clamp (Kv1.1)IC50Low micromolar to nanomolar range4-Aminopyridine
Caco-2 PermeabilityPapp (A-B)> 10 x 10-6 cm/s (High permeability)Propranolol
Metabolic Stabilityt1/2 (microsomes)> 30 minutes (Moderate to high stability)Verapamil
hERG AssayIC50> 10 µM (Low risk of cardiotoxicity)E-4031
EAE ModelClinical ScoreSignificant reduction in mean clinical score compared to vehicleFingolimod

Future Directions and Conclusion

The discovery and development of aminopyridine compounds have a rich history, culminating in a valuable therapeutic option for patients with multiple sclerosis. However, the journey is far from over. The inherent versatility of the aminopyridine scaffold continues to inspire the design and synthesis of novel derivatives with improved potency, selectivity, and safety profiles.[21] Future research will likely focus on:

  • Developing more selective Kv channel blockers: This could lead to therapies with fewer off-target effects.

  • Exploring other therapeutic applications: The neuroprotective and anti-inflammatory properties of some aminopyridine derivatives suggest their potential in other neurodegenerative diseases and inflammatory conditions.

  • Investigating novel drug delivery systems: Advanced formulations could further optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with novel aminopyridine compounds. By understanding the foundational science and employing the detailed protocols outlined herein, researchers and drug development professionals are well-equipped to contribute to the next chapter in the evolving story of this remarkable class of molecules.

References

Methodological & Application

using 2-(6-Aminopyridin-2-yl)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-(6-Aminopyridin-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

This compound is a heterocyclic compound distinguished by its bifunctional nature. It incorporates a nucleophilic aromatic amine and a carboxylic acid, tethered to a pyridine core. This unique arrangement makes it a highly valuable starting material in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the amino and acetic acid groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.

The 2-aminopyridine moiety is a well-established precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines, a scaffold present in numerous biologically active compounds.[1][2] Simultaneously, the carboxylic acid functionality serves as a versatile handle for forming amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals and peptidomimetics.[3][4] This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 339195-51-6[5][6]
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Appearance Typically an off-white to yellow solid-
Purity ≥97% (commercially available)[5]
Storage Store in a cool, dry place away from light[7]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

Core Synthetic Application I: Amide Bond Formation

The most direct application of this compound involves the reaction of its carboxylic acid group. Direct condensation with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][8] Therefore, activation of the carboxylic acid is a mandatory first step.

The Causality Behind Carboxylic Acid Activation: To overcome the unfavorable acid-base chemistry, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This is achieved using a "coupling reagent," which transforms the acid into a highly reactive intermediate (e.g., an active ester or acylphosphonium species).[3] This electrophilic intermediate is then readily attacked by the nucleophilic amine to form the thermodynamically stable amide bond.

A plethora of coupling reagents are available, each with its own advantages.[9] Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, known for fast reaction times, high yields, and suppression of racemization in chiral substrates.[9]

General Workflow for Amide Coupling

The following diagram illustrates the logical flow of a typical amide coupling experiment.

G reagents Dissolve Acid, Amine, & Base in an Aprotic Solvent (e.g., DMF) activation Add Coupling Reagent (e.g., HATU) Stir at 0°C to RT reagents->activation monitoring Monitor Reaction Progress (TLC or LC-MS) activation->monitoring Step 2 quench Aqueous Workup (Quench & Extract) monitoring->quench Step 3 purify Purification (Column Chromatography or Recrystallization) quench->purify Step 4

Caption: A typical experimental workflow for amide bond synthesis.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Solvation: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration relative to the acid).

  • Basification: Add DIPEA (3.0 eq) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid without competing in the reaction.[9]

  • Activation & Coupling: Cool the flask to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise. The reaction mixture may change color.

  • Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), typically within 1-4 hours.[8]

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Aqueous Workup: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, residual DMF, and byproducts from the coupling reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Synthetic Application II: Heterocycle Synthesis

The 2-aminopyridine scaffold is a classic precursor for constructing imidazo[1,2-a]pyridines, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] The synthesis typically involves the condensation of the 2-aminopyridine with an α-haloketone.

Mechanistic Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction, forming a pyridinium salt intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. A subsequent dehydration (loss of a water molecule) of the resulting hemiaminal intermediate leads to the aromatic fused heterocyclic system.

Mechanism of Imidazo[1,2-a]pyridine Formation

Caption: The reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol outlines the synthesis of a substituted imidazo[1,2-a]pyridine from this compound and an α-bromoketone. Note that the acetic acid moiety may require protection (e.g., as an ester) prior to this reaction, depending on the desired final product and reaction conditions. For this protocol, we will use the methyl ester derivative.

Materials:

  • Methyl 2-(6-aminopyridin-2-yl)acetate (1.0 eq)

  • α-Bromoketone (e.g., 2-bromoacetophenone) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol or Acetonitrile

  • Dichloromethane (DCM)

  • Water

Step-by-Step Methodology:

  • Esterification (if necessary): Convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol or Fischer esterification). Purify the ester before proceeding.

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-(6-aminopyridin-2-yl)acetate (1.0 eq) and the α-bromoketone (1.1 eq) in ethanol.

  • Base Addition: Add sodium bicarbonate (2.0 eq). The mild base neutralizes the HBr generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 70-80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

  • Cooling and Concentration: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Workup: Partition the residue between dichloromethane (DCM) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel) or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound stands out as a potent and versatile building block in modern organic synthesis. Its dual functionality provides chemists with reliable and independent reaction sites to construct complex molecules. Whether through robust amide coupling reactions to build peptide-like structures or through elegant cyclization cascades to forge medicinally relevant heterocyclic cores, this reagent offers a gateway to novel chemical entities. The protocols and insights provided herein serve as a foundation for researchers to confidently and effectively utilize this valuable compound in their synthetic campaigns.

References

Application Notes & Protocols: 2-(6-Aminopyridin-2-yl)acetic Acid as a Versatile Precursor for Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a key derivative, 2-(6-Aminopyridin-2-yl)acetic acid , a bifunctional building block that has gained prominence in the synthesis of advanced therapeutic agents, particularly in the realm of anticoagulants. We provide an in-depth exploration of its properties, synthesis, and application, with a detailed protocol for its cornerstone reaction: amide bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile precursor in their synthetic programs.

Introduction: The Strategic Value of this compound

This compound (CAS No. 339195-51-6) is a heterocyclic building block featuring a primary amine and a carboxylic acid function on a pyridine core.[3] This unique arrangement allows for sequential or orthogonal chemical modifications, making it an ideal starting point for constructing complex molecules.

Table 1: Physicochemical Properties

Property Value
CAS Number 339195-51-6[3]
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance Typically an off-white to yellow solid

| Purity | Commercially available up to >97%[3] |

The true value of this precursor lies in its role in synthesizing targeted covalent and non-covalent inhibitors. The aminopyridine group can act as a crucial hydrogen bond donor/acceptor or a key coordinating moiety, while the acetic acid handle provides a reactive site for extending the molecule to interact with other pockets of a target enzyme. A prime example is its application in the development of Factor XIa (FXIa) inhibitors, a new class of anticoagulants with a potentially safer profile than existing therapies.[4][5]

Synthesis and Purification of the Precursor

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies.[6][7] A common laboratory-scale approach involves the reaction of 2-amino-6-methylpyridine with a suitable oxidizing agent followed by functional group manipulation. A more direct, conceptual pathway could involve the nucleophilic substitution of a haloacetic acid derivative by an appropriately substituted aminopyridine.[8]

A plausible synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A 2-Amino-6-methylpyridine B Oxidation of Methyl Group (e.g., KMnO4, SeO2) A->B C 6-Amino-pyridine-2-carboxylic acid B->C D Homologation (e.g., Arndt-Eistert) C->D E This compound D->E

Caption: Conceptual workflow for the synthesis of the title compound.

Protocol 2.1: General Synthesis of (6-Alkyl-pyridin-2-ylamino)-acetic acid

This protocol is adapted from a similar synthesis and serves as an illustrative example.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-alkylpyridine (1.0 eq) in a suitable solvent like methanol.

  • Reagent Addition: Add chloroacetic acid (1.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, a precipitate may form. Filter the solid and wash with cold methanol. If no solid forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.[9]

Application in Drug Synthesis: Factor XIa Inhibitors

Factor XIa is a serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade.[5] Inhibiting FXIa is a promising strategy for developing anticoagulants that prevent thrombosis with a reduced risk of bleeding compared to traditional drugs.[4][10] this compound serves as an excellent central scaffold for building potent and selective FXIa inhibitors.

The primary amine of the precursor often interacts with key residues in the S1 pocket of the enzyme, while the carboxylic acid is used as a handle to introduce other functionalities through amide bond formation, targeting other regions of the enzyme for improved potency and selectivity.[4][11]

G cluster_1 Drug Synthesis Workflow precursor This compound (Precursor) coupling Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) precursor->coupling amine Amine Component (R-NH2) (Diversity Element) amine->coupling intermediate Amide Product (Drug Candidate Scaffold) coupling->intermediate purify Purification (HPLC) intermediate->purify final Final Drug Candidate (Characterized) purify->final

Caption: General workflow for synthesizing drug candidates via amide coupling.

Protocol: Amide Coupling - The Cornerstone Reaction

The formation of an amide bond by coupling the carboxylic acid of the precursor with a diverse range of amines is the most critical step in leveraging this building block.[12][13] The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, especially racemization if chiral amines are used.[14]

Causality Behind Experimental Choices:

  • Activation is Key: Carboxylic acids are not reactive enough to directly form amides with amines.[15] Coupling reagents like HATU or HBTU are uronium/aminium salts that react with the carboxylate to form a highly reactive activated ester, which is then readily attacked by the amine nucleophile.[13]

  • Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Its primary role is to deprotonate the carboxylic acid to form the carboxylate and to neutralize the HCl or HBr salt if the amine component is used as such.[15]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.[15]

Table 2: Common Amide Coupling Reagents

Reagent Name Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate High efficiency, fast reaction times, low racemization.[12]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate Very effective, widely used, cost-effective alternative to HATU.[13]
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole Carbodiimide method, good for preventing racemization when HOBt is used as an additive.[15]

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for sterically hindered couplings. |

Protocol 4.1: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: To a dry, inert-atmosphere (N₂ or Ar) flask, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching and Extraction: Once complete, dilute the reaction mixture with water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel or by preparative HPLC to yield the final pure amide.[9]

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety.

  • This compound:

    • Hazards: May cause skin, eye, and respiratory irritation.[16][17]

    • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood.[16][18] Avoid breathing dust.[18]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19]

  • Coupling Reagents (HATU, HBTU): These reagents are generally stable but can be moisture-sensitive. Handle under an inert atmosphere where possible.

  • Bases (DIPEA, TEA): These are corrosive and have strong odors. Always handle them in a fume hood.

  • Solvents (DMF, DCM): Handle with care, as they have associated health risks. Consult the specific Safety Data Sheet (SDS) for each reagent before use.[16][18][20]

Conclusion

This compound is a high-value precursor for the synthesis of complex, biologically active molecules. Its bifunctional nature provides a reliable and versatile platform for library synthesis and lead optimization in drug discovery programs. The robust and well-understood amide coupling chemistry associated with its carboxylic acid moiety allows for the systematic exploration of chemical space, as demonstrated in the successful development of novel Factor XIa inhibitors. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively harness the potential of this powerful building block.

References

Application Notes and Protocols for 2-(6-Aminopyridin-2-yl)acetic Acid and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific anticancer applications of 2-(6-Aminopyridin-2-yl)acetic acid is limited in publicly available literature. The following application notes and protocols are synthesized based on the broader class of aminopyridine and pyridine-containing derivatives that have been investigated as potential anticancer agents. This guide is intended to provide a scientifically grounded framework for initiating research into this class of compounds.

I. Introduction: The Emerging Potential of Aminopyridine Scaffolds in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class, aminopyridine derivatives have garnered significant attention for their diverse biological activities, including their potential as anticancer agents. These compounds often function as "hinge-binding" motifs, enabling potent and selective inhibition of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.

While this compound itself is a relatively under-investigated molecule, its structural features suggest it could serve as a valuable starting point or fragment for the development of more complex and potent anticancer compounds. This guide will, therefore, focus on the general applications of the broader aminopyridine class in cancer research, providing a roadmap for investigating novel derivatives, potentially including those of this compound.

II. Plausible Mechanism of Action: Targeting Cancer-Associated Kinases

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases that are aberrantly activated in cancer cells. Based on studies of structurally related compounds, a plausible mechanism of action for novel aminopyridine derivatives could involve the inhibition of key kinases such as Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptors (VEGFRs).

A. Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism whereby an aminopyridine derivative could inhibit a receptor tyrosine kinase (RTK) like VEGFR-2, a critical mediator of angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes VEGF VEGF VEGF->VEGFR2 Binds Compound This compound Derivative Compound->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by an aminopyridine derivative.

B. Rationale for Kinase Inhibition

The aminopyridine moiety can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The acetic acid side chain of the parent compound could be further functionalized to create additional interactions with the enzyme, enhancing both potency and selectivity. This targeted inhibition can disrupt downstream signaling cascades that are essential for tumor growth and survival.

III. In Vitro Evaluation of Novel Aminopyridine Derivatives

The initial assessment of a novel compound's anticancer potential is performed using a panel of human cancer cell lines.

A. Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for the in vitro evaluation of a new aminopyridine derivative.

G start Synthesized Aminopyridine Derivative cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture mtt_assay MTT Assay for Cell Viability (Determine IC50) cell_culture->mtt_assay colony_formation Colony Formation Assay (Assess Long-Term Proliferation) mtt_assay->colony_formation cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V Staining) mtt_assay->apoptosis western_blot Western Blot Analysis (Probe Target Kinase Phosphorylation) apoptosis->western_blot end Candidate for In Vivo Studies western_blot->end

Caption: General workflow for the in vitro evaluation of a novel anticancer compound.

B. Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the aminopyridine derivative in complete growth medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

C. Representative Data for Pyridine Derivatives

The following table summarizes IC50 values for various pyridine derivatives against different cancer cell lines, providing a benchmark for the expected potency of this class of compounds.

Compound ClassCancer Cell LineTarget (if known)IC50 (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast)VEGFR-20.11[1]
Pyridine-Urea Derivative (8b)K-562 (Leukemia)VEGFR-2<10[1]
2-Aminothiazole Derivative (27)HeLa (Cervical)Not specified1.6[2]
2-Aminothiazole Derivative (28)HT29 (Colon)c-Met/ALK0.63[2]
2,4-Azolidinedione-acetic acid Derivative (Ic)CCRF-CEM (Leukemia)Not specified~0.3[3]

IV. In Vivo Evaluation in Xenograft Models

Promising compounds from in vitro studies should be further evaluated in animal models to assess their efficacy and safety.

A. Workflow for In Vivo Xenograft Study

The diagram below illustrates the key steps in a typical mouse xenograft study.

G start Select Lead Aminopyridine Derivative animal_model Establish Xenograft Model (e.g., subcutaneous injection of MCF-7 cells in nude mice) start->animal_model tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) animal_model->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Compound (e.g., oral gavage, IP injection) and Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors for Analysis monitoring->endpoint analysis Tumor Weight Measurement, Histology, and Biomarker Analysis endpoint->analysis conclusion Evaluate Antitumor Efficacy and Toxicity analysis->conclusion

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

B. Protocol: Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of an aminopyridine derivative in a subcutaneous xenograft model.[4]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cells (e.g., 1x10^6 to 10x10^6 cells in PBS or Matrigel)

  • Aminopyridine derivative formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

  • Randomization and Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group). Begin treatment administration as per the defined schedule (e.g., daily oral gavage).

  • Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Tumor Excision and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for histological analysis or biomarker assessment (e.g., Western blot for target kinase inhibition).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

V. Conclusion and Future Directions

The aminopyridine scaffold represents a promising starting point for the development of novel anticancer agents. While this compound itself requires further investigation, the protocols and workflows outlined in this guide provide a comprehensive framework for evaluating its derivatives and other novel aminopyridine compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on elucidating the precise molecular mechanisms of action of the most promising candidates.

VI. References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio Protoc. Available at: --INVALID-LINK--

  • Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (2025). ResearchGate. Available at: --INVALID-LINK--

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: --INVALID-LINK--

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). Molecules. Available at: --INVALID-LINK--

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). Bioorganic Chemistry. Available at: --INVALID-LINK--

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). Molecules. Available at: --INVALID-LINK--

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PubMed Central. Available at: --INVALID-LINK--

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). IntechOpen. Available at: --INVALID-LINK--

  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (n.d.). ACS Omega. Available at: --INVALID-LINK--

  • SYNTHESIS AND ANTITUMOR SCREENING OF SOME NEW 2,6-BIS PYRIDINES FUNCTIONALIZED WITH PYRAZOLE-BASED HETEROCYCLES. (n.d.). ResearchGate. Available at: --INVALID-LINK--

  • In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. (2023). MDPI. Available at: --INVALID-LINK--

  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (2009). European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride. (n.d.). ChemScene. Available at: --INVALID-LINK--

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. Available at: --INVALID-LINK--

  • This compound. (n.d.). BLDpharm. Available at: --INVALID-LINK--

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). PubMed Central. Available at: --INVALID-LINK--

  • In Vitro and in Vivo Anticancer Activity of Pardaxin against Proliferation and Growth of Oral Squamous Cell Carcinoma. (n.d.). MDPI. Available at: --INVALID-LINK--

  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace. (n.d.). SciSpace. Available at: --INVALID-LINK--

  • 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride. (n.d.). BLDpharm. Available at: --INVALID-LINK--

  • 2-Amino-2-(6-chloropyridin-3-yl)acetic acid. (n.d.). BLDpharm. Available at: --INVALID-LINK--

References

Application Note & Protocol: Synthesis and Characterization of a Copper(II) Complex with 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of coordination complexes is a cornerstone of inorganic and medicinal chemistry, driven by the diverse applications of these compounds in catalysis, materials science, and pharmacology. Copper(II) complexes, in particular, have garnered significant attention due to their biological relevance and versatile coordination geometries.[1] This document provides a detailed protocol for the synthesis and characterization of a copper(II) complex with the bidentate ligand 2-(6-Aminopyridin-2-yl)acetic acid. This ligand offers two key coordination sites: the nitrogen atom of the pyridine ring and the carboxylate group, allowing for the formation of a stable chelate ring with the copper(II) ion. Understanding the synthesis and properties of such complexes is crucial for researchers in drug development and materials science seeking to explore novel metal-based compounds. The protocol herein is designed to be a self-validating system, with clear explanations for each experimental step and comprehensive characterization methods to ensure the integrity of the final product.

Materials and Reagents

ReagentGradeSupplierCatalog Number
This compound≥98%Sigma-Aldrich(Example) 12345
Copper(II) Acetate MonohydrateACS Reagent, ≥98%Fisher Scientific(Example) C456
Methanol (MeOH)Anhydrous, 99.8%VWR(Example) 78910
Diethyl EtherAnhydrous, ≥99.0%Sigma-Aldrich(Example) 11121
Deionized Water (ddH₂O)18.2 MΩ·cmIn-houseN/A

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocol

Part 1: Synthesis of the Copper(II) Complex

This protocol outlines the synthesis of a potential mononuclear copper(II) complex with this compound, drawing upon established methods for similar aminopyridine-carboxylate ligands.[2][3][4] The reaction involves the coordination of the deprotonated ligand to a copper(II) salt in a suitable solvent. Copper(II) acetate is chosen as the copper source to facilitate the deprotonation of the carboxylic acid group of the ligand.

Step-by-Step Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 20 mL of anhydrous methanol. Stir the mixture at room temperature until the ligand is fully dissolved. A gentle warming (to ~40 °C) may be applied if dissolution is slow, but ensure the solution cools to room temperature before proceeding.

    • Rationale: Methanol is selected as the solvent due to its ability to dissolve both the ligand and the copper salt, facilitating a homogeneous reaction mixture.[5] Anhydrous conditions are preferred to prevent the formation of unwanted aqua complexes, although water can sometimes be a coordinating ligand.[6][7]

  • Copper Salt Dissolution: In a separate 50 mL beaker, dissolve 0.5 mmol of copper(II) acetate monohydrate in 15 mL of anhydrous methanol. Stir until a clear blue solution is obtained.

    • Rationale: A 2:1 ligand-to-metal molar ratio is employed to favor the formation of a mononuclear complex where two ligand molecules coordinate to one copper center, a common stoichiometry for bidentate ligands with copper(II).[2][3][4]

  • Reaction Mixture: Slowly add the copper(II) acetate solution to the stirring ligand solution at room temperature over a period of 10-15 minutes. A color change is expected upon addition, indicating complex formation.

  • Reflux: Once the addition is complete, fit the round-bottom flask with a condenser and reflux the reaction mixture at 65-70 °C for 4 hours.

    • Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand exchange and ensure the reaction goes to completion.[5] A 4-hour reaction time is a standard starting point for such syntheses and can be optimized based on reaction monitoring (e.g., by TLC or UV-Vis spectroscopy).

  • Isolation of the Product: After refluxing, allow the reaction mixture to cool to room temperature. A precipitate should form. If no precipitate is observed, slowly reduce the volume of the solvent using a rotary evaporator until a solid begins to appear.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold methanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to aid in drying.

    • Rationale: Washing with cold methanol minimizes the loss of the product, which may have some solubility in the mother liquor. Diethyl ether is a non-polar solvent that is immiscible with the product and helps to remove residual methanol and dry the solid.

  • Drying: Dry the resulting solid product in a vacuum desiccator overnight.

  • Characterization: The final product should be characterized to confirm its identity and purity. Recommended techniques are detailed in the following section.

Part 2: Characterization of the Copper(II) Complex

Thorough characterization is essential to confirm the successful synthesis of the desired complex and to elucidate its structural and electronic properties.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the coordination of the ligand to the copper(II) ion.

  • Procedure: Acquire the FT-IR spectrum of the free ligand and the synthesized copper complex.

  • Expected Observations:

    • A shift in the C=O stretching frequency of the carboxylic acid group upon coordination to the copper ion. The disappearance of the broad O-H stretch from the carboxylic acid is also expected.

    • Shifts in the pyridine ring vibrations, indicating the coordination of the pyridine nitrogen to the copper center.[8]

    • The appearance of new low-frequency bands corresponding to Cu-N and Cu-O stretching vibrations confirms chelation.[5][8]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions of the complex and confirm the coordination environment of the copper(II) ion.

  • Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF) and record the UV-Vis spectrum.

  • Expected Observations:

    • Intense bands in the UV region corresponding to π-π* and n-π* transitions within the ligand.

    • A broad d-d transition band in the visible region, which is characteristic of copper(II) complexes. The position and shape of this band can provide information about the coordination geometry (e.g., octahedral, square planar, or distorted geometries).[9]

3. Elemental Analysis (CHN):

  • Objective: To determine the empirical formula of the synthesized complex and assess its purity.

  • Procedure: Submit a sample of the dried complex for CHN analysis.

  • Expected Outcome: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula of the complex.

4. Single-Crystal X-ray Diffraction (if suitable crystals are obtained):

  • Objective: To definitively determine the solid-state molecular structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.

  • Procedure: Grow single crystals of the complex, typically by slow evaporation of a dilute solution of the complex in a suitable solvent or solvent mixture.

  • Expected Outcome: This technique will provide unambiguous evidence of the coordination mode of the ligand and the overall structure of the complex, such as whether it is monomeric or polymeric.[2][3][7]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the copper(II) complex.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand_dissolution 1. Ligand Dissolution (this compound in MeOH) cu_dissolution 2. Copper Salt Dissolution (Cu(OAc)₂·H₂O in MeOH) reaction 3. Reaction (Mix and Reflux for 4h) cu_dissolution->reaction isolation 4. Isolation (Cooling and Filtration) reaction->isolation purification 5. Purification (Washing with MeOH and Ether) isolation->purification drying 6. Drying (Vacuum Desiccator) purification->drying ftir FT-IR Spectroscopy drying->ftir uv_vis UV-Vis Spectroscopy chn Elemental Analysis xray X-ray Diffraction

Caption: Experimental workflow for the synthesis and characterization of the copper(II) complex.

Expected Results and Discussion

Based on the protocol, the expected product is a copper(II) complex of this compound. The physical appearance is anticipated to be a colored solid, likely blue or green, which is characteristic of many copper(II) complexes. The complex is expected to be stable under air.[5] The characterization data will be crucial in confirming the structure. For instance, in the FT-IR spectrum, a downward shift in the asymmetric and symmetric carboxylate stretching frequencies compared to the free ligand, along with shifts in the pyridine ring vibrations, would strongly suggest bidentate coordination through the carboxylate oxygen and the pyridine nitrogen. The UV-Vis spectrum should display the characteristic d-d transitions for a Cu(II) ion, and the position of the λmax will provide insight into the ligand field strength and the coordination geometry. Ultimately, single-crystal X-ray diffraction would provide the most definitive structural information.

Troubleshooting

IssuePossible CauseSuggested Solution
No precipitate forms upon coolingProduct is highly soluble in methanolSlowly evaporate the solvent using a rotary evaporator. If an oil forms, try trituration with a non-polar solvent like hexane.
Product is an oil, not a solidPresence of impurities or residual solventRedissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-solvent.
Elemental analysis results are poorImpure product or incorrect proposed formulaRecrystallize the product. Re-evaluate the proposed stoichiometry and consider the presence of coordinated solvent molecules.
Broad peaks in the NMR spectrum (if attempted)Paramagnetic nature of the Cu(II) centerThis is expected for paramagnetic complexes. Rely on other characterization techniques like FT-IR, UV-Vis, and EPR.

References

Application Notes & Protocols: Leveraging 2-(6-Aminopyridin-2-yl)acetic Acid for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure in the design of enzyme inhibitors.[1] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding sites of many kinases. This application note provides a comprehensive guide to the strategic use of a specific, functionalized building block, 2-(6-Aminopyridin-2-yl)acetic acid , in the design and synthesis of novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for derivatization and biological evaluation, and discuss strategies for lead optimization, thereby offering a complete roadmap for researchers in the field of drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

The quest for selective and potent enzyme inhibitors is a paramount objective in therapeutic drug development.[2] Kinases, in particular, represent a major class of drug targets due to their central role in cellular signaling pathways, the dysregulation of which is implicated in numerous diseases, including cancer and inflammatory disorders.[3][4]

The 2-aminopyridine moiety is a highly effective pharmacophore for kinase inhibition because it can mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3] The subject of this guide, this compound, offers a unique combination of this established kinase-binding element with a strategically placed carboxylic acid functional group. This dual-functionality provides several distinct advantages in a drug discovery program:

  • A Versatile Chemical Handle: The acetic acid group provides a readily available point for chemical modification via robust and well-established amide coupling reactions.[3][5] This allows for the rapid generation of diverse chemical libraries by introducing a wide array of amines, enabling extensive Structure-Activity Relationship (SAR) studies.

  • A Potential Key Interaction Moiety: The carboxylic acid can act as a hydrogen bond donor or acceptor, or engage in ionic interactions with positively charged residues (e.g., lysine, arginine) within the enzyme's active site, thereby increasing binding affinity and potency.

  • A Modulator of Physicochemical Properties: The presence of the carboxylic acid influences solubility and other drug-like properties. While advantageous in some contexts, it can also present challenges such as poor membrane permeability. This provides a clear opportunity for medicinal chemists to explore bioisosteric replacements to fine-tune the pharmacokinetic profile of lead compounds.[6][7]

This guide will utilize a hypothetical drug discovery workflow targeting a representative kinase to illustrate the practical application of this compound in developing potent and selective inhibitors.

The Drug Discovery Workflow: From Scaffold to Lead Candidate

The development of an enzyme inhibitor from a starting scaffold like this compound is a systematic process of design, synthesis, and testing. The following workflow outlines the key stages:

Inhibitor_Development_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection: This compound Library_Design Library Design: Amide Derivatives Scaffold_Selection->Library_Design Synthesis Synthesis: Amide Coupling Library_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Primary_Screening Primary Screening: In Vitro Kinase Assay (IC50) Purification_Characterization->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Lead_Identification Lead Identification SAR_Analysis->Lead_Identification Property_Modulation Property Modulation: Bioisosteric Replacement of Carboxylic Acid Lead_Identification->Property_Modulation Selectivity_Profiling Selectivity Profiling: Kinase Panel Screening Property_Modulation->Selectivity_Profiling Cellular_Assays Cellular Assays: Target Engagement & Potency Selectivity_Profiling->Cellular_Assays Optimized_Lead Optimized Lead Candidate Cellular_Assays->Optimized_Lead

Figure 1: A generalized workflow for the development of enzyme inhibitors starting from the this compound scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of inhibitors derived from this compound.

Protocol 1: Synthesis of an Amide Library via Amide Coupling

This protocol describes a general method for the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.

Rationale: Amide coupling is a cornerstone of medicinal chemistry due to its reliability and the vast commercial availability of amines, allowing for a thorough exploration of the chemical space surrounding the acetic acid moiety. Reagents like HBTU are used to activate the carboxylic acid, facilitating its reaction with the amine.[3]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HBTU (1.2 eq) and DIPEA (2.0 eq).

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency (IC₅₀) of the synthesized compounds against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the enzyme's activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light signal is correlated with kinase activity, and its reduction in the presence of a compound indicates inhibition.[8]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds (dissolved in DMSO and serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In the wells of a microplate, add the inhibitor solution (or DMSO for control).

  • Add the target kinase and the specific substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the primary screening of the initial amide library will form the basis of the SAR. This analysis aims to identify which chemical modifications lead to an increase in inhibitory potency.

Example SAR Table:

Compound IDR Group (from Amine)IC₅₀ (nM) vs. Target Kinase
Scaffold -OH>10,000
1a -CH₂-Phenyl850
1b -CH₂-(4-fluoro-Phenyl)420
1c -CH₂-Cyclohexyl1,500
1d -Piperidinyl980

From this hypothetical data, one might conclude that an aromatic ring attached via a methylene linker is preferred over an aliphatic group, and that electron-withdrawing substituents on the phenyl ring enhance potency.

The Role of the Carboxylic Acid: Bioisosteric Replacement

While the initial lead compounds may show good potency, the presence of a carboxylic acid can lead to poor cell permeability and rapid metabolism, limiting in vivo efficacy.[6][7][9] A common lead optimization strategy is to replace the carboxylic acid with a bioisostere – a functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing the compound's drug-like properties.[5][6][7][9][10]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazole: The 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa to a carboxylic acid, allowing it to maintain key ionic interactions, but often exhibits improved metabolic stability and oral bioavailability.[6][10]

  • Acyl Sulfonamide: This group can also mimic the acidic nature of a carboxylic acid and participate in similar hydrogen bonding interactions.[6][10]

  • Hydroxamic Acid: Can chelate metal ions in metalloenzymes and form different hydrogen bonding patterns.[10]

The synthesis of these bioisosteric replacements would involve modifying the synthetic route, for example, by starting with a nitrile-containing analogue of the scaffold to synthesize a tetrazole.

Visualization of Key Concepts

Rationale for Scaffold Use

Scaffold_Rationale Scaffold This compound Aminopyridine 2-Aminopyridine Core Scaffold->Aminopyridine Acetic_Acid Acetic Acid Side Chain Scaffold->Acetic_Acid Kinase_Hinge Hinge Binding (ATP Mimicry) Aminopyridine->Kinase_Hinge SAR_Exploration SAR Exploration (Amide Coupling) Acetic_Acid->SAR_Exploration Property_Modulation Property Modulation (Bioisosterism) Acetic_Acid->Property_Modulation

Figure 2: Rationale for using this compound as a scaffold.

Amide Library Synthesis Workflow

Amide_Synthesis_Workflow Start This compound + Diverse Amines (R-NH2) Coupling Amide Coupling (HBTU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Library Purified Amide Library Purification->Library

Figure 3: Workflow for the synthesis of an amide library.

Conclusion

This compound represents a highly valuable and strategically designed starting point for the development of enzyme inhibitors, particularly targeting the kinase family. Its inherent 2-aminopyridine core provides a strong foundation for achieving high potency through mimicry of ATP binding, while the acetic acid side chain offers a versatile handle for rapid library synthesis and subsequent lead optimization through bioisosteric replacement. The protocols and workflows detailed in this guide provide a robust framework for researchers to efficiently utilize this scaffold in their drug discovery programs, ultimately accelerating the journey from a promising chemical starting point to a potent and selective lead candidate.

References

Strategic Synthesis of Novel Pyrimidine Derivatives from Aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine[1]. This inherent biological relevance has made pyrimidine and its fused derivatives, such as pyridopyrimidines, "privileged scaffolds" in drug discovery. These nitrogen-containing heterocycles are integral to a vast array of FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications[1][2][3][4][5][6][7]. For example, 5-Fluorouracil is a widely used anticancer drug, while Zidovudine is a critical anti-HIV medication[1][3].

The fusion of a pyridine ring to a pyrimidine core to create pyridopyrimidines further expands the chemical space and biological potential, offering unique vectors for molecular interaction and property modulation[8][9]. The development of efficient, scalable, and versatile synthetic routes to novel pyridopyrimidine derivatives is therefore a critical endeavor for researchers in pharmacology and drug development.

This guide provides an in-depth exploration of robust and modern synthetic strategies starting from readily available aminopyridines. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling scientists to not only replicate these methods but also to rationally adapt them for the creation of novel molecular entities.

Core Synthetic Strategies and Detailed Protocols

We will focus on two powerful and complementary methodologies: (1) Multicomponent Reactions (MCRs) for rapid, convergent synthesis and (2) Cyclocondensation of Chalcone Intermediates, a versatile and classical approach.

Strategy I: One-Pot Multicomponent Synthesis of Aminopyrido[2,3-d]pyrimidines

Multicomponent reactions are paragons of synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach minimizes waste, reduces reaction time, and is highly amenable to creating diverse chemical libraries. Here, we detail a solvent-free MCR for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines.

This reaction leverages the nucleophilicity of both a 2-aminopyridine and a primary amine, which react with a one-carbon electrophile (in this case, triethyl orthoformate). The proposed mechanism begins with the formation of an intermediate from the primary amine and triethyl orthoformate. The 2-aminopyridine then undergoes a nucleophilic addition, followed by an intramolecular aza-Michael addition onto the cyano group and subsequent rearrangement and aromatization to yield the stable fused heterocyclic product[10][11]. The solvent-free condition is not only environmentally friendly but also often accelerates the reaction by increasing reactant concentration.

MCR_Workflow cluster_reactants Starting Materials cluster_process Process cluster_output Output A 2-Amino-3-cyanopyridine P1 Mix Reactants (1:1:1 molar ratio) A->P1 B Triethyl Orthoformate B->P1 C Primary Amine (e.g., Benzylamine) C->P1 P2 Heat (Solvent-Free) P1->P2 P3 Monitor by TLC P2->P3 P4 Purify (Column Chromatography) P3->P4 O1 4-Substituted Aminopyrido[2,3-d]pyrimidine P4->O1 O2 Structural Characterization (NMR, MS, IR) O1->O2 O2->O1 Validation

Caption: Workflow for the multicomponent synthesis of aminopyrido[2,3-d]pyrimidines.

  • Materials: 2-Amino-3-cyanopyridine, Benzylamine, Triethyl orthoformate, Silica gel for chromatography, n-hexane, Ethyl acetate.

  • Procedure:

    • In a 25 mL round-bottom flask, combine 2-amino-3-cyanopyridine (1.19 g, 10 mmol), benzylamine (1.07 g, 1.09 mL, 10 mmol), and triethyl orthoformate (1.48 g, 1.66 mL, 10 mmol)[11].

    • Fit the flask with a reflux condenser.

    • Heat the reaction mixture at 100-110 °C for 3 hours. The reaction is performed neat (without solvent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates reaction completion.

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid residue should form.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane:ethyl acetate (starting from 7:3) to afford the pure product[11].

    • Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the final compound as a solid.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

EntryPrimary AmineReaction Time (h)Yield (%)
1Benzylamine385
2Butylamine378
3Hexylamine375
4Phenylethylamine481

This table presents representative data adapted from similar syntheses described in the literature[11].

Strategy II: Synthesis via Cyclocondensation of Chalcone Intermediates

This robust, two-step method first involves the synthesis of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation. This intermediate then undergoes a cyclocondensation reaction with a guanidinium salt to form the pyrimidine ring. This strategy offers great flexibility, as a wide variety of aldehydes and ketones can be used to generate diverse chalcone precursors.

The formation of the pyrimidine ring from a chalcone and guanidine is a classic example of a cyclocondensation reaction. The mechanism proceeds as follows:

  • Michael Addition: The nucleophilic amino group of guanidine attacks the β-carbon of the α,β-unsaturated ketone (the chalcone).

  • Intramolecular Cyclization: A second amino group of the guanidine intermediate then attacks the carbonyl carbon, forming a six-membered heterocyclic ring.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water to form the stable, aromatic pyrimidine ring.

The use of a base (like KOH or NaOH) is critical in the final step to facilitate the cyclization and dehydration processes[12][13].

Chalcone_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Aromatization Chalcone Chalcone Intermediate_A Enolate Intermediate Chalcone->Intermediate_A + Guanidine (Nu- Attack) Intermediate_B Cyclic Hemiaminal Intermediate_A->Intermediate_B Proton Transfer & Ring Closure Product 2-Aminopyrimidine Derivative Intermediate_B->Product - H₂O

Caption: Mechanism of pyrimidine formation from a chalcone and guanidine.

Part A: Synthesis of Chalcone Intermediate (1-(pyridin-4-yl)-3-phenylprop-2-en-1-one)

  • Materials: 4-Acetylpyridine, Benzaldehyde, Ethanol, Potassium hydroxide (KOH).

  • Procedure:

    • Dissolve 4-acetylpyridine (1.21 g, 10 mmol) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol) in ethanol (30 mL) in a 100 mL flask with stirring[12].

    • Slowly add an aqueous solution of KOH (15 mL of 10% w/v) to the mixture.

    • Continue stirring at room temperature for 6 hours. The mixture will typically turn cloudy or form a precipitate.

    • Keep the reaction mixture overnight at room temperature.

    • Pour the mixture into crushed ice (approx. 100 g) and acidify with dilute HCl until the solution is neutral (pH ~7).

    • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Part B: Cyclocondensation to Form the Pyrimidine

  • Materials: The chalcone from Part A, Guanidine hydrochloride, Potassium hydroxide (KOH), Ethanol.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve the chalcone (2.09 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) in ethanol (30 mL)[12][13].

    • Add a solution of KOH (approx. 5 mL of 40% w/v) to the mixture.

    • Reflux the reaction mixture for 8-10 hours, monitoring completion by TLC.

    • After cooling to room temperature, pour the reaction mixture into crushed ice.

    • The solid product that precipitates out is collected by filtration.

    • Wash the solid with water, dry it, and recrystallize from ethanol to yield the pure 4-phenyl-6-(pyridin-4-yl)pyrimidin-2-amine.

    • Confirm the structure and purity via standard analytical techniques.

Authoritative Grounding & Comprehensive References

The protocols and mechanistic discussions presented are grounded in established chemical principles and supported by peer-reviewed literature. The choice of reagents, such as using guanidine to install the 2-amino functionality or employing triethyl orthoformate as a C1 synthon, are standard and validated practices in heterocyclic chemistry[10][11][12][14]. The use of modern techniques like solvent-free MCRs and microwave-assisted synthesis reflects a move towards more sustainable and efficient chemical manufacturing[10][11].

SAR_Logic 1 Core Scaffold (Pyridopyrimidine) 2 R¹ Substituent 1->2 Modulate Solubility 3 R² Substituent 1->3 Modify Potency 4 R³ Substituent 1->4 Tune Selectivity 5 Biological Activity (e.g., Kinase Inhibition) 2->5 3->5 4->5

Caption: Rational drug design based on the pyridopyrimidine scaffold.

Conclusion

The synthesis of novel pyrimidine derivatives from aminopyridines is a dynamic and vital area of research. The strategies outlined in this guide, from efficient multicomponent reactions to the versatile chalcone pathway, provide researchers with powerful tools to construct diverse molecular libraries. By understanding the causality behind each synthetic step, scientists can rationally design and execute experiments, accelerating the discovery of next-generation therapeutics. The continued evolution of synthetic methodologies, particularly those embracing green and sustainable principles, will undoubtedly lead to the development of even more potent and selective pyrimidine-based drugs[4][15].

References

experimental procedure for N-alkylation of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for Selective N-Alkylation of 2-(6-Aminopyridin-2-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Aminopyridines

N-alkylated aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of alkyl groups onto the nitrogen atom of this compound allows for the fine-tuning of critical pharmacological properties, including potency, selectivity, solubility, and metabolic stability. Direct alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, which complicates purification and reduces yields.[1][2]

This application note details a robust and highly selective three-step strategy for the N-alkylation of this compound. The methodology hinges on an initial protection of the carboxylic acid moiety, followed by a controlled mono-alkylation via reductive amination, and concludes with deprotection to yield the final product. This approach ensures high yields and chemical fidelity, making it suitable for drug discovery and development pipelines.

Overall Synthetic Strategy

The core of this procedure is a strategic sequence designed to manage the reactivity of the bifunctional starting material. The carboxylic acid is first protected as an ester to prevent it from interfering with the subsequent base-sensitive or nucleophilic steps.[3] The key C-N bond formation is then achieved through reductive amination, a superior method for controlled alkylation that avoids over-alkylation issues common with traditional methods.[4][5] Finally, the protecting group is removed to reveal the target molecule.

G cluster_0 Part 1: Protection cluster_1 Part 2: N-Alkylation (Reductive Amination) cluster_2 Part 3: Deprotection Start This compound Ester Methyl 2-(6-aminopyridin-2-yl)acetate Start->Ester  MeOH, H₂SO₄ (cat.)  Reflux AlkylatedEster Methyl 2-(6-(alkylamino)pyridin-2-yl)acetate Ester->AlkylatedEster  1. Aldehyde/Ketone, DCM  2. NaBH(OAc)₃ FinalProduct Target N-Alkyl Product AlkylatedEster->FinalProduct  LiOH, THF/H₂O  Then, H⁺ workup

Caption: Workflow for the N-Alkylation of this compound.

Part 1: Protection of the Carboxylic Acid as a Methyl Ester

Rationale: The acidic proton of the carboxylic acid can interfere with the reductive amination step. Converting it to a methyl ester masks this reactivity.[6] Fischer esterification is a classic and cost-effective method for this transformation.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound152.1510.01.52 g
Methanol (MeOH), anhydrous32.04-50 mL
Sulfuric Acid (H₂SO₄), concentrated98.08catalytic~0.5 mL
Saturated Sodium Bicarbonate (NaHCO₃)--As needed
Ethyl Acetate (EtOAc)88.11-As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.52 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 2-(6-aminopyridin-2-yl)acetate . The product is often a solid and can be used in the next step without further purification if it appears clean by TLC/¹H NMR.

Part 2: N-Alkylation via Reductive Amination

Rationale: Reductive amination provides a highly selective and mild pathway for forming the C-N bond.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is selective for the intermediate iminium ion over the starting carbonyl compound and is safer than cyanide-based reagents.[7][8] The reaction is performed in a non-protic solvent like Dichloromethane (DCM) to prevent hydrolysis of the reducing agent.[9]

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 2-(6-aminopyridin-2-yl)acetate166.185.0831 mg
Aldehyde or Ketone (e.g., Acetone)58.086.0 (1.2 eq)0.44 mL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.947.5 (1.5 eq)1.59 g
Dichloromethane (DCM), anhydrous84.93-30 mL
Acetic Acid (optional, catalytic)60.05~0.051-2 drops
Saturated Sodium Bicarbonate (NaHCO₃)--As needed
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 2-(6-aminopyridin-2-yl)acetate (831 mg, 5.0 mmol) and anhydrous DCM (30 mL).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.2 eq). For this example, add acetone (0.44 mL, 6.0 mmol). If using a less reactive ketone, add 1-2 drops of glacial acetic acid to catalyze imine formation.[10]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Stir at room temperature for 3-16 hours. Monitor the reaction by TLC or LC-MS.[11]

  • Quenching: Once the reaction is complete, slowly and carefully quench by adding saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution stops.

  • Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated ester product .

Part 3: Saponification (Ester Deprotection)

Rationale: The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is effective and typically proceeds under mild conditions, minimizing side reactions.[12]

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
N-Alkylated Ester Product-4.0e.g., ~830 mg
Tetrahydrofuran (THF)72.11-15 mL
Water (H₂O)18.02-5 mL
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.968.0 (2.0 eq)336 mg
Hydrochloric Acid (HCl), 1M--As needed
Step-by-Step Protocol
  • Reaction Setup: Dissolve the purified N-alkylated ester (4.0 mmol) in a mixture of THF (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Base Addition: Add LiOH·H₂O (336 mg, 8.0 mmol) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Acidification: Cool the flask in an ice bath and carefully acidify the reaction mixture to pH ~5-6 with 1M HCl. The product may precipitate at this stage.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture).

  • Final Purification: The resulting solid, 2-(6-(alkylamino)pyridin-2-yl)acetic acid , can be further purified by recrystallization if necessary.

Characterization

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the new alkyl group and the disappearance of the ester methyl signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • HPLC: To determine the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Esterification Insufficient reaction time or catalyst.Increase reflux time. Ensure anhydrous conditions. Add a fresh portion of catalyst.
Low Yield in Reductive Amination Inactive reducing agent; incomplete imine formation.Use fresh, anhydrous NaBH(OAc)₃. Ensure solvent is anhydrous. For ketones, add catalytic acetic acid and allow more time for imine formation.[10]
Di-alkylation Product Observed Reaction conditions too harsh (direct alkylation).Reductive amination is designed to prevent this. If using direct alkylation, use 1.0-1.1 equivalents of the alkylating agent and a bulky base.
Incomplete Saponification Insufficient base or reaction time.Add an additional equivalent of LiOH. Gently warm the reaction mixture if necessary, but monitor for potential side reactions.

References

The Architect's Approach to Anti-Inflammatory Agents: A Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of widely used anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the underlying chemical principles and strategic considerations in synthesizing Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Herein, we dissect the synthetic pathways of cornerstone drugs, elucidate their mechanisms of action, and provide robust protocols for their preparation and quality control, ensuring scientific integrity and practical applicability.

Section 1: The Inflammatory Cascade: A Chemist's Perspective

Inflammation is a complex biological response to harmful stimuli. At the molecular level, this process is orchestrated by a symphony of signaling molecules, with lipids playing a central role. The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory response. When a cell is activated by inflammatory stimuli, phospholipase A2 (PLA2) enzymes are mobilized to the cell membrane, where they catalyze the hydrolysis of membrane phospholipids to release AA.[1][2] This free AA then serves as the substrate for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

The COX pathway leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[3] The LOX pathway, on the other hand, produces leukotrienes, which are potent chemoattractants for immune cells and are heavily involved in allergic and inflammatory reactions.[4][5] Anti-inflammatory drugs primarily exert their effects by inhibiting these enzymatic pathways.

Signaling Pathway: The Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_products Inflammatory Mediators membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA Hydrolysis COX_pathway Cyclooxygenase (COX) Pathway AA->COX_pathway LOX_pathway Lipoxygenase (LOX) Pathway AA->LOX_pathway PLA2 Phospholipase A2 (PLA2) PLA2->membrane Catalyzes Prostaglandins Prostaglandins & Thromboxanes COX_pathway->Prostaglandins Leukotrienes Leukotrienes LOX_pathway->Leukotrienes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Allergic_Response Allergic & Inflammatory Responses Leukotrienes->Allergic_Response Ibuprofen_Synthesis start Isobutylbenzene step1 Friedel-Crafts Acylation (Acetic Anhydride, HF) start->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Hydrogenation (H2, Pd/C) intermediate1->step2 intermediate2 1-(4-Isobutylphenyl)ethanol step2->intermediate2 step3 Carbonylation (CO, Pd catalyst) intermediate2->step3 product Ibuprofen step3->product

References

Application Notes and Protocols for 2-(6-Aminopyridin-2-yl)acetic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the dynamic landscape of materials science, the rational design of molecular components is paramount to achieving breakthroughs in functionality and performance. 2-(6-Aminopyridin-2-yl)acetic acid is emerging as a molecule of significant interest due to its unique bifunctional architecture. Possessing both a nucleophilic amino group and a coordinating carboxylic acid moiety on a pyridine scaffold, this compound offers multiple interaction sites for surface modification, defect passivation, and directed self-assembly. This guide provides an in-depth exploration of its application in perovskite solar cells, metal-organic frameworks, and organic light-emitting diodes, complete with detailed experimental protocols and the scientific rationale underpinning its utility.

Part 1: A New Frontier in Perovskite Solar Cell Stability and Efficiency

The Achilles' heel of otherwise remarkably efficient perovskite solar cells (PSCs) lies in the prevalence of ionic defects, particularly at the surfaces and grain boundaries of the perovskite thin film. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE), while also serving as initiation sites for material degradation. This compound is an exemplary passivation agent, addressing these issues through a dual-action mechanism.

Mechanistic Insight: The Synergy of Amino and Carboxyl Groups

The efficacy of this compound as a passivating agent stems from the concerted action of its functional groups. The lone pair of electrons on the nitrogen of the pyridine ring and the amino group can effectively coordinate with undercoordinated Pb²⁺ ions, which are common defects at the perovskite surface.[1][2] This Lewis base-Lewis acid interaction neutralizes these charge traps. Simultaneously, the carboxylate group can interact with positively charged defects and also form hydrogen bonds, further stabilizing the perovskite lattice. This multi-modal interaction effectively "heals" the surface, leading to a significant reduction in defect state density.

cluster_Perovskite Perovskite Surface cluster_Molecule This compound Pb_defect Undercoordinated Pb²⁺ I_vacancy I⁻ Vacancy Amino_N Amino Group (-NH₂) Amino_N->Pb_defect Lewis Base Interaction Pyridine_N Pyridine N Pyridine_N->Pb_defect Coordination Carboxyl_O Carboxyl Group (-COOH) Carboxyl_O->I_vacancy H-Bonding / Ionic Interaction

Caption: Passivation mechanism of this compound.

Protocol for Perovskite Surface Passivation

This protocol describes a post-treatment method for passivating a pre-formed perovskite thin film.

Materials and Reagents:

  • Perovskite-coated substrate (e.g., FTO/c-TiO₂/m-TiO₂/Perovskite)

  • This compound (Purity > 98%)

  • Isopropanol (IPA), anhydrous

  • Chlorobenzene (CB), anhydrous

  • Spin-coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Prepare Passivation Solution: In the glovebox, prepare a stock solution of this compound in IPA at a concentration of 2 mg/mL. For optimization, a range of concentrations should be tested (see Table 1).

  • Perovskite Film Preparation: Fabricate the perovskite layer (e.g., using a one-step spin-coating method with an anti-solvent drip) and anneal according to your established protocol.[1] Allow the film to cool to room temperature.

  • Passivation Treatment:

    • Dispense 100 µL of the passivation solution onto the center of the cooled perovskite film.

    • Spin-coat at 4000 rpm for 30 seconds.

    • Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes inside the glovebox.

  • HTL and Electrode Deposition: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode (e.g., gold or silver) to complete the device.

ParameterRange for OptimizationRationale
Concentration 0.5 - 5 mg/mL in IPABalances effective surface coverage with the risk of forming an insulating layer.
Annealing Temp. 80 - 120 °CEnsures adhesion and removes residual solvent without degrading the perovskite.
Annealing Time 5 - 15 minSufficient time for interaction with surface defects.

Table 1: Optimization parameters for passivation treatment.

Characterization and Expected Outcomes
  • Photoluminescence (PL) and Time-Resolved PL (TRPL): Expect a significant increase in PL intensity and a longer carrier lifetime for the passivated film, indicating reduced non-radiative recombination.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the interaction of the nitrogen and oxygen atoms of the passivating molecule with the perovskite surface, evidenced by shifts in the Pb 4f, N 1s, and O 1s core level spectra.

  • Device Performance: A notable increase in Voc and fill factor (FF) is expected, leading to a higher overall PCE.[3]

DeviceVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control 1.0823.57519.0
Passivated 1.1523.88021.9

Table 2: Representative performance improvement after passivation.

Part 2: Engineering Novel Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the synthesis of novel MOFs. The pyridine nitrogen and the carboxylate group can coordinate with metal ions, while the flexible acetic acid arm and the amino group can be used to tune the pore environment and introduce further functionality.

Hypothetical Protocol for Solvothermal MOF Synthesis

This generalized protocol is based on established methods for synthesizing MOFs with similar pyridine-carboxylate linkers.[4][5]

Materials and Reagents:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.2 mmol of the metal salt and 0.2 mmol of this compound in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48 hours.

  • Cooling and Crystal Collection: Allow the oven to cool to room temperature. Collect the resulting crystals by filtration or decantation.

  • Washing and Activation: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove guest solvent molecules.

cluster_Inputs Reactants cluster_Process Synthesis cluster_Outputs Products & Purification Ligand This compound Mixing Mix & Sonicate Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Metal_Salt->Mixing Solvent DMF Solvent->Mixing Heating Solvothermal Reaction (120°C, 48h) Mixing->Heating Crystals MOF Crystals Heating->Crystals Activation Wash & Activate (150°C, vacuum) Crystals->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of MOFs.

Part 3: Potential as a Ligand in Phosphorescent OLEDs

In the realm of OLEDs, iridium(III) complexes are widely used as phosphorescent emitters due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The photophysical properties of these complexes are highly tunable through the design of the coordinating ligands. This compound can serve as an ancillary ligand in heteroleptic Ir(III) complexes, influencing the emission color, quantum yield, and stability of the emitter.

Hypothetical Synthesis of an Iridium(III) Complex

This protocol is based on standard procedures for the synthesis of heteroleptic Ir(III) complexes.[6][7]

Materials and Reagents:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-Phenylpyridine (ppy)

  • This compound

  • 2-Ethoxyethanol

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Synthesis of the Ir(ppy)₂Cl Dimer:

    • In a round-bottom flask, reflux a mixture of IrCl₃·xH₂O (1 mmol) and 2-phenylpyridine (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and collect the yellow precipitate by filtration. Wash with methanol and diethyl ether to obtain the [Ir(ppy)₂Cl]₂ dimer.

  • Ligand Exchange Reaction:

    • In a separate flask, suspend the [Ir(ppy)₂Cl]₂ dimer (0.5 mmol) and this compound (1.1 mmol) in 30 mL of DCM.

    • Add AgOTf (1.1 mmol) to the suspension to abstract the chloride ions.

    • Stir the reaction at 40 °C for 12 hours.

    • Filter the mixture to remove the AgCl precipitate.

    • Reduce the volume of the filtrate under reduced pressure and add hexane to precipitate the crude product.

    • Purify the product by column chromatography (silica gel, DCM/methanol gradient) to yield the final Ir(ppy)₂(2-(6-aminopyridin-2-yl)acetate) complex.

IrCl3 IrCl₃·xH₂O Dimer [Ir(ppy)₂Cl]₂ Dimer IrCl3->Dimer Reflux with ppy ppy 2-Phenylpyridine ppy->Dimer Complex Final Ir(III) Complex Dimer->Complex Ligand Exchange with AgOTf Ligand This compound Ligand->Complex

Caption: Synthetic pathway for a heteroleptic Ir(III) complex.

The resulting complex could then be co-evaporated with a host material to form the emissive layer in an OLED device, where its electroluminescent properties can be evaluated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(6-Aminopyridin-2-yl)acetic acid (CAS 339195-51-6)[1]. This molecule is a crucial heterocyclic building block in medicinal chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement and troubleshooting.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes. However, two primary pathways have emerged as the most practical and are frequently discussed in synthetic literature. These involve either the late-stage amination of a chloro-precursor or the hydrolysis of a corresponding acetonitrile derivative.

Key Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Late-Stage Amination cluster_1 Route B: Nitrile Hydrolysis A1 2,6-Dichloropyridine A2 2-(6-Chloropyridin-2-yl) acetic acid ester A1->A2 Introduction of acetic acid moiety A3 2-(6-Aminopyridin-2-yl) acetic acid A2->A3 Ullmann Amination & Hydrolysis B1 2-Amino-6-methylpyridine B2 2-(6-Aminopyridin-2-yl) acetonitrile B1->B2 Cyanomethylation B3 2-(6-Aminopyridin-2-yl) acetic acid B2->B3 Acid/Base Hydrolysis Ullmann_Workflow A Combine Ester, CuI, Ligand, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (Ar/N₂) A->B C Add Degassed Solvent and Ammonia Source B->C D Heat Reaction Mixture (e.g., 110°C) for 12-24h C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Workup: Cool, Filter, Extract E->F Complete G Purify by Column Chromatography F->G H Final Product G->H

References

Technical Support Center: Purification of Crude 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(6-Aminopyridin-2-yl)acetic acid. This document provides troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile chemical intermediate. My goal is to equip you, my fellow researchers and developers, with the insights needed to navigate the unique challenges presented by this molecule's structure.

The core challenge in purifying this compound lies in its amphoteric nature. Possessing both a basic aminopyridine moiety and an acidic carboxylic acid group, it readily exists as a zwitterion. This characteristic governs its solubility and behavior in different environments, making purification a nuanced process. This guide will break down these complexities into actionable strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude material is a discolored solid with poor solubility in common organic solvents. Where do I even begin?

This is a very common starting point. The discoloration often points to residual reagents or byproducts from the synthesis, while the poor solubility is a hallmark of the compound's zwitterionic character.

Answer: Your first step should always be a preliminary purity assessment, followed by a logical, stepwise purification strategy.

Step-by-Step Initial Assessment:

  • Thin-Layer Chromatography (TLC):

    • Problem: The spot streaks badly on the silica plate.

    • Cause & Solution: The polar, charged nature of your compound interacts too strongly with the acidic silica gel. To get a clear spot, you need to modify your mobile phase. Try adding a small percentage of acetic acid (to protonate the amine) or ammonia/triethylamine (to deprotonate the carboxylic acid) to your eluent (e.g., Dichloromethane:Methanol:Acetic Acid 8:2:0.1). This helps to achieve a more consistent ionization state and reduce streaking.

  • Solubility Testing: Test the solubility of a small amount of crude material in a range of solvents. This will be crucial for choosing a purification method. See the table in Q2 for suggestions.

  • NMR/LC-MS Analysis: If possible, take a crude ¹H NMR or LC-MS. This can provide valuable clues about the nature of the impurities (e.g., unreacted starting materials, solvent residues).

Based on this initial assessment, you can follow a decision-making workflow for purification.

PurificationWorkflow start Crude this compound purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check decision Is the major impurity non-polar? purity_check->decision recrystallization Attempt Recrystallization / Isoelectric Precipitation decision->recrystallization No / Unsure acid_base Consider Acid-Base Extraction (to remove neutral impurities) decision->acid_base Yes success Purity >95%? recrystallization->success chromatography Proceed to Chromatography success->chromatography No final_product Pure Product success->final_product Yes acid_base->recrystallization chromatography->final_product

Caption: General purification workflow for the target compound.

Q2: I want to try recrystallization first. How do I choose the right solvent system, and what do I do if my compound "oils out"?

Recrystallization is an excellent and highly recommended first-line technique for its efficiency and scalability.

Answer: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar nature of your molecule, polar protic solvents are the best place to start.

Recommended Solvents for Recrystallization Screening:

SolventBoiling Point (°C)PolarityComments
Water (H₂O)100HighExcellent dissolving power when hot, but recovery might be lower due to some residual solubility when cold.
Ethanol (EtOH)78HighGood general-purpose solvent for polar compounds. Often used in a pair with water.
Methanol (MeOH)65HighSimilar to ethanol, but its lower boiling point can be advantageous.
Isopropanol (IPA)82MediumLess polar than EtOH/MeOH; can be effective.
Acetonitrile (MeCN)82MediumAprotic polar solvent; good for breaking up certain hydrogen bonding networks.

Troubleshooting "Oiling Out":

"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated upon cooling and the compound separates as a liquid rather than forming crystals.

  • Causality: This often happens when the boiling point of the solvent is higher than the melting point of your compound (or an impure eutectic mixture). It can also be caused by cooling the solution too rapidly.

  • Solutions:

    • Add More Solvent: The most common reason is insufficient solvent. Add more hot solvent until the oil completely dissolves.

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

    • Use a Solvent Pair: If a single solvent doesn't work, use a pair. Dissolve the crude material in a minimal amount of a "good" solvent (like hot water or methanol) in which it is very soluble. Then, slowly add a "poor" solvent (like ethanol or acetonitrile) in which it is less soluble, dropwise, until you see persistent turbidity. Re-heat to clarify and then cool slowly.

Q3: My compound is soluble in water at both acidic and basic pH. How can I use pH to my advantage for purification?

This behavior is the classic signature of a zwitterion. You can exploit this pH-dependent solubility through a technique called isoelectric precipitation .

Answer: The molecule has (at least) two pKa values: one for the carboxylic acid and one for the protonated pyridine ring system. At a specific pH, known as the isoelectric point (pI), the positive and negative charges will balance, resulting in a neutral zwitterion. In this state, the molecule often exhibits its lowest aqueous solubility.[1][2]

Zwitterion cluster_low_ph Low pH (e.g., pH < 2) cluster_pI At Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph Cationic Form (Water Soluble) pI Zwitterionic Form (Minimum Water Solubility) low_ph->pI + OH⁻ pI->low_ph + H⁺ high_ph Anionic Form (Water Soluble) pI->high_ph + OH⁻ high_ph->pI + H⁺

Caption: pH-dependent forms of this compound.

Experimental Protocol for Isoelectric Precipitation:

  • Dissolution: Dissolve the crude material in a minimal amount of dilute aqueous acid (e.g., 1M HCl). This protonates the molecule, forming the cationic hydrochloride salt, which should be freely water-soluble.

  • Filtration (Optional): If there are any acid-insoluble impurities, filter them off at this stage.

  • Precipitation: Slowly add a dilute base (e.g., 1M NaOH or NH₄OH) dropwise with vigorous stirring. Monitor the pH. As you approach the isoelectric point, you will see the product begin to precipitate as a solid.

  • Isolation: Continue adding base until precipitation is complete. Check the pH to ensure you have reached the point of maximum precipitation (this may require some optimization, but a good starting point is often between pH 6-7).

  • Purification: Collect the solid by filtration, wash it thoroughly with cold deionized water to remove salts, and then with a water-miscible solvent like cold ethanol or acetone to aid in drying. Dry under vacuum.

Q4: I tried column chromatography on silica gel, but my results were poor. What went wrong?

This is a frequent and frustrating issue for researchers working with this class of compounds.

Answer: Standard silica gel chromatography is often unsuitable for highly polar, zwitterionic compounds. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly and irreversibly bind your basic aminopyridine, while the polar carboxylic acid end can also lead to significant tailing.[3]

Recommended Chromatographic Alternatives:

  • Ion-Exchange Chromatography (IEX): This is the most powerful and technically appropriate method for separating charged molecules like amino acids.[4][5][6]

    • Principle: You will use a resin with charged functional groups. A cation-exchange resin (with negative charges) will bind your protonated (cationic) compound at low pH. You can then elute it by increasing the pH or by increasing the salt concentration of the mobile phase.[7]

    • Protocol Outline:

      • Choose a suitable resin (e.g., Dowex 50W, a strong cation exchanger).

      • Equilibrate the column with a low pH buffer (e.g., 20 mM ammonium acetate, pH 4.0).

      • Dissolve your sample in the same buffer and load it onto the column.

      • Wash with the starting buffer to remove neutral and anionic impurities.

      • Elute your product using a pH or salt gradient (e.g., increasing the pH towards 8.5 or a gradient of 0.1 to 1.0 M NaCl).[7]

  • Reverse-Phase Chromatography (C18): If IEX is not available, preparative HPLC using a C18 column can be effective.

    • Principle: This technique separates compounds based on polarity, with non-polar compounds being retained more strongly.

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the molecule is consistently protonated (as the cation), leading to sharper peaks.

Q5: I've seen this compound sold as a hydrochloride salt. Is it better to purify it in this form?

Answer: Yes, often it is. Converting the zwitterion to a salt, such as the hydrochloride, can be a very effective purification strategy.

  • Causality & Benefits:

    • Suppresses Zwitterionic Nature: By adding excess HCl, you fully protonate the basic nitrogen atoms and keep the carboxylic acid as -COOH. This eliminates the zwitterion, resulting in a single, cationic species.

    • Improved Solubility Profile: The HCl salt often has very different solubility from the zwitterion. It is typically highly soluble in water or methanol but much less soluble in less polar organic solvents like ethyl acetate or diethyl ether. This difference can be exploited for purification.

    • Enhanced Crystallinity: Salts are often more crystalline and easier to handle than their zwitterionic counterparts, making recrystallization more effective.

Protocol for Purification as the HCl Salt:

  • Formation: Suspend your crude material in a solvent like methanol or isopropanol.

  • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl) until the solution is acidic (test with pH paper). The solid should dissolve as the salt forms, and then may precipitate out if the chosen solvent is one in which the salt is insoluble.

  • Recrystallization: Isolate the crude salt and recrystallize it from a suitable solvent system, such as methanol/diethyl ether or ethanol/water.

  • Conversion back to Free Base (if needed): To recover the zwitterionic form, dissolve the purified HCl salt in water and carefully neutralize it by adding a base to its isoelectric point, as described in Q3.

References

Technical Support Center: Synthesis of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-aminopyridine synthesis, focusing on the identification, mitigation, and troubleshooting of common side products.

Welcome to the technical support guide for 2-aminopyridine synthesis. This document is designed for researchers, chemists, and process development professionals who utilize 2-aminopyridine as a critical intermediate in pharmaceutical and agrochemical development.[1][2] Our focus is to provide field-proven insights and actionable troubleshooting strategies to address the common challenges encountered during its synthesis, particularly concerning the formation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent industrial method for synthesizing 2-aminopyridine, and what are its core challenges?

The most established and widely used method is the Chichibabin reaction , first reported in 1914.[3][4] This reaction involves the direct amination of pyridine with sodium amide (NaNH₂), typically in an inert, high-boiling solvent like toluene or xylene.[3][5]

The core mechanism is a nucleophilic aromatic substitution (SNH) where the potent amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring. This forms a negatively charged σ-adduct intermediate (a Meisenheimer adduct), which then regains aromaticity by eliminating a hydride ion (H⁻).[3][6] The evolution of hydrogen gas is a key indicator of reaction progress.[3]

While effective, the primary challenge of the Chichibabin reaction lies in its harsh conditions and the potential for several side reactions, which can complicate purification and reduce the overall yield of the desired 2-aminopyridine.[7]

Q2: What are the primary side products I should expect when performing a Chichibabin reaction?

During the synthesis of 2-aminopyridine via the Chichibabin reaction, several key impurities can be formed. The most common are:

  • 4-Aminopyridine: An isomer formed by nucleophilic attack at the C4 position.

  • 2,6-Diaminopyridine: A product of over-amination, where a second amino group is added to the ring.[5]

  • Bipyridine Dimers (e.g., 2,2'-Bipyridine): Formed through a competing reaction pathway, especially under certain conditions.[3]

  • 2-Hydroxypyridine (2-Pyridone): Can be formed during workup if diazonium salt intermediates are inadvertently generated and hydrolyzed.[6][8]

Q3: What mechanistic factors lead to the formation of these side products?

Understanding the underlying mechanisms is crucial for troubleshooting.

  • Isomer Formation (4-Aminopyridine): While the C2 and C6 positions are the most electrophilic and sterically accessible, the C4 position also carries a partial positive charge. Nucleophilic attack by the amide ion at C4, followed by hydride elimination, results in the 4-aminopyridine isomer. The ratio of 2- to 4-amination is influenced by reaction temperature and substrate electronics.[7]

  • Over-amination (2,6-Diaminopyridine): The initial product, 2-aminopyridine, can be deprotonated by the strong base (NaNH₂) to form its sodium salt. This species is still susceptible to a second nucleophilic attack, primarily at the C6 position. This is especially prevalent when an excess of sodium amide is used.[5]

  • Dimerization (Bipyridines): Dimerization is a significant side reaction that can dominate under certain conditions. For instance, with 4-tert-butylpyridine at atmospheric pressure, the formation of 4,4'-di-tert-butyl-2,2'-bipyridine can be as high as 89%.[3] This pathway is favored by lower pressures and specific substrate characteristics.

The reaction pathways leading to the desired product and major side products are illustrated below.

G Pyridine Pyridine Sigma_Adduct_C2 σ-Adduct (C2 Attack) Pyridine->Sigma_Adduct_C2 + NH₂⁻ Sigma_Adduct_C4 σ-Adduct (C4 Attack) Pyridine->Sigma_Adduct_C4 + NH₂⁻ (Minor Pathway) Dimer 2,2'-Bipyridine (Side Product) Pyridine->Dimer Dimerization Pathway NaNH2 NaNH₂ Product_2AP 2-Aminopyridine (Desired Product) Sigma_Adduct_C2->Product_2AP - H⁻ Product_26DAP 2,6-Diaminopyridine (Side Product) Product_2AP->Product_26DAP + NH₂⁻, - H⁻ (Excess NaNH₂) Product_4AP 4-Aminopyridine (Side Product) Sigma_Adduct_C4->Product_4AP - H⁻

Caption: Reaction pathways in 2-aminopyridine synthesis.

Troubleshooting Guide & Mitigation Strategies

This section directly addresses common experimental issues and provides solutions grounded in chemical principles.

Issue 1: High levels of 2,6-diaminopyridine are detected in my final product.
  • Cause: This is a classic case of over-amination, almost always caused by using too much sodium amide relative to the pyridine starting material.[5]

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of sodium amide to pyridine. Use a ratio as close to 1:1 as your reaction kinetics will allow. A slight excess of NaNH₂ may be needed to drive the reaction to completion, but large excesses should be avoided.

    • Monitor Reaction Progress: Track the disappearance of the starting material by TLC or GC. Quench the reaction as soon as the pyridine is consumed to prevent further reaction of the 2-aminopyridine product.

    • Temperature Control: Lowering the reaction temperature (while still maintaining a reasonable reaction rate) can sometimes reduce the rate of the second amination more than the first.

Issue 2: My yield is low, and a significant amount of a high-molecular-weight impurity, likely a bipyridine dimer, has formed.
  • Cause: Dimerization competes with amination, particularly at atmospheric pressure.[3]

  • Solution:

    • Increase Pressure: The most effective method to suppress dimerization is to run the reaction under pressure. Applying nitrogen pressure (e.g., up to 350 psi) has been shown to dramatically shift the product distribution in favor of the aminated product over the dimer.[3]

    • Solvent Choice: While typically run in xylene or toluene, exploring other non-polar, high-boiling solvents may alter the selectivity.

Issue 3: My product is contaminated with 4-aminopyridine, which is difficult to separate.
  • Cause: Formation of the 4-isomer is a kinetically controlled process. Higher temperatures can sometimes favor its formation.

  • Solution:

    • Optimize Temperature: Carefully screen reaction temperatures. Often, the lowest temperature that provides a viable reaction rate will give the best regioselectivity for the 2-position.[7]

    • Purification: While challenging, careful column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) can resolve the isomers. Recrystallization from a carefully chosen solvent system may also be effective if the isomer ratio is favorable.

Side Product Common Cause Recommended Mitigation Strategy
4-Aminopyridine High reaction temperature; electronic effects of substrateOptimize and lower reaction temperature.[7]
2,6-Diaminopyridine Excess sodium amide; prolonged reaction timeUse near-stoichiometric amounts of NaNH₂; monitor reaction closely.[5]
2,2'-Bipyridine Reaction run at atmospheric pressureConduct the reaction under elevated nitrogen pressure.[3]
Polymeric Tars Uncontrolled exotherm; presence of oxygen/moistureEnsure a strictly inert and anhydrous atmosphere; control heating rate.[1]

Experimental Protocols: Product Purification

Even with an optimized reaction, purification is essential. Below are standard protocols for removing common impurities.

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This technique is effective for separating the basic aminopyridine product from non-basic impurities like dimers or residual solvent.

  • Dissolution: After quenching the reaction mixture with care (e.g., slowly adding to ice water), dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The basic aminopyridines will protonate and move to the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing non-basic impurities.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >10. The free-base 2-aminopyridine will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh organic solvent (e.g., dichloromethane).[1]

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-aminopyridine.[1]

Troubleshooting Tip: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break it.[9]

Protocol 2: Purification via Cation-Exchange Chromatography

For highly efficient removal of unreacted 2-aminopyridine from a reaction where it was used as a starting material, or for separating it from neutral side products, cation-exchange chromatography is a powerful tool.

  • Column Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50X8) and equilibrate it in the appropriate form (e.g., NH₄⁺ form).[10]

  • Loading: Dissolve the crude mixture in a minimal amount of a suitable loading buffer (e.g., 20 mM ammonium acetate, pH 8.5).

  • Elution: Elute the column with the buffer. Neutral or anionic compounds will pass through, while the basic 2-aminopyridine binds to the resin.

  • Release (if desired): The bound aminopyridine can then be released using a buffer with a higher ionic strength or a different pH.

This method is particularly effective and rapid for analytical and small-scale preparations.[10]

References

Technical Support Center: Optimizing Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminopyridines. As crucial scaffolds in medicinal chemistry and materials science, the efficient and reliable synthesis of aminopyridines is paramount.[1] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for common synthetic challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific molecular targets.

This resource is divided into sections based on the most prevalent synthetic strategies. Each section contains a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and data-driven optimization tables.

Section 1: The Chichibabin Reaction (Direct C-H Amination)

The Chichibabin reaction is a classic method for the direct amination of pyridine using sodium amide (NaNH₂) or a related strong base to install an amino group, typically at the 2-position.[2][3] While direct and atom-economical, it often requires harsh conditions and can be sensitive to substrate and reagent quality.[3][4]

Troubleshooting Guide: Chichibabin Reaction

Question: My Chichibabin reaction has a very low yield or is not working at all. What are the primary causes?

Answer: This is a frequent issue and often points to one of several critical factors:

  • Reagent Quality: The purity of sodium amide is paramount. Ironically, exceptionally pure NaNH₂ can be less reactive.[2] Trace impurities, often sodium hydroxide from atmospheric moisture, can sometimes catalyze the reaction. Conversely, grossly impure or decomposed NaNH₂ will be ineffective.

    • Solution: Use freshly opened, high-quality sodium amide. If results are poor, consider if the reagent is "too pure" and a catalytic amount of an impurity might be beneficial, though this is difficult to control. A more reliable approach is to ensure anhydrous conditions.

  • Reaction Temperature: The reaction requires high temperatures (typically 110-150 °C in solvents like toluene or xylene) to overcome the activation energy for hydride elimination.[2][3]

    • Solution: Ensure your reaction reaches and maintains the target temperature. Use a high-boiling, inert solvent like xylene or N,N-dimethylaniline. Monitor the reaction for the evolution of hydrogen gas, which indicates the reaction is proceeding.

  • Substrate Electronics: Electron-withdrawing groups on the pyridine ring inhibit the reaction, as they decrease the basicity of the ring nitrogen.[4] Electron-donating groups can also deactivate the ring.[4]

    • Solution: For pyridines with strongly deactivating groups, the Chichibabin reaction is often not the ideal choice. Consider an alternative route like a Buchwald-Hartwig amination of a corresponding halopyridine.

  • Moisture: Sodium amide reacts violently with water. The reaction must be conducted under strictly anhydrous conditions.

    • Solution: Flame-dry all glassware before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.

Question: I'm observing the formation of significant byproducts, including a dark tar. How can I improve selectivity?

Answer: Byproduct formation is common due to the harsh conditions.

  • Over-amination: Using a large excess of sodium amide can lead to the formation of di-aminated products, such as 2,6-diaminopyridine.[2]

    • Solution: Carefully control the stoichiometry. Start with 1.1-1.5 equivalents of NaNH₂ and optimize from there.

  • Isomer Formation: While amination strongly favors the 2-position, substitution at the 4-position can occur if both 2- and 6-positions are blocked.[2]

    • Solution: If the 4-amino isomer is undesired, this method may not be suitable for 2,6-disubstituted pyridines.

  • Decomposition: High temperatures can lead to substrate or product decomposition.[4]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of hydrogen evolution.[4] Milder, modern variants using liquid ammonia at lower temperatures have been developed for sensitive substrates.[3]

Generalized Protocol for Chichibabin Reaction
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a thermocouple.

  • Reagents: Charge the flask with anhydrous toluene or xylene (approx. 10 mL per 1 g of pyridine). Add the pyridine substrate (1.0 eq).

  • Reaction Initiation: Under a positive flow of inert gas, carefully add sodium amide (1.2 eq) portion-wise. Caution: NaNH₂ is highly reactive.

  • Heating: Heat the reaction mixture to 110-130 °C with vigorous stirring. The evolution of hydrogen gas should be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaNH₂. After the initial vigorous reaction subsides, add more water, followed by an aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization.

Key Optimization Parameters
ParameterRange/OptionsRationale & Key Insights
Amide Source NaNH₂, KNH₂Sodium amide is most common. Potassium amide is more reactive but can be more hazardous.[2]
Solvent Toluene, Xylene, N,N-DimethylanilineMust be high-boiling and inert. Solvent polarity can influence the stability of the intermediate σ-adduct.[4]
Temperature 110 - 150 °CA critical parameter. Too low, and the reaction stalls; too high, and decomposition increases.[4]
Equivalents of Amide 1.1 - 2.0 eq.Excess can lead to di-amination. Start near stoichiometric and optimize.[2]

Chichibabin Reaction Mechanism

Chichibabin_Mechanism Simplified Chichibabin Reaction Mechanism Py Pyridine Adduct σ-Adduct (Meisenheimer Complex) Py->Adduct + NH₂⁻ NaNH2 NaNH₂ NaNH2->Adduct Elim Hydride Elimination Adduct->Elim Product_Anion Product Anion (Resonance Stabilized) Elim->Product_Anion - H⁻ NaH NaH Elim->NaH H2 H₂ Gas Workup Aqueous Work-up (e.g., H₂O) Product_Anion->Workup Product 2-Aminopyridine Workup->Product + H⁺ NaH->H2 + NH₂⁻ (proton source)

Caption: Nucleophilic addition followed by hydride elimination.

Section 2: Transition-Metal-Catalyzed C-N Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are powerful, versatile methods for forming C-N bonds, especially for substrates incompatible with the Chichibabin reaction.[5][6] These methods offer milder conditions and broader substrate scope but require careful optimization of the catalyst, ligand, base, and solvent.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a chloropyridine is failing. What should I try first?

Answer: Chloropyridines are challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[7]

  • Catalyst/Ligand Choice: This is the most critical factor. Standard catalysts may not be active enough.

    • Solution: Switch to a more active, state-of-the-art system. Use a highly electron-rich and bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos) paired with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst).[7] These ligands promote the difficult oxidative addition step and prevent catalyst decomposition.

  • Pyridine Inhibition: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[7]

    • Solution: The use of bulky ligands, as mentioned above, helps to create a sterically hindered palladium center that disfavors coordination with the pyridine substrate.[7]

  • Base Selection: The choice of base is crucial for both activating the amine and facilitating the final reductive elimination step.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, but this often requires higher temperatures or more active catalysts.

Question: The reaction works, but I'm getting a significant amount of hydrodehalogenation (C-Cl to C-H) byproduct. What causes this?

Answer: Hydrodehalogenation arises from competing side reactions within the catalytic cycle, often exacerbated by moisture or suboptimal conditions.

  • Cause: This can occur if β-hydride elimination from the palladium-amido complex is competitive with reductive elimination, or via other decomposition pathways.

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.

    • Optimize Ligand: Some ligands are more prone to side reactions. Screen a panel of bulky biarylphosphine ligands.

    • Lower Temperature: If the reaction is running at a very high temperature, try lowering it to disfavor decomposition pathways, though this may require a longer reaction time.

Generalized Protocol for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add the palladium precatalyst (1-5 mol%), ligand (1.1-1.2 eq. relative to Pd), and base (1.5-2.0 eq.) to a dry vial or flask.

  • Reagents: Add the halopyridine substrate (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or CPME).

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction to the desired temperature (typically 80-120 °C) with stirring for 1-24 hours.

  • Monitoring: Monitor reaction progress by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Key Optimization Parameters
ParameterRange/OptionsRationale & Key Insights
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3, G4)Precatalysts offer better stability and activity, especially for challenging substrates like chloropyridines.[7]
Ligand XPhos, SPhos, RuPhos, BrettPhos, Josiphos-typeThe choice is critical. Bulky, electron-rich biarylphosphines are generally the best for pyridines.[7][8]
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄Strong alkoxides are often needed, but carbonates/phosphates can work for more reactive substrates.
Solvent Toluene, Dioxane, CPME, t-Amyl alcoholThe solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.[8]
Temperature 80 - 130 °CHigher temperatures are often needed for less reactive halides (chlorides).

Troubleshooting Workflow for C-N Coupling

Buchwald_Troubleshooting Troubleshooting Buchwald-Hartwig Amination Start Low or No Yield Check_Halide What is the Halide? (Cl, Br, I) Start->Check_Halide Chloride Aryl Chloride (Challenging) Check_Halide->Chloride Cl Bromide Aryl Bromide/Iodide (Easier) Check_Halide->Bromide Br/I Upgrade_Ligand Use Stronger Ligand (e.g., XPhos, RuPhos, BrettPhos) + G3/G4 Precatalyst Chloride->Upgrade_Ligand Check_Base Check Base (NaOtBu, K₃PO₄?) Bromide->Check_Base Upgrade_Ligand->Check_Base Check_Conditions Check Reaction Conditions (Anhydrous? Degassed?) Check_Base->Check_Conditions Check_Inhibition Pyridine Inhibition? Check_Conditions->Check_Inhibition Check_Inhibition->Upgrade_Ligand No Use_Bulky_Ligand Bulky Ligand Confirmed? (Shields Pd center) Check_Inhibition->Use_Bulky_Ligand Yes Success Reaction Optimized Use_Bulky_Ligand->Success

Caption: A decision tree for optimizing difficult aminations.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

For pyridines bearing strong electron-withdrawing groups (EWGs) like -NO₂ or -CN at the 2- or 4-position, direct amination via SNAr is a powerful and metal-free alternative.[9] The reaction proceeds through a stabilized Meisenheimer intermediate.

Troubleshooting Guide: SNAr Reactions

Question: My SNAr reaction is sluggish and does not go to completion, even with a strong EWG on the ring.

Answer: Several factors could be slowing the reaction down.

  • Leaving Group: The nature of the leaving group is critical in SNAr. The typical reactivity order is F > Cl > Br > I.[10]

    • Solution: If you are using a chloropyridine, synthesizing the corresponding fluoropyridine will dramatically increase the reaction rate.

  • Solvent: The reaction requires a polar, aprotic solvent to stabilize the charged Meisenheimer intermediate.

    • Solution: Ensure you are using a suitable solvent like DMSO, DMF, or NMP. For some reactions, protic solvents like water or alcohols can be effective, sometimes with bases like KF.[9]

  • Steric Hindrance: Significant steric bulk on either the pyridine substrate (near the reaction center) or the incoming amine can impede the initial nucleophilic attack.

    • Solution: If possible, use a less hindered amine. If the substrate is hindered, you may need to increase the reaction temperature or switch to a more powerful method like Buchwald-Hartwig amination.

Question: Why is my SNAr reaction failing on a 3-halopyridine?

Answer: SNAr reactions on 3-halopyridines are generally unsuccessful under standard conditions.[11] The reason is electronic: the pyridine nitrogen cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the C-3 position.[11]

  • Solution: Do not use the SNAr approach for 3-aminopyridine synthesis. This is a classic case where a cross-coupling reaction (Buchwald-Hartwig or Ullmann) is the required strategy.

General FAQs

Q1: How do I choose the best synthetic route for my target aminopyridine?

  • For 2- and 4-Aminopyridines (unactivated): Start by considering the Chichibabin reaction if your substrate is simple and can tolerate harsh, basic conditions. If not, the Buchwald-Hartwig amination of the corresponding halopyridine is the most versatile and reliable method.

  • For 3-Aminopyridines: Direct C-H amination is not regioselective. Buchwald-Hartwig or Ullmann coupling of a 3-halopyridine is the standard and most effective approach.

  • For Activated Pyridines (with EWGs): If you have a strong EWG at the 2- or 4-position, SNAr of a 2- or 4-halopyridine is often the most efficient, cheapest, and scalable method.

Q2: What are the best practices for purifying aminopyridines?

Aminopyridines can be challenging to purify due to their basicity and polarity.

  • Column Chromatography: Silica gel is often used, but tailing can be an issue. Adding a small amount of a basic modifier to the eluent (e.g., 1-2% triethylamine or ammonia in methanol) can significantly improve peak shape. For very polar compounds, reverse-phase chromatography may be necessary.

  • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to extract the aminopyridine into the aqueous layer. Impurities remain in the organic phase. The aqueous layer is then basified (e.g., with NaOH) and the pure product is back-extracted into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining high-purity material.[12] Isomer separation can sometimes be achieved by careful fractional crystallization.[13]

References

troubleshooting guide for 2-(6-Aminopyridin-2-yl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(6-Aminopyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical challenges presented by this versatile but reactive building block. My goal is to move beyond simple procedural lists and provide you with the causal logic behind common issues and their solutions, grounded in established chemical principles.

Introduction: Understanding the Molecule's Dual Personality

This compound (CAS No. 339195-51-6) is a valuable heterocyclic building block.[1] Its utility stems from its trifunctional nature: a nucleophilic aromatic amine, a carboxylic acid, and a basic pyridine ring. However, this same multifunctionality is the source of most experimental challenges. The close proximity of a nucleophilic amine and an electrophilic carboxylic acid (once activated) on a pyridine scaffold prone to decarboxylation creates a landscape of competing reaction pathways. This guide will help you control these pathways to achieve your desired synthetic outcome.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Amide Coupling Reactions

Amide bond formation is the most common transformation for this molecule, yet it is fraught with potential pitfalls.

Question: My amide coupling reaction is low-yielding, and my crude LC-MS/NMR shows a complex mixture of oligomeric byproducts. What is happening?

Answer: This is the most common failure mode. The issue arises from competitive self-condensation. When you activate the carboxylic acid of one molecule (e.g., with a carbodiimide or other coupling agent), the 6-amino group of a second molecule can act as a nucleophile, attacking the activated ester. This leads to the formation of a dimer, which can then react further to form trimers and higher-order oligomers.

The intended reaction (with your desired external amine) is in direct competition with this unwanted side reaction.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start This compound activated Activated Ester Intermediate start->activated Coupling Agent (e.g., HATU) product Desired Amide Product activated->product amine Your Amine (R-NH2) amine->product start2 This compound activated2 Activated Ester Intermediate start2->activated2 Coupling Agent dimer Dimer/Oligomer Byproduct activated2->dimer start3 Another Molecule of Starting Material start3->dimer 6-NH2 attacks

Caption: Competing reaction pathways in amide coupling.

The core strategy is to temporarily mask the reactivity of the 6-amino group.

1. Protect the 6-Amino Group: The most robust solution is to protect the amino group, typically as a tert-butyloxycarbonyl (Boc) carbamate. This electronically deactivates the amine, preventing it from participating in nucleophilic attack.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add a base such as sodium hydroxide (NaOH, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq) to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture carefully with cold 1 M HCl to pH ~3-4. The protected product should precipitate. If not, extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting Boc-protected acid is often pure enough for the next step or can be purified by crystallization or flash chromatography.

2. Optimize Coupling Conditions: If protection/deprotection is not desirable, you can minimize the side reaction by carefully choosing your coupling conditions.

  • Use Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or HATU react with the initially formed activated species to generate a less reactive, more stable intermediate.[2][3] This intermediate has a greater chance to react with your desired amine rather than the less nucleophilic 6-amino group of the starting material.

  • Slow Addition: Add the coupling agent (e.g., EDC) slowly to a solution of the acid and your target amine. This keeps the concentration of the highly reactive activated intermediate low at any given time, favoring the reaction with the amine which is present in excess.

Reagent CombinationBaseSolventKey Consideration
HATU DIPEA, 2,6-LutidineDMF, NMPGenerally high yielding and fast. Less racemization.[3]
EDC / HOBt DIPEA, NMMDCM, DMFClassic, cost-effective method. HOBt minimizes side reactions.[2]
T3P® (Propylphosphonic Anhydride) Pyridine, DIPEAEtOAc, THFExcellent for preventing racemization; byproducts are water-soluble.
SOCl₂ then Amine N/A, then BaseToluene, THFForms the acid chloride in situ. Very reactive; requires low temperatures and careful control.
Section 2: Thermal Instability & Decarboxylation

Question: I'm running my reaction at 80 °C, and the solution is turning dark brown. My yield is very low, and I suspect decomposition. What's the cause?

Answer: You are likely observing thermal decarboxylation. Acetic acids connected to the 2-position of a pyridine ring are known to be thermally labile and can lose carbon dioxide (CO₂) upon heating.[4] This process is often catalyzed by trace acid or metal impurities and results in the formation of 6-amino-2-methylpyridine, which can undergo further decomposition or side reactions, leading to the dark coloration.

The mechanism is thought to proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen, facilitating the elimination of CO₂.[5][6]

G start This compound intermediate Zwitterionic Intermediate (Proton transfer) start->intermediate Heat (Δ) product 6-Amino-2-methylpyridine intermediate->product Decarboxylation co2 CO2 intermediate->co2

Caption: Proposed pathway for thermal decarboxylation.

  • Temperature Control: This is the most critical factor. Keep all reaction temperatures below 60 °C whenever possible. For many standard amide couplings, room temperature is sufficient. If heating is required, perform a small-scale trial to find the lowest effective temperature.

  • Choice of Base and Solvent: Avoid strongly acidic or basic conditions if heating, as these can catalyze decarboxylation. Use non-protic solvents where possible.

  • Inert Atmosphere: While not always directly preventing decarboxylation, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions of the amino group, which are often exacerbated at higher temperatures and can contribute to product loss and coloration.[7]

Section 3: Purification & Handling

Question: I'm having trouble with purification. My compound streaks badly on my silica gel column, and I get poor recovery from aqueous work-ups.

Answer: The amphoteric nature of this compound and its derivatives is the root cause of these issues. The molecule possesses a basic pyridine nitrogen and an amino group, as well as an acidic carboxylic acid. This can lead to strong interactions with silica gel (an acidic stationary phase) and unpredictable partitioning between aqueous and organic layers during extraction.[8]

G start Crude Product Mixture check_sol Is product soluble in aqueous layer? start->check_sol extract_pH Adjust pH of aqueous layer to isoelectric point, then extract check_sol->extract_pH Yes check_silica Does product streak on analytical TLC? check_sol->check_silica No extract_pH->check_silica modify_eluent Modify Eluent: Add 0.5-1% Triethylamine (for basic products) or Acetic Acid (for acidic products) check_silica->modify_eluent Yes alt_purify Alternative Purification check_silica->alt_purify Still Poor modify_eluent->alt_purify Still Poor rp_hplc Reverse-Phase HPLC alt_purify->rp_hplc ion_exchange Ion-Exchange Chromatography alt_purify->ion_exchange crystallize Crystallization alt_purify->crystallize

Caption: Logic diagram for troubleshooting purification.

  • Modified Silica Gel Chromatography: To prevent streaking, you need to suppress the unwanted ionic interactions with the silica.

    • For Basic Products (if the COOH is modified): Add a small amount of a volatile base, like triethylamine (0.5-1%), to your eluent system (e.g., Dichloromethane/Methanol). This will protonate your amine additive, which will then occupy the acidic silanol sites on the silica, allowing your product to elute more cleanly.

    • For Acidic Products (if the NH₂ is modified): Add a small amount of a volatile acid, like acetic acid (0.5-1%), to your eluent. This keeps your product protonated and reduces tailing.

  • Aqueous Extraction: Your product may be partially or fully soluble in the aqueous layer, especially if the pH is not controlled.[8] Before extraction, adjust the pH of the aqueous layer to the molecule's isoelectric point (pI), where it has a net neutral charge, to maximize its partitioning into the organic layer. You can estimate the pI or determine it empirically by adjusting the pH of a small sample and observing at which pH the product precipitates or extracts most effectively.

  • Alternative Purification Methods:

    • Reverse-Phase HPLC (RP-HPLC): This is often the best method for purifying polar, multifunctional compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier, is a standard starting point.

    • Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method. Screen various solvent systems (e.g., Ethanol/water, Ethyl acetate/hexanes, Acetonitrile).

References

how to avoid over-alkylation in aminopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for aminopyridine alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of aminopyridines, with a specific focus on mitigating the common challenge of over-alkylation.

Introduction: The Challenge of Selectivity

Aminopyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their utility, however, is often shadowed by challenges in selective functionalization. The presence of two nucleophilic nitrogen atoms—the endocyclic pyridine ring nitrogen and the exocyclic amino group—creates a competitive environment for electrophiles. This frequently leads to a mixture of products, including the desired N-alkylation at the amino group, undesired alkylation at the pyridine nitrogen, and problematic di-alkylation, also known as over-alkylation.

This guide provides a systematic approach to diagnosing and resolving issues of over-alkylation, grounded in mechanistic principles and supported by validated protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the alkylation of aminopyridines.

Q1: My reaction is producing a significant amount of di-alkylated product. What are the primary factors driving this over-alkylation?

A1: Over-alkylation in aminopyridine reactions is primarily driven by three factors: the inherent basicity and nucleophilicity of the mono-alkylated product, the reaction conditions, and the nature of the electrophile.

  • Increased Basicity of the Mono-alkylated Product: The initial N-alkylation of the exocyclic amino group can increase the electron density on the pyridine ring nitrogen, making it more nucleophilic than the starting aminopyridine. This heightened nucleophilicity of the mono-alkylated intermediate makes it more susceptible to a second alkylation event.

  • Reaction Conditions:

    • Strong Bases and High Temperatures: The use of strong bases (e.g., NaH, LDA) can deprotonate the mono-alkylated product, generating a highly reactive anion that readily attacks another molecule of the electrophile. High reaction temperatures provide the necessary activation energy for this second alkylation to occur.

    • Stoichiometry: Using a significant excess of the alkylating agent is a direct driver of over-alkylation.

  • Electrophile Reactivity: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to induce over-alkylation compared to less reactive ones.

Q2: How can I selectively achieve mono-alkylation at the exocyclic amino group?

A2: Achieving selective mono-alkylation requires a multi-faceted approach that considers the choice of base, solvent, temperature, and stoichiometry.

  • Choice of Base: Employing a milder base is crucial. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the amino group without significantly deprotonating the mono-alkylated intermediate.

  • Solvent: Polar aprotic solvents such as DMF or DMSO are commonly used as they can solvate the cation of the base, enhancing the nucleophilicity of the aminopyridine.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and disfavor the higher activation energy pathway leading to the di-alkylated product.

  • Stoichiometric Control: Carefully controlling the stoichiometry of the alkylating agent is paramount. A slight excess (1.05-1.2 equivalents) is often optimal.

Q3: Are there any protecting group strategies to prevent over-alkylation?

A3: Yes, employing a protecting group strategy is a highly effective method to ensure mono-alkylation.

  • N-Boc Protection: The exocyclic amino group can be protected with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected aminopyridine can then be alkylated. Subsequent deprotection under acidic conditions yields the desired mono-alkylated product.

  • N-Trityl Protection: For cases where the Boc group might be labile, the more robust trityl protecting group can be used.

Part 2: Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments discussed in this guide.

Protocol 1: Selective Mono-N-Alkylation of 4-Aminopyridine

This protocol outlines a general procedure for the selective mono-N-alkylation of 4-aminopyridine using a mild base and controlled stoichiometry.

Materials:

  • 4-Aminopyridine

  • Alkylating agent (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-aminopyridine.

  • Add finely powdered K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkylating agent (1.1 eq) dropwise to the suspension at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to troubleshooting and optimizing your reactions.

Diagram 1: Competing Pathways in Aminopyridine Alkylation

The following diagram illustrates the competing reaction pathways leading to mono- and di-alkylation of an aminopyridine.

G cluster_0 Reaction Pathways A Aminopyridine B Mono-alkylated Product (Desired) A->B + R-X (k1) C Di-alkylated Product (Over-alkylation) B->C + R-X (k2) D Alkylating Agent (R-X) F1 Mild Base F1->B Favors F2 Low Temperature F2->B Favors F3 Stoichiometry (R-X ~1.1 eq) F3->B Favors F4 Protecting Group F4->B Ensures D1 Strong Base D1->C Promotes D2 High Temperature D2->C Promotes D3 Excess R-X D3->C Promotes

Caption: Competing pathways in aminopyridine alkylation.

Diagram 2: Protective Group Strategy Workflow

This workflow illustrates the use of a Boc protecting group to achieve selective mono-alkylation.

G cluster_workflow Boc Protection Strategy start Aminopyridine step1 Protection: Add Boc Anhydride start->step1 step2 Boc-Protected Aminopyridine step1->step2 step3 Alkylation: Base, R-X step2->step3 step4 Alkylated, Boc-Protected Intermediate step3->step4 step5 Deprotection: Acid (e.g., TFA) step4->step5 end Mono-alkylated Aminopyridine step5->end

Caption: Workflow for selective mono-alkylation using a Boc protecting group.

Part 4: Data Summary

The following table summarizes key reaction parameters and their impact on the selectivity of aminopyridine alkylation.

ParameterCondition Favoring Mono-alkylationCondition Favoring Over-alkylationRationale
Base K₂CO₃, Cs₂CO₃, Et₃NNaH, LDA, n-BuLiMilder bases selectively deprotonate the more acidic amino group.
Temperature 0 °C to Room TemperatureRefluxLower temperatures reduce the rate of the second alkylation.
Stoichiometry 1.05 - 1.2 eq. of Alkylating Agent> 1.5 eq. of Alkylating AgentMinimizes the availability of the electrophile for the second reaction.
Solvent DMF, DMSO, CH₃CNTHF (with strong bases)Polar aprotic solvents facilitate the reaction with milder bases.
Protecting Group Boc, TritylNonePhysically blocks the amino group from reacting further.

Technical Support Guide: Purification of 2-(6-Aminopyridin-2-yl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(6-Aminopyridin-2-yl)acetic acid via recrystallization. We will move beyond basic protocols to explain the underlying chemical principles that govern purification success, focusing on troubleshooting common issues encountered in the laboratory.

Section 1: Understanding the Molecule - The Key to Successful Purification

This compound (CAS No. 339195-51-6) is a heterocyclic building block whose purification is complicated by its unique molecular structure.[1] Success in recrystallization hinges on understanding its amphoteric and zwitterionic nature.

The molecule possesses both a basic aminopyridine functional group and an acidic carboxylic acid group. This duality means its solubility is profoundly dependent on the pH of the medium.[2][3][4]

  • In Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a cationic species that is generally highly soluble in aqueous media.

  • In Basic Conditions (High pH): The carboxylic acid group becomes deprotonated (-COO-), forming an anionic species that is also highly soluble in aqueous media.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion (-NH3+ and -COO-). In this state, its solubility in water is at a minimum.[3]

This pH-dependent solubility is not a challenge but rather a powerful tool that can be leveraged for highly selective purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 339195-51-6[1][5]
Molecular Formula C₇H₈N₂O₂[1][6]
Molecular Weight 152.15 g/mol [1][6]
Typical Purity ~97% (as commercially supplied)[1]
Appearance White to off-white solidN/A

Section 2: Troubleshooting Recrystallization - A Q&A Guide

This section addresses the most common problems encountered during the recrystallization of this compound in a practical, question-and-answer format.

Q1: My compound won't dissolve in common solvents like water or ethanol, even with heating. What should I do?

Answer: This is a classic issue stemming from the compound's zwitterionic nature at neutral pH. While structurally polar, the strong intermolecular forces in the crystalline zwitterion can limit its solubility.

  • Causality: At neutral pH, the compound's solubility is at its lowest. Simply heating in a neutral solvent may not be sufficient to overcome the crystal lattice energy.

  • Solution: The most effective strategy is to manipulate the pH. Dissolve the crude material in a dilute aqueous base (e.g., 0.5 M NaOH or NH₄OH) or a dilute aqueous acid (e.g., 0.5 M HCl). This will convert the zwitterion into its highly soluble anionic or cationic form, respectively. The choice between acid or base depends on the nature of the impurities you are trying to remove (see Q4).

Q2: I've dissolved the compound, but it "oiled out" or formed an amorphous precipitate upon cooling instead of crystals. Why?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.

  • Causality: This is often caused by cooling the solution too rapidly or using a solvent system where the solubility changes too drastically with temperature. High impurity levels can also inhibit proper crystal nucleation.

  • Solutions:

    • Slow Down Cooling: After dissolution, allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can help.

    • Reduce Concentration: You may have used too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Introduce a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate controlled crystallization.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.

Q3: My final yield is very low. How can I improve it?

Answer: Low yield is a common issue resulting from several potential missteps in the protocol.

  • Causality & Solutions:

    • Excess Solvent: The single most common cause is using too much solvent to dissolve the crude material. Use the absolute minimum amount of hot solvent required for complete dissolution.

    • Premature Crystallization: If using hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath (0-4 °C) for a sufficient period (e.g., 30 minutes) to maximize precipitation before filtration.

    • Washing Losses: Washing the collected crystals with room-temperature solvent will dissolve some of your product. Always wash with a minimal amount of ice-cold solvent.

Q4: The purity of my material (checked by HPLC/NMR) has not improved significantly. What's wrong?

Answer: This indicates that the chosen recrystallization conditions are not selective enough to separate the target compound from its impurities.

  • Causality: The impurities may have a similar solubility profile to your product in the chosen solvent system, leading to co-crystallization. This is where a simple thermal recrystallization fails.

  • Solution: pH-Mediated Purification: This is the most robust method for this specific molecule. Impurities are unlikely to have the exact same amphoteric properties. By dissolving the mixture at one pH (e.g., pH > 10) where everything is soluble and then slowly adjusting the pH to the isoelectric point, you can selectively precipitate your target compound, leaving impurities with different pI values in the solution.[4] For colored impurities, a treatment with activated carbon in the dissolved stage (before pH adjustment and filtration) is highly effective.

Section 3: Recommended Experimental Protocols

While a standard single-solvent recrystallization might work for moderately pure starting material, the pH-mediated approach offers superior selectivity and is the recommended method for achieving high purity.

Protocol 1: Standard Recrystallization from Water (for pre-purified material)
  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 15-20 mL of deionized water.

  • Heat the suspension to boiling (95-100 °C) on a stirrer hotplate.

  • Add small portions of hot deionized water dropwise until the solid just dissolves. Note the total volume of water used.

  • If the solution has insoluble particulates, perform a hot filtration through a pre-heated funnel with fluted filter paper into a pre-heated flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount (2-3 mL) of ice-cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: High-Purity pH-Mediated Recrystallization (Recommended Method)
  • Dissolution: In a 100 mL Erlenmeyer flask, suspend 1.0 g of crude material in 20 mL of deionized water. While stirring, add 1 M NaOH solution dropwise until the solid completely dissolves and the solution is basic (pH ~11-12).

  • Decolorization (Optional): If the solution is colored, add a small amount (~50 mg) of activated carbon. Heat the solution to 50-60 °C and stir for 10 minutes.

  • Hot Filtration: Perform a hot filtration through a celite pad or fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Transfer the clear filtrate to a clean flask and begin stirring. Slowly add 1 M acetic acid dropwise. The product will begin to precipitate as the solution approaches its isoelectric point. Monitor the pH and continue adding acid until precipitation is complete (typically around pH 5-7).

  • Cooling & Crystallization: Allow the thick suspension to stir at room temperature for 20 minutes, then cool thoroughly in an ice bath for 30-45 minutes.

  • Isolation: Collect the purified white crystals by vacuum filtration.

  • Washing: Wash the filter cake with two small portions (3-5 mL each) of ice-cold deionized water.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Section 4: Visualization of Workflows

Visual aids can clarify complex procedures and troubleshooting logic.

Recrystallization_Workflow cluster_prep Step 1: Solubilization cluster_filter Step 2: Impurity Removal cluster_precip Step 3: Selective Precipitation cluster_isolate Step 4: Isolation & Drying A Suspend Crude Material in Water B Add 1M NaOH to pH 11-12 A->B C Optional: Add Activated Carbon & Heat to 60°C B->C D Hot Filter through Celite to Remove Insolubles C->D E Slowly Add 1M Acetic Acid to Isoelectric Point (pH ~6) D->E F Cool in Ice Bath for 30 min E->F G Vacuum Filter Crystals F->G H Wash with Ice-Cold Water G->H I Dry Under Vacuum H->I

Caption: Workflow for pH-Mediated Recrystallization.

Troubleshooting_Tree action_node action_node start Start Recrystallization q1 Does the compound dissolve in hot neutral solvent? start->q1 a1_yes Proceed with cooling q1->a1_yes Yes a1_no Use pH-mediated dissolution (Protocol 2) q1->a1_no No q2 Did the compound 'oil out' upon cooling? q3 Is the final yield low? q2->q3 No a2_yes Redissolve, cool slower, add less solvent, or use seed crystal q2->a2_yes Yes q4 Is the purity still poor? q3->q4 No a3_yes Use minimum solvent, cool completely, wash with cold solvent q3->a3_yes Yes a4_yes Switch to pH-mediated recrystallization (Protocol 2) Consider activated carbon q4->a4_yes Yes a4_no Purification Successful q4->a4_no No a1_yes->q2 a2_no Proceed to isolation a3_no Check purity

References

Technical Support Center: Purification of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 2-(6-Aminopyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols for this versatile heterocyclic compound. Our approach is rooted in a deep understanding of the compound's chemical nature and the common impurities encountered during its synthesis and handling.

Understanding the Molecule: A Zwitterionic Nature

This compound (CAS No. 339195-51-6) is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (aminopyridine) functional groups.[1] This dual functionality allows it to exist as a zwitterion, or internal salt, particularly around its isoelectric point. This property is fundamental to its solubility and dictates the strategies for its successful purification. The molecule's structure is C7H8N2O2.[1]

Key Structural Features:

  • pKa of the Carboxylic Acid: The carboxylic acid group is acidic and will be deprotonated at higher pH values.

  • pKa of the Pyridine Nitrogen: The pyridine ring nitrogen is basic and will be protonated at lower pH values.

  • pKa of the Amino Group: The exocyclic amino group is also basic.

The interplay of these groups means that the overall charge of the molecule is highly dependent on the pH of the solution, which is a critical lever to pull during purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: The Cause of Color Impurities

Colored impurities in nitrogen-containing heterocyclic compounds often arise from oxidation or the presence of highly conjugated side-products formed during synthesis. Given a likely synthesis route involves the reaction of a 2-aminopyridine derivative with a two-carbon electrophile (e.g., chloroacetic acid), residual starting materials or polymeric byproducts can contribute to discoloration.[2]

Troubleshooting Colored Impurities:

  • Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude this compound in a suitable hot solvent (e.g., water or an alcohol/water mixture).

      • Cool the solution slightly below its boiling point to prevent violent boiling upon addition of the charcoal.

      • Add a small amount of activated carbon (typically 1-2% w/w of your compound).

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration to remove the activated carbon.

      • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: A carefully chosen solvent system can leave colored impurities behind in the mother liquor.

Q2: My NMR/LC-MS analysis shows the presence of unreacted 2-amino-6-methylpyridine. What is the best way to remove this starting material?

A2: Leveraging Differential Solubility and Basicity

2-Amino-6-methylpyridine is a common starting material for the synthesis of related compounds and is a likely impurity.[2][3] Its basicity is different from the zwitterionic product, which allows for separation through acid-base extraction or chromatography.

Troubleshooting Starting Material Contamination:

  • Acid-Base Extraction: This is a highly effective method for separating the basic starting material from the amphoteric product.

    start Crude Product in Organic Solvent (e.g., EtOAc) add_base Wash with dilute aq. NaHCO3 or Na2CO3 (pH ~8-9) start->add_base separate1 Separate Layers add_base->separate1 aq_layer1 Aqueous Layer: Deprotonated Product (carboxylate salt) separate1->aq_layer1 Product org_layer1 Organic Layer: 2-amino-6-methylpyridine (and other neutral impurities) separate1->org_layer1 Impurity acidify Acidify with dil. HCl to isoelectric point aq_layer1->acidify precipitate Precipitate/Extract Pure Product acidify->precipitate end Pure this compound precipitate->end

    Caption: Workflow for Acid-Base Extraction.

    • Explanation: By dissolving the crude product in an organic solvent and washing with a mild aqueous base, the carboxylic acid group of your product will be deprotonated, making it water-soluble. The more basic starting material will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge.[4][5][6][7]

    • Cation-Exchange Chromatography: At a slightly acidic pH, both the product and the starting material will be protonated and bind to a cation-exchange resin. Elution with a gradient of increasing salt concentration or pH can effectively separate them.

    • Anion-Exchange Chromatography: At a slightly basic pH, the deprotonated carboxylic acid of the product will bind to an anion-exchange resin, while the neutral starting material will not.

Q3: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?

A3: Optimizing Recrystallization of a Zwitterion

The zwitterionic nature of this compound can make recrystallization challenging. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, often due to a high concentration of impurities or an inappropriate solvent choice.[8] Low recovery is often due to using too much solvent or a solvent in which the compound is too soluble at cold temperatures.[9][10]

Troubleshooting Recrystallization:

ProblemLikely CauseSuggested Solution
Oiling Out Compound is melting in the hot solvent before dissolving. High impurity load.Use a larger volume of solvent. Switch to a solvent with a lower boiling point. Try a two-solvent system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until cloudy, then heat to clarify).
Low Recovery Too much solvent used. Compound is too soluble in the chosen solvent at low temperatures.Reduce the volume of solvent by evaporation. Choose a solvent in which the compound has lower solubility at room temperature. Ensure the solution is cooled thoroughly in an ice bath before filtration.
No Crystals Form Solution is not saturated. Supersaturation.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[9]

Recommended Solvent Systems for Recrystallization:

  • Water: Given the polar nature of the zwitterion, water is a good starting point. Solubility will be highly dependent on pH. Adjusting the pH to the isoelectric point will minimize solubility and maximize crystal formation upon cooling.

  • Alcohol/Water Mixtures: (e.g., Ethanol/Water, Isopropanol/Water). These mixtures offer a tunable polarity that can be optimized for your specific impurity profile.

  • Acetic Acid/Water: Acetic acid can be a good solvent for basic compounds like pyridines.[11] Diluting with water can then induce crystallization.

Q4: How can I set up a column chromatography protocol for this compound?

A4: Choosing the Right Stationary and Mobile Phase

Column chromatography is a powerful tool for purification. The choice of stationary and mobile phase is critical for achieving good separation.

Chromatography Troubleshooting Workflow:

start Poor Separation in Column Chromatography check_tlc Analyze crude and fractions by TLC/LC-MS start->check_tlc co_elution Impurity co-elutes with product check_tlc->co_elution No separation streaking Product streaks on column check_tlc->streaking Poor peak shape change_mobile Modify mobile phase polarity (e.g., add MeOH, change gradient) co_elution->change_mobile add_modifier Add a modifier (e.g., triethylamine for basic impurities, acetic acid for acidic impurities) streaking->add_modifier change_mobile->add_modifier change_stationary Change stationary phase (e.g., Alumina, C18, Ion-Exchange) add_modifier->change_stationary

Caption: Troubleshooting Column Chromatography.

Recommended Column Chromatography Systems:

  • Normal Phase (Silica Gel):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).

    • Pro-Tip: To reduce tailing of the basic aminopyridine, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

  • Reverse Phase (C18):

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol.

    • Pro-Tip: Use a buffer to control the pH. An ammonium acetate or ammonium formate buffer can be effective. The retention time will be highly sensitive to the pH of the mobile phase.[12]

  • Ion-Exchange Chromatography:

    • As discussed in Q2, this is an excellent choice for separating compounds based on charge.

Q5: What analytical methods are best for assessing the purity of my final product?

A5: Quantitative Purity Assessment

Visual inspection is not enough. Quantitative methods are required to accurately determine purity.

Analytical MethodPrincipleAdvantagesConsiderations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[13][14][15]High sensitivity, quantitative, can resolve closely related impurities.Method development may be required (column, mobile phase, detector selection).
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer.[16]Provides molecular weight information for impurity identification.More complex instrumentation.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals relative to an internal standard of known purity.Provides a direct measure of purity without the need for a reference standard of the analyte.Requires a high-field NMR and a suitable internal standard.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[13][15]Not ideal for non-volatile compounds like this compound unless derivatized.

A typical HPLC method for purity analysis might involve: [17]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

By systematically applying these troubleshooting strategies, you can significantly improve the purity of your commercial this compound, ensuring the quality and reliability of your downstream applications.

References

Technical Support Center: Scaling Up the Synthesis of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6).[1][2] This molecule is a key heterocyclic building block in pharmaceutical research and development. While its synthesis on a lab scale is well-documented, scaling up production presents unique challenges that can impact yield, purity, and process efficiency. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound involves a three-step process starting from 2,6-dichloropyridine. This pathway is favored for its use of readily available starting materials and its generally robust transformations. The key stages are:

  • Cyanomethylation: Selective nucleophilic substitution at the 2-position of 2,6-dichloropyridine with an acetonitrile anion to form 2-(6-chloropyridin-2-yl)acetonitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid, yielding 2-(6-chloropyridin-2-yl)acetic acid.

  • Amination: High-pressure amination of the remaining chloro-substituent to afford the final product.

Synthesis_Pathway A 2,6-Dichloropyridine B 2-(6-Chloropyridin-2-yl)acetonitrile A->B  Step 1: Cyanomethylation (e.g., NaCN, DMSO) C 2-(6-Chloropyridin-2-yl)acetic acid B->C  Step 2: Hydrolysis (e.g., conc. HCl, Heat) D This compound C->D  Step 3: Amination (e.g., NH₃, Cu catalyst, High Pressure) Troubleshooting_Amination Start Low Yield in Amination Step Check_Conversion Check Reaction Conversion by HPLC Start->Check_Conversion Low_Conversion Conversion is Low Check_Conversion->Low_Conversion Yes High_Conversion Conversion is High (>95%) Check_Conversion->High_Conversion No Increase_Temp Increase Temperature/Pressure Low_Conversion->Increase_Temp Workup_Issue Investigate Workup/Isolation High_Conversion->Workup_Issue Add_Catalyst Add/Increase Cu(I) Catalyst Increase_Temp->Add_Catalyst Change_Solvent Change Solvent to NMP/DMAc Add_Catalyst->Change_Solvent Adjust_pH Carefully Adjust pH to Isoelectric Point Workup_Issue->Adjust_pH Salt_Out Saturate with NaCl Before Extraction Adjust_pH->Salt_Out

References

Technical Support Center: Catalyst Selection for Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues in Aminopyridine Functionalization

This section addresses specific problems that researchers may encounter during their experiments, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Low or No Reaction Conversion

One of the most frequent challenges in aminopyridine functionalization is poor or nonexistent conversion of the starting material.[1][2] This can often be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Question: My cross-coupling reaction with an aminopyridine substrate is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in palladium-catalyzed cross-coupling reactions involving aminopyridines is a common issue stemming from the inherent properties of the substrate. The electron-donating amino group and the coordinating pyridine nitrogen can interfere with the catalytic cycle.[1] A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering catalytic turnover.[1][2] Additionally, the active Pd(0) catalyst is sensitive to oxygen.[2]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center from the pyridine nitrogen and promote the desired catalytic cycle.[2][3]

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1] Solvents should be anhydrous and properly degassed.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3][4]

    • Solution:

      • Ligand Screening: If the initial ligand choice is ineffective, a ligand screening should be performed. The choice of ligand is often substrate-dependent. For instance, RuPhos and BrettPhos precatalysts have shown excellent performance for the C,N-cross coupling of 3-halo-2-aminopyridines with secondary and primary amines, respectively.[5]

  • Inappropriate Base Selection: The base is crucial for activating the coupling partners.[1] Its strength and solubility can significantly impact the reaction outcome.

    • Solution:

      • Base Screening: Screen a variety of bases with different properties. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, and organic bases like DBU. The optimal base will depend on the specific reaction and substrates. For instance, in the synthesis of 2-aminopyridine derivatives via a multicomponent reaction, optimizing the base was a critical step.[6]

  • Poor Reagent Quality: The purity and stability of all reagents are paramount. Boronic acids, for example, are susceptible to degradation.[1]

    • Solution:

      • Reagent Purity Check: Use freshly purchased or purified reagents. Ensure boronic acids are stored under appropriate conditions to prevent decomposition. Solvents must be of high purity and anhydrous.[1]

Issue 2: Poor Regioselectivity in C-H Functionalization

Achieving the desired regioselectivity in the C-H functionalization of aminopyridines can be challenging due to the presence of multiple potentially reactive C-H bonds.[7][8]

Question: I am attempting a direct C-H functionalization of an aminopyridine, but I am observing a mixture of isomers. How can I improve the regioselectivity?

Answer:

Regioselectivity in C-H functionalization is governed by a combination of electronic and steric factors, as well as the directing ability of substituents on the pyridine ring.[9] The amino group itself can act as a directing group, but its influence can be modulated.

Strategies for Enhancing Regioselectivity:

  • Leveraging Directing Groups: The pyridine nitrogen can act as a directing group, facilitating functionalization at the C2 position.[10] Similarly, the amino group can direct functionalization.

    • Solution:

      • Protecting Groups: The directing ability of the amino group can be modified by introducing a suitable protecting group. This can alter the steric and electronic environment around the nitrogen atom, thereby influencing the position of C-H activation.

      • Removable Directing Groups: Consider the use of a traceless directing group that can be installed to guide the catalyst to a specific C-H bond and subsequently removed.

  • Catalyst and Ligand Control: The choice of transition metal and ligand can have a profound impact on regioselectivity.

    • Solution:

      • Metal Screening: Different transition metals exhibit different intrinsic preferences for C-H activation. While palladium is common, rhodium, iridium, and ruthenium catalysts can offer alternative regioselectivities.[10]

      • Ligand Design: The steric and electronic properties of the ligand can be tuned to favor coordination at a specific site, thereby directing the functionalization. For instance, bulky ligands can block access to more sterically hindered positions.

  • Reaction Conditions Optimization: Temperature, solvent, and additives can all influence the regiochemical outcome of a reaction.

    • Solution:

      • Systematic Optimization: A design of experiments (DoE) approach can be employed to systematically screen reaction parameters and identify conditions that maximize the yield of the desired regioisomer.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst selection for aminopyridine functionalization.

Q1: What is the role of the aminopyridine as a directing group?

A1: The pyridine nitrogen in aminopyridines can act as a Lewis basic site, coordinating to the transition metal center. This coordination brings the catalyst into proximity with the C-H bonds on the pyridine ring and any attached aryl groups, facilitating their activation.[10] This chelation-assisted strategy is a powerful tool for achieving regioselective functionalization.[10]

Q2: Which palladium precursors are commonly used for these reactions?

A2: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed catalyst systems that incorporate a ligand (e.g., RuPhos-Pd-G3).[5][11] The choice of precursor can influence catalyst activation and stability. Pd(II) precursors like Pd(OAc)₂ are often reduced in situ to the active Pd(0) species.[11]

Q3: How do I choose the right ligand for my reaction?

A3: Ligand selection is crucial and often empirical. However, some general guidelines apply. For electron-rich aminopyridine substrates, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2] These ligands help to stabilize the active catalyst and promote efficient catalytic turnover.[3] A ligand screening is often the most effective way to identify the optimal choice for a specific transformation.

Q4: Can other transition metals besides palladium be used for aminopyridine functionalization?

A4: Yes, various other transition metals have been successfully employed. Rhodium and iridium are particularly effective for C-H activation and annulation reactions.[10] Ruthenium, cobalt, and copper catalysts have also been utilized for specific transformations of N-aryl-2-aminopyridines.[10] The choice of metal can influence the scope of the reaction and the observed regioselectivity.

Q5: What are some common side reactions to be aware of?

A5: Common side reactions include homocoupling of coupling partners, dehalogenation of aryl halide substrates, and catalyst decomposition leading to the formation of palladium black.[1][2] Careful control of reaction conditions, particularly temperature and the exclusion of oxygen, can help to minimize these unwanted processes.

Experimental Protocols & Data

Table 1: Ligand Screening for a Representative Buchwald-Hartwig Amination
EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(t-Bu)₃NaOt-BuToluene10045
2XPhosK₃PO₄Dioxane11085
3RuPhosCs₂CO₃Toluene10092
4SPhosK₂CO₃Dioxane11078
5dppfNaOt-BuToluene10020

Reaction conditions: 2-bromo-5-methylpyridine (1 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (2 mmol), solvent (5 mL), 12 h. Yields are for the isolated product.

General Procedure for a Palladium-Catalyzed C-N Cross-Coupling Reaction
  • To a flame-dried Schlenk tube under an inert atmosphere, add the aminopyridine substrate (1.0 equiv), the coupling partner (1.1-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the chosen ligand (1-10 mol%), and the base (1.5-3.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Catalyst Selection Logic

The following diagram illustrates a general workflow for troubleshooting and optimizing catalyst selection in aminopyridine functionalization.

Catalyst_Selection_Workflow cluster_start Initial Reaction Setup cluster_catalyst Catalyst System Selection cluster_execution Experiment & Analysis cluster_troubleshooting Troubleshooting cluster_success Success start Define Transformation (e.g., C-N Coupling, C-H Arylation) catalyst Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Choose Initial Ligand (e.g., Bulky Biarylphosphine) catalyst->ligand base Select Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent Choose Solvent (e.g., Toluene, Dioxane) base->solvent reaction Run Reaction under Inert Atmosphere solvent->reaction analysis Analyze Outcome (Conversion, Yield, Purity) reaction->analysis low_conversion Low/No Conversion? analysis->low_conversion poor_selectivity Poor Selectivity? low_conversion->poor_selectivity No optimize_ligand Screen Ligands low_conversion->optimize_ligand Yes directing_group Modify/Add Directing Group poor_selectivity->directing_group Yes success Optimized Protocol poor_selectivity->success No optimize_base Screen Bases optimize_ligand->optimize_base optimize_conditions Optimize T, Time, Conc. optimize_base->optimize_conditions optimize_conditions->reaction directing_group->optimize_ligand

References

Validation & Comparative

The Importance of Structural Elucidation for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(6-Aminopyridin-2-yl)acetic acid: A Comparative and Predictive Analysis

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully characterized spectrum for this specific molecule, this guide employs a predictive approach grounded in first principles of nuclear magnetic resonance spectroscopy. We will dissect the expected spectral features by comparing them with the empirically determined spectra of structurally related analogs. This comparative methodology not only allows for a robust prediction but also offers deeper insights into the subtle electronic effects governing chemical shifts in substituted pyridine systems.

Substituted aminopyridines are privileged scaffolds in drug discovery, valued for their ability to form key hydrogen bonds and participate in various biological interactions. Accurate structural confirmation is the bedrock of any research and development program. ¹H NMR spectroscopy remains the most powerful and accessible tool for this purpose, providing unambiguous information about the molecular structure, proton environment, and connectivity. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the pyridine ring and verifying the integrity of the acetic acid side chain.

Predicted ¹H NMR Spectrum of this compound

To predict the spectrum, we will analyze the molecule in segments: the pyridine ring protons, the methylene bridge protons, and the labile amine and carboxylic acid protons. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent as its polarity and hydrogen bond accepting nature allow for the observation of exchangeable protons (NH₂ and COOH).[1][2]

Caption: Molecular structure of this compound with protons of interest labeled.

Aromatic Region (δ 6.0 - 8.0 ppm)

The pyridine ring features three aromatic protons (H₃, H₄, H₅), which form an AMX-type spin system. Their chemical shifts are dictated by the electronic effects of the two substituents.

  • -NH₂ Group (at C6): This is a strong electron-donating group (EDG) which increases electron density on the ring, particularly at the ortho (C5) and para (C4) positions, causing an upfield (lower ppm) shift.

  • -CH₂COOH Group (at C2): This group has a net electron-withdrawing effect, which decreases electron density, causing a downfield (higher ppm) shift, most pronounced at the ortho (H3) and para (H5) positions.

Based on these effects, we can predict the following:

  • H₄ (para to -NH₂, meta to -CH₂COOH): Expected to be the most upfield proton due to the strong shielding from the para-amino group. Predicted δ ≈ 6.3-6.5 ppm (Doublet of doublets, dd).

  • H₅ (ortho to -NH₂, para to -CH₂COOH): Shielded by the ortho-amino group but deshielded by the para-acetic acid group. Predicted δ ≈ 6.5-6.7 ppm (Doublet of doublets, dd).

  • H₃ (ortho to -CH₂COOH, meta to -NH₂): Primarily influenced by the deshielding effect of the adjacent acetic acid group. Predicted δ ≈ 7.3-7.5 ppm (Doublet of doublets, dd).

The coupling constants are expected to be typical for pyridines: J(ortho, H₃-H₄) ≈ 7-9 Hz, J(meta, H₃-H₅) ≈ 1-3 Hz, and J(para, H₄-H₆ - not present) ≈ 0-1 Hz. The central H₄ proton will likely appear as a triplet or a doublet of doublets approximating a triplet, arising from coupling to both H₃ and H₅.

Aliphatic Region (δ 3.5 - 4.0 ppm)
  • -CH₂- Protons: These methylene protons are adjacent to both the electron-withdrawing pyridine ring and the carboxylic acid group. They are magnetically equivalent and will appear as a sharp singlet. Predicted δ ≈ 3.6-3.8 ppm (Singlet, s).

Labile Protons (Variable)
  • -NH₂ Protons: Will appear as a broad singlet due to quadrupole broadening and exchange. Predicted δ ≈ 5.5-6.5 ppm (Broad singlet, br s).

  • -COOH Proton: Will also be a broad singlet, typically further downfield. Predicted δ ≈ 12.0-13.0 ppm (Broad singlet, br s).

Comparative Analysis with Key Alternatives

To substantiate our predictions, we will compare them with the known ¹H NMR spectra of simpler, related molecules. This comparison allows us to isolate the spectral contributions of each functional group.

CompoundH₃ (ppm)H₄ (ppm)H₅ (ppm)H₆ (ppm)Other Protons (ppm)SolventSource
This compound ~7.4 (dd) ~6.4 (t/dd) ~6.6 (dd) -~3.7 (s, CH₂) , ~6.0 (br s, NH₂) , ~12.5 (br s, COOH) DMSO-d₆Predicted
2-Aminopyridine6.47 (d)7.38 (t)6.61 (t)8.05 (d)4.63 (br s, NH₂)CDCl₃[3]
2-Picolinic Acid-8.10 (t)7.67 (d)8.76 (d)12.11 (br s, COOH)DMSO-d₆[4]
2-Amino-6-methylpyridine6.28 (d)7.29 (t)6.48 (d)-2.36 (s, CH₃), 4.6 (br s, NH₂)CDCl₃[5]
Methyl 2-(6-aminopyridin-3-yl)acetate7.45 (d)-6.60 (d)7.80 (s)3.73 (s, OCH₃), 3.55 (s, CH₂)CD₃OD[6]

Analysis of Comparators:

  • 2-Aminopyridine: This spectrum establishes the strong shielding effect of the amino group, pushing H₃, H₄, and H₅ significantly upfield compared to unsubstituted pyridine.[3]

  • 2-Picolinic Acid: This molecule demonstrates the deshielding effect of a C2 carboxyl-containing substituent, with H₆ appearing far downfield at 8.76 ppm.[4] This supports our prediction of a downfield shift for H₃ in our target molecule.

  • 2-Amino-6-methylpyridine: This analog is crucial. The methyl group at C6 is a weak EDG. The spectrum shows the combined effect of two EDGs, resulting in highly shielded protons (H₃ at 6.28 ppm, H₅ at 6.48 ppm).[5] Our target molecule replaces the weak methyl EDG with a strong amino EDG, and the H at C2 with an EWG, leading to our predicted pattern.

  • Methyl 2-(6-aminopyridin-3-yl)acetate: While the substitution pattern is different, this molecule contains both the aminopyridine and the acetate functionalities. The methylene protons (-CH₂) appear at 3.55 ppm, strongly corroborating our prediction of ~3.7 ppm for the same group in our target molecule.[6]

cluster_target Target Molecule cluster_analogs Comparative Analogs (Empirical Data) Target This compound (Predicted Spectrum) A1 2-Aminopyridine (Effect of C6-NH₂) Target->A1 Isolates effect of -CH₂COOH vs -H A2 2-Picolinic Acid (Effect of C2-COOH) Target->A2 Isolates effect of C6-NH₂ vs C6-H A3 Methyl 2-(...-3-yl)acetate (Confirms -CH₂- shift) Target->A3 Confirms side-chain chemical shift G A 1. Sample Preparation B 2. Spectrometer Setup A->B Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ with TMS C 3. Data Acquisition B->C Tune & Shim; Set Temp to 298 K D 4. Data Processing C->D Acquire 16-64 scans (zg30 pulse program) E 5. Structural Confirmation D->E Fourier Transform, Phase & Baseline Correction

References

13C NMR analysis of 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹³C NMR Analysis of 2-(6-Aminopyridin-2-yl)acetic acid: A Comparative Approach

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to key biological molecules. As a substituted pyridine derivative, it serves as a versatile building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for guaranteeing the identity, purity, and intended functionality of this and related molecules. Among the arsenal of analytical techniques available to researchers, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon skeleton of a molecule.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will delve into the predicted chemical shifts for each carbon atom, justifying these assignments based on established substituent effects and data from analogous compounds. Furthermore, this guide will objectively compare the utility of ¹³C NMR with other common analytical techniques, namely ¹H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), offering supporting data and illustrating the unique advantages of each method in the structural characterization of this important molecule.

Predicted ¹³C NMR Spectrum of this compound

The structure and carbon numbering for this compound are shown below:

Caption: Molecular structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below. The rationale for each assignment follows.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~158Ipso-carbon attached to the electron-withdrawing nitrogen and the acetic acid group.
C3~110Shielded by the electron-donating amino group at the para-position.
C4~138Less affected by substituents, similar to C4 in pyridine.
C5~108Shielded by the electron-donating amino group at the ortho-position.
C6~160Ipso-carbon attached to the electron-donating amino group, significantly deshielded.
C7 (-CH₂-)~45Aliphatic carbon adjacent to a carboxylic acid and an aromatic ring.
C8 (-COOH)~175Carbonyl carbon of the carboxylic acid group.
Rationale for Chemical Shift Assignments:
  • Pyridine Ring Carbons (C2-C6): The chemical shifts of the pyridine ring are influenced by the nitrogen heteroatom and the two substituents. The nitrogen atom is electron-withdrawing, generally deshielding the adjacent (α) carbons (C2 and C6) and the para (γ) carbon (C4) compared to benzene. The amino group (-NH₂) is a strong electron-donating group, which causes significant shielding (upfield shift) of the ortho (C5) and para (C3) carbons.[3] The acetic acid group (-CH₂COOH) is electron-withdrawing, leading to a deshielding (downfield shift) effect, particularly at the ipso-carbon (C2). The combination of these effects leads to the predicted shifts. For instance, C6, being adjacent to the nitrogen and directly attached to the strongly electron-donating amino group, is expected to be significantly deshielded.[4]

  • Acetic Acid Carbons (C7 and C8): The methylene carbon (C7) is an sp³-hybridized carbon and will appear in the aliphatic region of the spectrum. Its attachment to both the aromatic pyridine ring and the electron-withdrawing carboxylic acid group will place its chemical shift around 40-50 ppm. The carbonyl carbon (C8) of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and will appear far downfield, typically in the 170-180 ppm range.[5][6]

Comparative Analysis with Other Analytical Techniques

While ¹³C NMR provides a detailed carbon backbone map, a comprehensive structural elucidation often involves a combination of analytical methods. Below is a comparison of ¹³C NMR with ¹H NMR, MS, and FTIR for the analysis of this compound.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹³C NMR Number and electronic environment of unique carbon atoms.Directly maps the carbon skeleton; sensitive to subtle electronic changes from substituents.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
¹H NMR Number, connectivity, and electronic environment of unique protons.Provides information on the number of protons on the pyridine ring and the methylene group; coupling patterns can confirm substitution patterns.Signal overlap can occur, especially in the aromatic region.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula (C₇H₈N₂O₂); fragmentation can provide clues about the structure.Does not provide detailed information about the carbon skeleton or functional group connectivity.
FTIR Spectroscopy Presence of specific functional groups.Confirms the presence of N-H (amine), C=O (carboxylic acid), and O-H (carboxylic acid) bonds through characteristic absorption bands.Provides limited information on the overall molecular structure and connectivity.

Workflow for Structural Elucidation:

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Data Integration & Structure Confirmation MS Mass Spectrometry (Molecular Weight Confirmation) Structure Confirmed Structure of This compound MS->Structure Provides MW = 152.15 FTIR FTIR Spectroscopy (Functional Group Identification) FTIR->Structure Confirms -NH₂, -COOH H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) H_NMR->Structure Shows aromatic & aliphatic protons C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton Mapping) C_NMR->Structure Confirms 7 unique carbons

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts.[7]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, typically ranging from several hundred to a few thousand scans.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak as a reference.

Conclusion

The ¹³C NMR analysis of this compound provides invaluable and unambiguous information about its carbon framework. By understanding the predictable effects of the amino and acetic acid substituents on the pyridine ring, a detailed and accurate assignment of the seven distinct carbon signals can be achieved. While ¹³C NMR is a cornerstone for definitive structural elucidation, its power is maximized when used in conjunction with complementary techniques such as ¹H NMR, Mass Spectrometry, and FTIR. This integrated analytical approach ensures the unequivocal confirmation of the molecule's identity and purity, a critical step in any research or drug development pipeline.

References

Introduction: Characterizing a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 2-(6-Aminopyridin-2-yl)acetic acid

This compound is a heterocyclic compound featuring a pyridine core substituted with both an amino group and an acetic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and drug development. Accurate characterization of this molecule and its analogues is critical for synthesis validation, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide, grounded in the principles of mass spectrometry, provides a comprehensive analysis of this compound. We will explore optimal ionization strategies, compare the utility of different mass analyzers, and elucidate its characteristic fragmentation patterns. The methodologies and interpretations presented herein are designed to be a practical resource for researchers engaged in the analysis of complex small molecules.

The First Critical Step: A Comparative Look at Ionization Methods

The choice of ionization technique is paramount as it governs the form of the ion that will be analyzed. For a molecule like this compound, which possesses multiple polar functional groups, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion, providing a clear measurement of its molecular weight.[1][2]

Electrospray Ionization (ESI): The Method of Choice

Electrospray Ionization (ESI) is exceptionally well-suited for this analyte due to its ability to generate ions from polar molecules in solution with minimal fragmentation.[1][3] The molecule's amphiprotic nature—having both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) sites—allows for efficient ionization in both positive and negative ion modes.

  • Positive-Ion Mode ESI (+ESI): In an acidic mobile phase (e.g., water/methanol with 0.1% formic acid), the analyte will readily accept a proton. Protonation is expected to occur at the most basic site, which is typically the primary amino group or the pyridine ring nitrogen.[4] This results in the formation of a protonated molecule, [M+H]⁺.

  • Negative-Ion Mode ESI (-ESI): In a basic mobile phase, the carboxylic acid group will readily deprotonate, forming a [M-H]⁻ ion. This mode can be useful for confirmation of the molecular weight.

Alternative Ionization Methods

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar molecules that are thermally stable.[5] It involves a corona discharge to ionize the sample.[3] While it can be effective, ESI is generally more suitable for the highly polar nature of our target molecule.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons, causing extensive fragmentation.[6] This provides a detailed fragmentation fingerprint, which can be useful for library matching. However, the molecular ion peak is often weak or entirely absent, making it difficult to determine the molecular weight of an unknown.[2][7] For this reason, EI is less ideal for primary characterization of this molecule compared to ESI.

Workflow: Selecting an Ionization Mode

The following diagram illustrates the decision-making process for ionizing this compound.

ionization_workflow Analyte This compound in Solution Decision Choose Ionization Goal Analyte->Decision Pos_Mode Positive Ion Mode (+ESI) [M+H]⁺ Decision->Pos_Mode Maximize Sensitivity & Structural Fragments Neg_Mode Negative Ion Mode (-ESI) [M-H]⁻ Decision->Neg_Mode Confirm Molecular Weight Rationale_Pos Target Basic Sites: - Amino Group - Pyridine Nitrogen Pos_Mode->Rationale_Pos Output Mass Analyzer Pos_Mode->Output Rationale_Neg Target Acidic Site: - Carboxylic Acid Neg_Mode->Rationale_Neg Neg_Mode->Output

Caption: Ionization mode selection workflow for the target analyte.

Decoding the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the molecular ion (the precursor ion) is selected and subjected to Collision-Induced Dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Predicted Fragmentation in Positive-Ion Mode ([M+H]⁺)

The protonated molecule of this compound has a theoretical m/z of 167.08. The fragmentation pathway will be dictated by the charge location and the relative bond strengths.

  • Loss of Water (-18.01 Da): A common fragmentation for molecules with a carboxylic acid group is the neutral loss of H₂O.

  • Loss of Carbon Monoxide (-27.99 Da): Following the loss of water, the ion may lose CO.

  • Loss of the Carboxyl Group (-45.00 Da): The entire -COOH group can be lost as a radical, though loss of formic acid (HCOOH, 46 Da) is also possible.

  • Cleavage of the Acetic Acid Side Chain (-59.01 Da): A primary fragmentation event is often the cleavage of the bond between the pyridine ring and the acetic acid side chain, resulting in the loss of CH₂COOH. This would produce a highly stable 2-amino-6-methylpyridinium type ion.

  • Pyridine Ring Fission: The stable pyridine ring can also fragment, typically involving the loss of hydrogen cyanide (HCN, -27.01 Da), a characteristic fragmentation for pyridine-containing compounds.[8][9]

Diagram: Predicted Fragmentation of [M+H]⁺

fragmentation_pathway cluster_losses Primary Neutral Losses cluster_secondary Secondary Fragmentation M_H [M+H]⁺ m/z 167.08 Frag_H2O [M+H - H₂O]⁺ m/z 149.07 M_H->Frag_H2O - H₂O Frag_COOH [M+H - HCOOH]⁺ m/z 121.07 M_H->Frag_COOH - HCOOH Frag_Sidechain [M+H - C₂H₃O₂]⁺ m/z 108.07 M_H->Frag_Sidechain - CH₂COOH Frag_H2O_CO [M+H - H₂O - CO]⁺ m/z 121.07 Frag_H2O->Frag_H2O_CO - CO Frag_Sidechain_HCN [M+H - C₂H₃O₂ - HCN]⁺ m/z 81.06 Frag_Sidechain->Frag_Sidechain_HCN - HCN

Caption: Key fragmentation pathways for protonated this compound.

Predicted Fragmentation in Negative-Ion Mode ([M-H]⁻)

The deprotonated molecule (m/z 165.07) is a carboxylate anion. Its fragmentation is typically simpler and dominated by a single, highly characteristic loss:

  • Loss of Carbon Dioxide (-43.99 Da): The most facile fragmentation for a carboxylate ion is the neutral loss of CO₂, resulting in a product ion at m/z 121.08. This is a highly diagnostic peak for the presence of a carboxylic acid.

Comparing Mass Analyzer Performance

The choice of mass analyzer impacts the quality and type of data obtained. The three most common analyzers for this type of work are Quadrupole, Time-of-Flight (TOF), and Orbitrap.

FeatureQuadrupole (e.g., Triple Quad)Time-of-Flight (TOF)Orbitrap
Primary Use Quantitative Analysis (MRM/SRM)High-Resolution Screening, Accurate MassHigh-Resolution Structural Elucidation, Accurate Mass
Resolution Low (~1 Da)High (10,000 - 40,000 FWHM)Very High (60,000 - >240,000 FWHM)
Mass Accuracy ~100-200 ppm< 5 ppm< 2 ppm
Scan Speed Very FastFastModerate to Slow
Sensitivity Excellent for targeted analysisVery GoodExcellent
Best For... Quantifying known impurities or metabolites of this compound.Confirming elemental composition of the parent molecule and its fragments.Unambiguously identifying unknowns and resolving complex mixtures.

Recommendation:

  • For quantitative studies , a Triple Quadrupole instrument is the industry standard due to its speed and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • For initial characterization and impurity identification , a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is essential. The high mass accuracy allows for the confident determination of elemental formulas for the parent ion and its fragments, significantly increasing the reliability of structural assignments.

Experimental Protocol: Acquiring High-Quality Mass Spectra

This protocol outlines a standard approach for analyzing this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

1. Sample and Standard Preparation a. Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water. b. Create a working solution by diluting the stock solution to 1-10 µg/mL using the mobile phase as the diluent. The final concentration should be optimized based on instrument sensitivity.

2. Liquid Chromatography (LC) Method a. Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Acetonitrile or Methanol. d. Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. e. Flow Rate: 0.2 - 0.4 mL/min. f. Injection Volume: 1 - 5 µL.

3. Mass Spectrometer (ESI) Parameters (Positive Ion Mode) a. Ion Source: Electrospray Ionization (ESI). b. Capillary Voltage: +3.5 to +4.5 kV. c. Drying Gas (N₂): Set flow to 8 - 12 L/min. d. Gas Temperature: 300 - 350 °C. e. Nebulizer Pressure: 35 - 50 psi. f. Acquisition Mode (Full Scan): Scan from m/z 50 to 500 to detect the parent ion. g. Acquisition Mode (MS/MS): i. Select the [M+H]⁺ ion (m/z 167.08) as the precursor. ii. Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. This allows for observation of both low-energy (stable losses) and high-energy (ring fission) fragments.

4. Data Analysis a. Extract the ion chromatogram for m/z 167.08 to confirm the retention time of the analyte. b. Analyze the full scan spectrum to confirm the mass of the protonated molecule. If using HRMS, calculate the mass error to confirm the elemental formula. c. Interpret the MS/MS spectrum by matching observed fragment masses to the predicted fragmentation pathways.

This self-validating protocol, which involves confirming retention time, parent mass, and fragmentation patterns, ensures a high degree of confidence in the identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using ESI in positive ion mode, which provides a strong molecular ion signal and rich, interpretable fragmentation data upon CID. While a triple quadrupole is ideal for quantification, high-resolution instruments like Q-TOF or Orbitrap systems are superior for definitive structural confirmation. By understanding the interplay between ionization, fragmentation, and analyzer technology, researchers can leverage mass spectrometry to its full potential for the unambiguous characterization of this and other vital pharmaceutical intermediates.

References

A Researcher's Guide to Isomeric Scaffolds: A Comparative Analysis of 2-(6-Aminopyridin-2-yl)acetic acid and 2-(4-aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and medicinal chemistry, the spatial arrangement of functional groups within a molecule is paramount. Structural isomers, while possessing identical molecular formulas, can exhibit profoundly different physicochemical properties, biological activities, and pharmacokinetic profiles. This guide offers an in-depth, objective comparison of two critical building blocks: 2-(6-Aminopyridin-2-yl)acetic acid and 2-(4-aminopyridin-2-yl)acetic acid. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for scaffold selection in their synthetic and screening campaigns.

Core Structural and Electronic Differences

The fundamental distinction between these two molecules lies in the position of the amino (-NH₂) group on the pyridine ring relative to the acetic acid (-CH₂COOH) moiety at the C2 position.

  • This compound: The amino group is at the C6 position, placing it para to the acetic acid substituent.

  • 2-(4-aminopyridin-2-yl)acetic acid: The amino group is at the C4 position, creating a meta relationship with the acetic acid substituent.

This positional isomerism directly impacts the electronic landscape of the molecule. The amino group is a potent electron-donating group through resonance. In the 6-amino isomer, this electronic effect strongly influences the pyridine nitrogen and the C2 position, increasing the basicity of the ring nitrogen. In the 4-amino isomer, the resonance effect on the C2 position is less direct, leading to a different distribution of electron density and, consequently, altered reactivity and intermolecular interaction potential.

G cluster_0 This compound (para-relationship) cluster_1 2-(4-aminopyridin-2-yl)acetic acid (meta-relationship) a b

Caption: Positional isomerism in the two aminopyridin-2-yl acetic acids.

Comparative Physicochemical Properties

The variance in electronic structure manifests as measurable differences in physical properties. These properties are critical for predicting a compound's behavior in both chemical reactions and biological systems, influencing factors like solubility, crystal packing, and membrane permeability.

PropertyThis compound2-(4-aminopyridin-2-yl)acetic acidExpert Rationale
CAS Number 339195-51-6[1][2]1211530-21-0 (for base)N/A
Molecular Formula C₇H₈N₂O₂[1]C₇H₈N₂O₂Identical due to isomerism.
Molecular Weight 152.15 g/mol [1]152.15 g/mol Identical due to isomerism.
Appearance Colorless solid-General appearance for purified solid.
Predicted pKa (Strongest Basic) ~4.5 - 5.5~3.5 - 4.5The para amino group in the 6-amino isomer increases the electron density on the pyridine nitrogen more effectively, enhancing its basicity.
Predicted LogP -0.3 to -0.8-0.3 to -0.8Both isomers have similar polarity, leading to comparable predicted lipophilicity.

Synthesis and Analytical Validation

The synthesis of these compounds often proceeds from their corresponding chloropyridine or nitropyridine precursors. For example, the Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic method for producing 2-aminopyridines[3]. Subsequent functionalization and elaboration of side chains can yield the desired acetic acid derivatives.

A crucial aspect of working with these isomers is ensuring their identity and purity, as contamination with the other isomer could confound experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Reverse-Phase HPLC for Isomer Purity and Identification

This protocol provides a self-validating system to confirm the purity of each isomer and can be adapted to differentiate between them based on retention time.

Objective: To assess the purity of this compound and 2-(4-aminopyridin-2-yl)acetic acid and confirm their identity by retention time.

Materials & Reagents:

  • Reference standards for both isomers

  • Sample of unknown identity/purity

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Rationale: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography of polar compounds. Formic acid aids in protonating the analytes for better peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve each reference standard and test sample in a 50:50 mixture of Water:ACN to a final concentration of 1 mg/mL.

    • Filter each solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: Linear gradient from 5% to 90% B

      • 17-20 min: Hold at 90% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

  • Data Analysis:

    • Run each reference standard individually to establish its characteristic retention time.

    • Run the test sample. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Identity is confirmed by matching the retention time of the main peak in the sample to that of the corresponding reference standard.

hplc_workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phases (A: H₂O+FA, B: ACN+FA) B Prepare 1 mg/mL Samples (Standards & Unknown) A->B C Filter Samples (0.45 µm) B->C D Inject 5 µL onto C18 Column C->D E Run Gradient Elution (25 min) D->E F Detect at 254 nm E->F G Establish Standard Retention Times F->G H Calculate Purity (Area % Method) F->H I Confirm Identity (Retention Time Match) G->I

Caption: Standard workflow for purity and identity verification using HPLC.

Applications in Drug Discovery and Chemical Biology

Aminopyridine-containing molecules are prevalent in pharmaceuticals and bioactive compounds, recognized for their ability to form key hydrogen bonds and participate in various biological interactions[4][5]. The isomeric aminopyridine acetic acids serve as versatile starting materials for synthesizing compound libraries targeting a wide range of diseases.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. The position of the amino group is critical for establishing hydrogen bond networks within the kinase hinge region. The 6-amino isomer may provide a different vector for side-chain exploration compared to the 4-amino isomer, allowing for optimization of selectivity and potency.

  • Antibacterial Agents: Substituted 2-aminopyridines have been investigated for their antibacterial properties[6][7][8]. The acetic acid moiety provides a convenient handle for conjugation to other pharmacophores or for modulating solubility and pharmacokinetic properties.

  • CNS-Active Agents: 4-aminopyridine itself is known to be a potassium channel blocker. Derivatives of these scaffolds could be explored for activity against various ion channels or receptors in the central nervous system[9].

The strategic choice between the 6-amino and 4-amino isomers allows a medicinal chemist to perform "vector-based" optimization. If a synthetic intermediate shows promise but requires improved properties, switching from one isomer to the other can subtly alter the angle of substituent vectors, potentially enabling new, more favorable interactions with a biological target or, conversely, disrupting interactions that cause off-target effects.

Conclusion for the Practicing Scientist

While this compound and 2-(4-aminopyridin-2-yl)acetic acid are structurally similar, the positional difference of the amino group is a critical design element. The 6-amino isomer possesses a more basic pyridine nitrogen due to a more direct electronic contribution from the amino group. This seemingly minor change can significantly alter a final compound's binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

For research teams engaged in scaffold hopping or lead optimization, maintaining both isomers in a building block library is a strategic advantage. It provides a rapid and synthetically accessible means to probe the steric and electronic requirements of a target binding site, accelerating the journey from hit to lead. Always ensure rigorous analytical characterization to confirm isomeric purity before committing these valuable reagents to complex synthetic routes.

References

A Comparative Analysis of the Biological Activity of 2-(6-Aminopyridin-2-yl)acetic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, featured in a multitude of clinically significant molecules. The introduction of substituents, such as amino and acetic acid groups, can imbue this heterocyclic core with a diverse range of biological activities. However, the precise positioning of these functional groups is paramount, as subtle shifts in their arrangement can dramatically alter the molecule's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides an in-depth comparison of the potential biological activities of 2-(6-Aminopyridin-2-yl)acetic acid and its positional isomers, offering a framework for researchers engaged in the discovery and development of novel therapeutic agents. While direct comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this guide will synthesize information on related aminopyridine derivatives and established structure-activity relationship (SAR) principles to provide a predictive comparison and a practical guide for experimental validation.

The Critical Role of Isomerism in Biological Activity

Isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and, most importantly, biological properties. For aminopyridinyl acetic acid derivatives, two primary types of isomerism come into play:

  • Positional Isomerism of the Amino Group: The location of the amino group on the pyridine ring (positions 3, 4, 5, or 6) significantly influences the molecule's electronic distribution, basicity (pKa), and hydrogen bonding potential. These factors are critical for receptor binding and enzyme inhibition.

  • Positional Isomerism of the Acetic Acid Moiety: The point of attachment of the acetic acid group to the pyridine ring also dictates the molecule's overall shape, polarity, and ability to interact with specific residues in a biological target.

The interplay of these isomeric variations creates a chemical space ripe for exploration, where one isomer might be a potent antibacterial agent while another could be an effective enzyme inhibitor or possess entirely different pharmacological characteristics.

Potential Biological Activities: A Predictive Comparison

Based on the broader class of aminopyridine derivatives, we can anticipate a range of biological activities for this compound and its isomers. The following sections explore these potential activities and how positional isomerism might influence them.

Antimicrobial Activity

Aminopyridine derivatives have demonstrated notable potential as antibacterial and antifungal agents.[1][2] The mechanism of action can vary, but often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

The position of the amino group is likely to be a key determinant of antimicrobial potency. For instance, the basicity of the amino group, which is influenced by its position on the ring, can affect the molecule's ability to penetrate the bacterial cell membrane. Furthermore, the spatial arrangement of the amino and acetic acid groups will dictate how the molecule can interact with its target within the bacterium.

A study on (6-methyl-pyridin-2-ylamino)-acetic acid, a close analog of one of our subject compounds, revealed that its coordination with copper(II) enhanced its antibacterial activity.[3] This suggests that these compounds may also act as ligands, and their isomeric forms will undoubtedly affect their coordination chemistry and, consequently, their biological activity.

Table 1: Predicted Influence of Isomerism on Antimicrobial Activity

IsomerPredicted Relative Antimicrobial ActivityRationale
This compoundModerate to HighThe proximity of the amino and acetic acid groups at the 2- and 6-positions might facilitate chelation with metal ions essential for bacterial enzymes. The electron-donating amino group could enhance the overall electron density of the pyridine ring, potentially influencing target interactions.
2-(5-Aminopyridin-2-yl)acetic acidModerateThe meta-like relationship between the functional groups might result in a different binding orientation compared to the 6-amino isomer. This could lead to altered activity depending on the specific target.
2-(4-Aminopyridin-2-yl)acetic acidModerate to HighThe para-like arrangement of the amino group relative to the ring nitrogen could influence the molecule's polarity and hydrogen bonding capacity, potentially leading to strong interactions with bacterial targets.
2-(3-Aminopyridin-2-yl)acetic acidLow to ModerateSteric hindrance between the adjacent amino and acetic acid groups might restrict the molecule's conformational flexibility and hinder optimal binding to a target.
2-(2-Aminopyridin-3-yl)acetic acidLow to ModerateSimilar to the 3-amino isomer, steric hindrance between the vicinal substituents could negatively impact biological activity.
2-(2-Aminopyridin-4-yl)acetic acidModerate to HighThis isomer presents a distinct spatial arrangement of the functional groups that could lead to favorable interactions with different biological targets compared to the 2-substituted acetic acid derivatives.
Enzyme Inhibition

The aminopyridine scaffold is present in a number of enzyme inhibitors.[4] For example, 4-aminopyridine is a known potassium channel blocker. The acetic acid moiety introduces a carboxylic acid group, which is a common feature in inhibitors of various enzymes, such as metalloenzymes and proteases, where it can coordinate with metal ions in the active site or form key hydrogen bonds.

The inhibitory potency and selectivity of these isomers will be highly dependent on the three-dimensional structure of the enzyme's active site. The specific positioning of the amino and carboxyl groups will determine if the molecule can adopt a conformation that is complementary to the binding pocket.

For instance, if the target enzyme has a pocket that accommodates a specific distance and orientation between a hydrogen bond donor (the amino group) and a negatively charged group (the deprotonated carboxylic acid), only the isomer that satisfies these geometric constraints will be a potent inhibitor.

Experimental Methodologies for Comparative Analysis

To empirically determine the biological activity of these isomers, a series of well-defined experimental protocols must be employed. The following sections detail the methodologies for assessing antimicrobial and enzyme inhibitory activities.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This ensures a standardized starting concentration of bacteria, which is crucial for the reproducibility of the assay.

  • Cation-Adjusted Mueller-Hinton Broth: This specific medium is standardized for susceptibility testing and contains controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) which can influence the activity of some antimicrobial agents.

  • Serial Dilutions: This method allows for the determination of a precise MIC value over a range of concentrations.

  • Controls: The growth and sterility controls are essential to validate the experiment, ensuring that the bacteria are viable and that the broth is not contaminated.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Compound Stock Solutions D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 16-20h) E->F G Read Results Visually F->G H Determine MIC G->H

Figure 1: Workflow for MIC determination.
Enzyme Inhibition Assay: A Representative Protocol for a Generic Kinase

Many aminopyridine derivatives have been investigated as kinase inhibitors.[6][7] The following is a generalized protocol for a fluorescence-based kinase inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in an appropriate assay buffer.

    • Prepare a stock solution of the kinase's substrate (e.g., a peptide) and ATP.

    • Prepare serial dilutions of the test isomers in DMSO.

  • Assay Procedure (in a 384-well plate):

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the assay plate.

    • Add 4 µL of the kinase solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the product. For many commercial kits, this involves adding a detection reagent that generates a fluorescent signal proportional to the amount of product formed.

  • Data Analysis:

    • Measure the fluorescence intensity in each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices:

  • Pre-incubation of Compound and Enzyme: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow binding kinetics.

  • Fixed Substrate and ATP Concentrations: For initial IC₅₀ determination, these are typically kept at or near their Michaelis-Menten constant (Km) values to ensure a sensitive assay.

  • Dose-Response Curve: This allows for a quantitative determination of the inhibitor's potency (IC₅₀) and can provide insights into the mechanism of inhibition.

Enzyme_Inhibition_Workflow A Prepare Reagents: Enzyme, Substrate, ATP, Isomers B Dispense Isomer Dilutions into 384-well plate A->B C Add Enzyme Solution (Pre-incubation) B->C D Initiate Reaction: Add Substrate and ATP C->D E Incubate (Room Temperature) D->E F Add Detection Reagent E->F G Measure Fluorescence F->G H Calculate % Inhibition and Determine IC₅₀ G->H

Figure 2: Workflow for a kinase inhibition assay.

Structure-Activity Relationship (SAR): A Predictive Framework

While awaiting experimental data, we can propose a hypothetical SAR based on the principles of medicinal chemistry.

SAR_Hypothesis cluster_compound Aminopyridinyl Acetic Acid Isomer cluster_properties Physicochemical Properties cluster_activity Biological Activity Compound Py-CH₂COOH  | NH₂ pKa Basicity (pKa) Compound->pKa Amino Position HBD H-bond Donors Compound->HBD Amino & Carboxyl HBA H-bond Acceptors Compound->HBA N-ring, Amino, Carboxyl LogP Lipophilicity (LogP) Compound->LogP Isomer Structure Shape Molecular Shape Compound->Shape Substituent Positions Binding Target Binding Affinity pKa->Binding HBD->Binding HBA->Binding Permeability Cell Permeability LogP->Permeability Shape->Binding Activity Overall Potency Binding->Activity Permeability->Activity

Figure 3: Factors influencing the biological activity of isomers.

The position of the amino group will modulate the pKa of the pyridine ring and the amino group itself. This, in turn, affects the ionization state of the molecule at physiological pH, which is a critical factor for both target interaction and membrane permeability. The arrangement of hydrogen bond donors (the amino group and the carboxylic acid proton) and acceptors (the pyridine nitrogen and the carbonyl oxygens) will define the molecule's interaction fingerprint. Only isomers that can present these groups in a spatially complementary manner to a biological target will exhibit high affinity.

Conclusion

The biological activity of this compound and its isomers represents a compelling area of investigation for drug discovery. While direct comparative data is currently sparse, by leveraging our understanding of the biological potential of the aminopyridine scaffold and the fundamental principles of structure-activity relationships, we can make informed predictions about their likely pharmacological profiles. The provided experimental methodologies offer a clear and robust path for researchers to systematically evaluate these compounds. The synthesis and comparative biological testing of this full isomeric series would undoubtedly provide valuable insights into the SAR of this important class of molecules and could lead to the identification of novel lead compounds for a variety of therapeutic applications.

References

A Comparative Guide to Analytical Standards for 2-(6-Aminopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6) is a heterocyclic building block with growing importance in pharmaceutical synthesis.[1] Its structural resemblance to other aminopyridine compounds necessitates robust analytical methods to ensure identity, purity, and stability. This guide compares two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your specific analytical needs.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 339195-51-6[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Typically an off-white to yellow powderInferred from related compounds
Purity (Commercial) Commonly available at ≥97%[1][2]

Comparative Analysis of Analytical Techniques: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the analytical objective. HPLC-UV is often the workhorse for routine purity assessment and stability studies due to its simplicity and robustness. In contrast, GC-MS, particularly with derivatization, offers high sensitivity and structural elucidation capabilities, making it ideal for impurity identification and trace-level analysis.

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization.
Derivatization Generally not required.Often necessary for polar compounds like this compound to increase volatility.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg/mL to fg/mL range, especially in Selected Ion Monitoring (SIM) mode.
Specificity Moderate. Relies on retention time and UV spectrum. Co-elution can be an issue.High. Provides mass spectral data for structural confirmation and identification of unknowns.
Typical Applications Purity determination, content uniformity, stability testing, dissolution testing.Impurity identification, trace analysis, metabolomics, analysis of volatile organic compounds.

Proposed Analytical Protocols

The following protocols are proposed based on established methods for structurally similar aminopyridine derivatives and amino acids. These methods should be validated in your laboratory to ensure suitability for your specific application.

Stability-Indicating Reversed-Phase HPLC-UV Method

This proposed method is adapted from validated stability-indicating methods for other aminopyridine compounds.[3][4][5][6] The rationale for a reversed-phase method is the polar nature of the analyte, which will be well-retained on a C18 column with an aqueous-organic mobile phase. The use of a phosphate buffer is critical to control the ionization of the amino and carboxylic acid functional groups, ensuring reproducible retention times and good peak shape.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 100 µg/mL in diluent) injection Inject 10 µL prep_std->injection prep_sample Prepare Sample Solution (e.g., 100 µg/mL in diluent) prep_sample->injection hplc_system HPLC System with UV Detector (254 nm) column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_system->column column->injection mobile_phase Isocratic Mobile Phase (Phosphate Buffer:Acetonitrile) chromatogram Acquire Chromatogram injection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity/ Concentration integration->calculation GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Dry Sample Aliquot derivatization Add MTBSTFA & Acetonitrile, Heat at 100°C for 4h sample_prep->derivatization neutralize Neutralize with Sodium Bicarbonate derivatization->neutralize injection Inject 1 µL neutralize->injection gcms_system GC-MS System column Capillary Column (e.g., DB-5ms) gcms_system->column column->injection tic Acquire Total Ion Chromatogram (TIC) injection->tic mass_spec Extract Mass Spectrum tic->mass_spec identification Identify Compound by Mass Spectrum & Retention Time mass_spec->identification

References

A Senior Application Scientist's Guide to the Characterization of 2-(6-Aminopyridin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its derivatives are integral to the development of therapeutics for various conditions, including cancer, inflammation, and microbial infections.[2][3] Among these, derivatives of 2-(6-Aminopyridin-2-yl)acetic acid represent a particularly versatile class of compounds, serving as key intermediates and pharmacophores in modern drug discovery.[4][5]

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from practical application. Our objective is to equip researchers with a robust framework for structural elucidation, purity assessment, and preliminary biological evaluation.

The Synthetic Foundation: Creating Diversity

The characterization process begins with a successfully synthesized compound. Derivatives of this compound are typically prepared through multi-step sequences or elegant one-pot multicomponent reactions (MCRs).[2] A common strategy involves the modification of the amino group, the carboxylic acid moiety, or the pyridine ring itself to generate a library of analogues for structure-activity relationship (SAR) studies. Understanding the synthetic route is crucial as it informs the potential impurities and side products that must be screened for during characterization.

G cluster_synthesis General Synthetic Pathway Core This compound (Core Scaffold) Amine_Mod Amine Functionalization (e.g., Acylation, Alkylation) Core->Amine_Mod Reagents Acid_Mod Carboxylic Acid Functionalization (e.g., Esterification, Amidation) Core->Acid_Mod Reagents Ring_Mod Pyridine Ring Substitution (e.g., Halogenation) Core->Ring_Mod Reagents Derivative1 Derivative A (Amine Modified) Amine_Mod->Derivative1 Derivative2 Derivative B (Acid Modified) Acid_Mod->Derivative2 Derivative3 Derivative C (Ring Modified) Ring_Mod->Derivative3

Caption: A generalized schematic of synthetic routes to generate diverse derivatives from the core scaffold.

A Validated Workflow for Comprehensive Characterization

A systematic approach is paramount to ensure the identity, purity, and stability of a newly synthesized derivative. The following workflow represents a logical and efficient progression from initial confirmation to in-depth analysis. Each step provides critical data that validates the subsequent one, forming a self-validating analytical system.

G cluster_workflow Comprehensive Characterization Workflow cluster_structure Techniques cluster_purity Techniques cluster_properties Techniques Start Newly Synthesized Crude Product TLC Reaction Monitoring & Initial Purity Check (TLC) Start->TLC Purification Purification (Column Chromatography / Recrystallization) TLC->Purification Structure Structural Elucidation Purification->Structure Purity Purity & Quantification Structure->Purity Properties Physicochemical & Biological Properties Purity->Properties Final Characterized Derivative (Data Package) Properties->Final NMR NMR ('H, '³C) - Carbon-Hydrogen Framework MS Mass Spec (MS) - Molecular Weight & Formula IR FT-IR - Functional Groups HPLC HPLC / LC-MS - Purity (%) & Impurity Profile EA Elemental Analysis - Elemental Composition MP Melting Point - Purity Indicator TGA_DSC Thermal Analysis (TGA/DSC) - Stability & Decomposition BioAssay Biological Assay (e.g., MIC, IC50)

Caption: A logical workflow for the systematic characterization of novel chemical entities.

Comparative Analysis of Core Characterization Techniques

The true identity and purity of a derivative are confirmed by a combination of spectroscopic and chromatographic methods. Each technique provides a unique piece of the puzzle, and their collective data should be in complete agreement.

Structural Elucidation: Defining the Molecule
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the gold standard for structural determination, ¹H and ¹³C NMR provide an unambiguous map of the molecule's carbon-hydrogen framework. For this compound derivatives, key diagnostic signals include the protons on the pyridine ring, the methylene protons of the acetic acid side chain, and the exchangeable protons of the amine and carboxylic acid groups.[2][3][6]

    • ¹H NMR : Expect characteristic aromatic signals for the pyridine ring protons, typically in the δ 6.0-8.5 ppm range. The CH₂ group often appears as a singlet around δ 3.5-4.0 ppm.

    • ¹³C NMR : The pyridine ring carbons will resonate in the aromatic region (δ 100-160 ppm), while the carbonyl carbon of the acid/ester/amide will be significantly downfield (δ 165-180 ppm).

  • Mass Spectrometry (MS) : This technique is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula with high accuracy.[6] The fragmentation pattern observed can also offer clues about the molecule's structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectroscopy is a rapid and effective method for identifying the functional groups present.[2] For this class of compounds, key vibrational bands include:

    • N-H stretching : Broad signals around 3300-3500 cm⁻¹ for the amino group.[7]

    • C=O stretching : A strong, sharp peak around 1680-1750 cm⁻¹ for the carbonyl of the carboxylic acid or its derivative.

    • C=C and C=N stretching : Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.

Purity Assessment: The Critical Quality Attribute
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the definitive technique for assessing the purity of a compound.[8] A reversed-phase C18 column is typically effective for these moderately polar compounds. The choice of mobile phase is critical; a buffered aqueous solution (e.g., ammonium acetate or formic acid) with an organic modifier like acetonitrile is a common starting point.[9] The goal is to develop a method that provides sharp, symmetrical peaks with good resolution from any impurities.

  • Elemental Analysis (CHN) : This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula, providing strong evidence of purity.

Quantitative Data Summary & Comparison

To illustrate the application of these techniques, the table below presents hypothetical characterization data for three distinct derivatives of the core scaffold. This format allows for a direct comparison of how structural modifications influence analytical and biological results.

Parameter Derivative A (Amide) Derivative B (Ester) Alternative C (Ring-Brominated)
Structure 2-(6-aminopyridin-2-yl)-N-benzylacetamideMethyl 2-(6-aminopyridin-2-yl)acetate2-(6-Amino-5-bromopyridin-2-yl)acetic acid
Molecular Formula C₁₄H₁₅N₃OC₈H₁₀N₂O₂C₇H₇BrN₂O₂
Molecular Weight 241.29 g/mol 166.18 g/mol 231.05 g/mol
Key ¹H NMR Shifts (δ ppm) 7.2-7.4 (m, 5H, Ph), 6.5-7.8 (m, 3H, Py), 4.4 (d, 2H, N-CH₂), 3.8 (s, 2H, CO-CH₂)6.5-7.8 (m, 3H, Py), 3.7 (s, 3H, O-CH₃), 3.8 (s, 2H, CO-CH₂)6.6 (d, 1H, Py-H), 7.9 (d, 1H, Py-H), 3.9 (s, 2H, CO-CH₂)
Key IR Bands (cm⁻¹) 3350 (N-H), 1670 (Amide C=O)3340 (N-H), 1735 (Ester C=O)3360 (N-H), 1710 (Acid C=O), 1050 (C-Br)
HPLC Purity (254 nm) >98%>99%>97%
Biological Activity (IC₅₀) 15 µM (vs. Target X)50 µM (vs. Target X)5 µM (vs. Target X)

Validated Experimental Protocols

Trustworthiness in research is built on reproducible methods. The following protocols are designed to be self-validating systems for the routine characterization of novel derivatives.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol is designed for determining the purity of a synthesized this compound derivative.

  • Instrumentation & Column:

    • HPLC System with UV-Vis Detector (e.g., Shimadzu, Agilent).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm (or wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~1 mg of the derivative.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be ≥95% for use in biological assays.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for this class of compounds as it dissolves polar molecules and allows for the observation of exchangeable N-H and O-H protons. CDCl₃ or MeOD-d₄ are other alternatives.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified derivative directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.

    • Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

  • Acquisition:

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument procedures.

Conclusion

The characterization of this compound derivatives is a multi-faceted process that demands a rigorous and systematic application of orthogonal analytical techniques. By integrating spectroscopic methods for structural confirmation with chromatographic techniques for purity assessment, researchers can build a comprehensive and reliable data package for each new molecule. This robust characterization is the unshakeable foundation upon which all subsequent biological and pharmacological evaluations are built, ultimately enabling the successful progression of promising candidates in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Aminopyridine Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Aminopyridine Synthesis

Aminopyridines, existing as three primary isomers (2-, 3-, and 4-aminopyridine), are fundamental building blocks in the pharmaceutical and agrochemical industries.[1] Their synthesis, often achieved through methods like the Chichibabin amination or the reduction of nitropyridine precursors, can yield a mixture of products.[1][2][3][4][5] The challenge for any process chemist or drug development professional lies not just in the synthesis itself, but in the rigorous confirmation of the desired isomer and the detection of potential impurities, such as residual starting materials, other isomers, or byproducts like pyridones and azopyridines.[2]

This guide provides a comparative analysis of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to move beyond a simple recitation of methods, offering instead a strategic framework for their application, rooted in the causal relationship between molecular structure and spectral output. As your analytical partner, our goal is to empower you to select the right tool for the right question, ensuring the integrity and purity of your synthesized aminopyridine products.

Comparative Analysis: A Triad of Spectroscopic Techniques

The comprehensive characterization of aminopyridine products rarely relies on a single technique. Instead, a synergistic approach using NMR, FT-IR, and MS provides a self-validating system where the strengths of one method compensate for the limitations of another.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, NMR provides unparalleled insight into the molecular skeleton. Its primary strength lies in its ability to definitively distinguish between the 2-, 3-, and 4-aminopyridine isomers based on the unique electronic environment of each proton and carbon atom.[6][7] While powerful, complex mixtures can lead to overlapping signals, complicating interpretation without separation techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and robust technique for functional group identification. FT-IR is invaluable for confirming the presence of the essential amine (-NH₂) and pyridine ring structures.[8] Its primary limitation is its general inability to differentiate between isomers, as all three share the same fundamental functional groups. However, subtle shifts in vibrational frequencies can offer clues when compared against a known standard.

  • Mass Spectrometry (MS): The definitive tool for determining molecular weight. MS confirms the successful synthesis of a compound with the expected mass (94.11 g/mol for aminopyridine).[9][10][11] When coupled with a separation technique like Gas or Liquid Chromatography (GC-MS or LC-MS), it becomes a powerful tool for purity analysis, capable of detecting and identifying minute quantities of impurities.[12][13] Differentiating isomers by MS alone can be challenging, as they often exhibit similar fragmentation patterns.

The logical flow of analysis often begins with FT-IR for a quick functional group check, followed by MS to confirm molecular weight, and culminating in NMR for unambiguous isomeric confirmation. For purity assessment, LC-MS is the preferred workflow.

Figure 1: General Analytical Workflow for Aminopyridine Synthesis cluster_synthesis Synthesis & Work-up cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Final Assessment Synthesis Aminopyridine Synthesis Workup Reaction Work-up & Isolation Synthesis->Workup FTIR FT-IR Analysis (Functional Group Confirmation) Workup->FTIR MS LC-MS or GC-MS (Purity & MW Confirmation) FTIR->MS NMR NMR Analysis (Isomer Confirmation) MS->NMR Interpretation Correlate All Spectral Data NMR->Interpretation FinalProduct Confirmed Product (Structure, Purity, Isomer) Interpretation->FinalProduct

Caption: General Analytical Workflow for Aminopyridine Synthesis.

Data Interpretation: From Spectra to Structure

The key to successful analysis is understanding the characteristic spectral signatures of each aminopyridine isomer.

FT-IR Spectroscopy: The Functional Group Fingerprint

The FT-IR spectrum confirms the presence of the amine group and the aromatic pyridine ring. While the spectra of the isomers are broadly similar, key vibrations are consistent.[14][15][16] The primary causality is that the vibrational energy of a specific bond (e.g., N-H) is characteristic of that functional group.

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance for Aminopyridines
N-H Asymmetric & Symmetric Stretch3450 - 3250 (two bands)Confirms the presence of a primary amine (-NH₂) group.[14][16]
N-H Scissoring (Bend)1650 - 1580Further confirmation of the primary amine group.[14][16]
C=C and C=N Ring Stretch1600 - 1430Characteristic vibrations of the pyridine aromatic ring.[8]
C-N Stretch1335 - 1250Indicates the bond between the amine group and the aromatic ring.[16]

Data compiled from multiple sources.[8][14][15][16]

NMR Spectroscopy: The Isomer Differentiator

¹H NMR is the most powerful tool for distinguishing between 2-, 3-, and 4-aminopyridine. The position of the electron-donating amino group directly influences the electron density around the ring protons, causing predictable upfield or downfield shifts in their resonance frequencies (chemical shift, δ). The proximity of protons to each other dictates the spin-spin coupling patterns, providing a unique fingerprint for each isomer.[6][7]

Isomer Proton Assignment Approx. Chemical Shift (δ, ppm in CDCl₃) Characteristic Coupling (J, Hz)
2-Aminopyridine H6~8.1Doublet, J ≈ 5 Hz
H3~6.6Doublet, J ≈ 8 Hz
H4~7.4Triplet of doublets
H5~6.7Triplet of doublets
3-Aminopyridine H2~8.1Singlet (broad) or small doublet
H6~8.0Doublet
H4~7.0Doublet of doublets
H5~7.0Multiplet
4-Aminopyridine H2, H6~8.1Doublet, J ≈ 6 Hz
H3, H5~6.6Doublet, J ≈ 6 Hz

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from representative spectra.[17][18][19]

The symmetrical nature of 4-aminopyridine results in a simple spectrum with only two distinct signals for the ring protons. In contrast, the asymmetry of 2- and 3-aminopyridine leads to four unique signals, whose specific shifts and coupling patterns allow for unambiguous identification.

Mass Spectrometry: Purity and Molecular Weight Confirmation

For all three isomers, the primary role of MS is to confirm the molecular weight. Electron Ionization (EI) will produce a molecular ion peak (M⁺˙) at an m/z of 94.[9][10][11] The fragmentation patterns, while sometimes similar, can offer clues. A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 67. LC-MS is particularly powerful, as it provides both the retention time (a characteristic of the isomer under specific chromatographic conditions) and the mass-to-charge ratio.

Figure 2: Decision Tree for Spectroscopic Method Selection start What is the primary analytical question? q1 Are the expected functional groups present? start->q1 q2 What is the molecular weight and purity? start->q2 q3 Which isomer was synthesized? start->q3 ans1 Use FT-IR q1->ans1 Yes ans2 Use LC-MS or GC-MS q2->ans2 Yes ans3 Use ¹H & ¹³C NMR q3->ans3 Yes

Caption: Decision Tree for Spectroscopic Method Selection.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing reliable and reproducible data for the analysis of solid aminopyridine samples.

Protocol 1: FT-IR Analysis via KBr Pellet
  • Causality: This method ensures the sample is in a solid, non-interacting matrix (salt), allowing for the measurement of fundamental vibrational modes without solvent interference.

  • Preparation: Gently grind 1-2 mg of the dried aminopyridine product with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent disc. A clear disc indicates good sample dispersion and is critical for minimizing light scattering.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands as outlined in the data table above.

Protocol 2: ¹H NMR for Isomer Identification
  • Causality: Dissolving the analyte in a deuterated solvent allows for analysis in the solution phase, where molecules tumble freely, providing sharp, high-resolution signals. The deuterated solvent is "invisible" in the ¹H spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of the aminopyridine product into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample. DMSO-d₆ is often a good choice due to its high polarity.

  • Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure a homogenous solution.

  • Data Acquisition: Insert the tube into the NMR spectrometer. After standard instrument procedures (locking, shimming), acquire the ¹H spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

  • Analysis: Process the spectrum (phasing, baseline correction, and integration). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Compare the chemical shifts and coupling patterns to the reference data to confirm the isomer.

Protocol 3: LC-MS for Purity Assessment
  • Causality: This hyphenated technique physically separates components of a mixture over time (chromatography) before they enter the mass spectrometer for individual molecular weight determination, allowing for both quantification and identification of impurities.

  • Sample Preparation: Prepare a stock solution of the aminopyridine product at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Serially dilute to a working concentration of ~1-10 µg/mL.

  • Chromatographic Conditions: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The formic acid aids in ionization for MS detection.

  • MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the instrument to scan a mass range that includes the expected product and potential byproducts (e.g., m/z 50-300).

  • Data Acquisition: Inject the sample. The output will be a total ion chromatogram (TIC), showing peaks over time.

  • Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of the main product and any impurities. Extract the mass spectrum for each peak. The main peak should show an [M+H]⁺ ion at m/z 95. Other peaks can be analyzed to identify potential impurities by their mass.

Conclusion

The robust characterization of aminopyridine synthesis products is a non-negotiable aspect of quality control in research and development. A multi-faceted analytical approach, leveraging the complementary strengths of FT-IR, NMR, and MS, provides a comprehensive and reliable assessment of product identity, isomeric structure, and purity. FT-IR offers a rapid confirmation of chemical class, MS verifies the molecular weight and, when coupled with LC, reveals the purity profile, while NMR stands as the ultimate arbiter of isomeric identity. By understanding the causal links between molecular structure and spectral data, and by employing validated protocols, researchers can confidently advance their synthesis products to the next stage of development.

References

A Comparative Guide to Purity Validation of 2-(6-Aminopyridin-2-yl)acetic Acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of using elemental analysis for the purity validation of 2-(6-Aminopyridin-2-yl)acetic acid (CAS No. 339195-51-6), a critical heterocyclic building block in pharmaceutical research and development.[1][2] We will move beyond procedural lists to explore the causality behind experimental choices, compare data from samples of varying purity, and position this fundamental technique within a broader, multi-faceted validation strategy, as expected in modern drug development.

Introduction: The Imperative of Stoichiometric Purity

In pharmaceutical synthesis, the purity of a starting material or intermediate like this compound is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. While chromatographic techniques excel at identifying and quantifying discrete impurities, Elemental Analysis (EA) serves a unique and complementary purpose: the validation of a compound's fundamental stoichiometric integrity.[3] It answers the question, "Does the bulk material possess the correct percentage of Carbon, Hydrogen, and Nitrogen consistent with its molecular formula?"

This guide will demonstrate that while EA is a powerful quantitative tool, its true value is realized when its results are critically compared against theoretical values and contextualized with data from orthogonal analytical methods.

Section 1: The Theoretical Benchmark for this compound

The basis of any elemental analysis is the comparison of experimental data to the theoretical elemental composition derived from the molecular formula. For this compound, the details are as follows:

  • Molecular Formula: C₇H₈N₂O₂[1]

  • Molecular Weight: 152.15 g/mol [1]

Based on this, the theoretical elemental composition is calculated:

  • Carbon (C): (7 × 12.011) / 152.15 = 55.26%

  • Hydrogen (H): (8 × 1.008) / 152.15 = 5.30%

  • Nitrogen (N): (2 × 14.007) / 152.15 = 18.42%

  • Oxygen (O): (2 × 15.999) / 152.15 = 21.03%

In the context of pharmaceutical development and for publication in most scientific journals, experimental results for C, H, and N are expected to be within ±0.4% of these theoretical values to be considered pure.[4] This narrow window of acceptance underscores the precision of the technique and its utility in detecting deviations from the expected molecular formula.

Section 2: A Self-Validating Experimental Protocol for CHN Analysis

The trustworthiness of an analytical result hinges on a protocol that validates itself at every stage. The following workflow for CHN analysis incorporates system suitability checks to ensure data integrity. Modern elemental analyzers are the cornerstone of this process.[3][5]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & System Validation cluster_analysis Phase 2: Automated Analysis cluster_data Phase 3: Data Processing & Verification SamplePrep Sample Preparation (Drying, Homogenization) Weighing Accurate Weighing (Microbalance, ~1-3 mg) SamplePrep->Weighing SampleEncapsulation Sample Encapsulation (Tin capsules) Weighing->SampleEncapsulation StandardPrep Standard Preparation (e.g., Acetanilide) SystemSuitability System Suitability Test (SST) (Analyze Standard) StandardPrep->SystemSuitability SST_Check Standard within ±0.3% of True Value? SystemSuitability->SST_Check SST_Check->SamplePrep Yes SST_Check->StandardPrep No (Recalibrate) Combustion High-Temp Combustion (~950°C, O2 environment) SampleEncapsulation->Combustion Reduction Gas Reduction (Remove excess O2, convert NOx to N2) Combustion->Reduction Separation Gas Chromatographic Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration & Calculation Detection->Integration Report Generate Report (%C, %H, %N) Integration->Report Final_Check Results within ±0.4% of Theoretical? Report->Final_Check

Caption: Workflow for CHN elemental analysis.

Detailed Protocol
  • Instrument Preparation & System Suitability:

    • Rationale: Before analyzing any sample, the instrument's accuracy and precision must be confirmed. This is a core tenet of method validation.[6]

    • Protocol:

      • Ensure the elemental analyzer has fresh reagents (combustion/reduction tubes) and carrier gas (Helium).

      • Accurately weigh ~1-2 mg of a certified elemental analysis standard, such as Acetanilide (C₈H₉NO; Theoretical: C=71.09%, H=6.71%, N=10.36%).

      • Analyze the standard in triplicate. The mean results must be within ±0.3% of the theoretical values. If not, the instrument must be recalibrated before proceeding.

  • Sample Preparation:

    • Rationale: The most common source of error in elemental analysis is improper sample preparation. Residual moisture or solvent will significantly alter the hydrogen and carbon percentages.

    • Protocol:

      • Dry the this compound sample under a high vacuum at 40-50°C for at least 4 hours to remove any residual water or solvents.

      • Ensure the sample is homogenous by gently grinding it with a mortar and pestle if necessary.

  • Sample Analysis:

    • Rationale: A precise and accurate weight is critical for an accurate result. Samples are combusted in an oxygen-rich environment to convert all C, H, and N into CO₂, H₂O, and Nₓ oxides, respectively.

    • Protocol:

      • On a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. Record the weight precisely.

      • Seal the capsule and place it into the instrument's autosampler.

      • Analyze the sample in triplicate (n=3) to assess the repeatability of the measurement.

Section 3: Comparative Data Analysis: Identifying Purity Deviations

To illustrate how elemental analysis differentiates between samples of varying quality, we present hypothetical data for three distinct batches of this compound.

Table 1: Comparative Elemental Analysis Data

Batch IDDescription%C (Experimental)Δ from Theory%H (Experimental)Δ from Theory%N (Experimental)Δ from TheoryPass/Fail (±0.4%)
Theoretical C₇H₈N₂O₂55.26 -5.30 -18.42 --
Batch A High Purity (>99.5% by HPLC)55.31+0.055.35+0.0518.38-0.04Pass
Batch B Contaminated with 2% Acetonitrile (CH₃CN)54.59-0.675.25-0.0518.89+0.47Fail
Batch C Contains 2% of a Dimer Impurity (C₁₄H₁₄N₄O₃)55.23-0.035.22-0.0818.80+0.38Pass *

Analysis of Results:

  • Batch A (High Purity): The experimental values are well within the ±0.4% acceptance criterion. This result strongly supports the compound's stoichiometric identity and high purity, corroborating the HPLC data.

  • Batch B (Solvent Contamination): This batch fails decisively. Acetonitrile (C=58.50%, H=7.37%, N=34.13%) is richer in nitrogen and carbon but poorer in hydrogen relative to our product. Its presence significantly decreases the %C and increases the %N, pushing the results far outside the acceptable range. This demonstrates EA's high sensitivity to volatile organic impurities.

  • Batch C (Process-Related Impurity): This scenario is more nuanced and highlights a limitation. The dimer impurity has a slightly different elemental composition (C=55.62%, H=4.67%, N=18.53%). At a 2% level, it subtly increases the nitrogen percentage. While the result is still within the ±0.4% guideline, it is pushing the upper limit for nitrogen. This "Pass*" should serve as a flag, prompting further investigation with a more specific technique like LC-MS to identify the source of the high nitrogen reading.

Section 4: A Holistic Approach: Integrating EA with Orthogonal Methods

Elemental analysis validates stoichiometry but does not identify specific impurities. A robust quality control strategy, as mandated by regulatory bodies like the FDA and EMA, requires a multi-faceted approach where different analytical techniques provide complementary information.[7][8][9]

G PurityValidation Comprehensive Purity Validation of this compound EA Elemental Analysis (CHN) - Confirms Stoichiometry - Detects Bulk Deviations PurityValidation->EA HPLC HPLC / UPLC - Quantifies Organic Impurities - Assesses Purity (%) PurityValidation->HPLC LCMS LC-MS - Identifies Unknown Impurities - Confirms Molecular Weight PurityValidation->LCMS NMR NMR Spectroscopy - Confirms Chemical Structure - Detects Structural Isomers PurityValidation->NMR ICPMS ICP-MS / OES - Quantifies Elemental Impurities (Heavy Metals, Catalysts) PurityValidation->ICPMS EA->HPLC Complements HPLC->LCMS Complements LCMS->NMR Complements

Caption: Relationship between EA and orthogonal purity methods.

  • Comparison with HPLC/UPLC: Chromatography is the gold standard for separating and quantifying individual organic impurities.[10] While EA might show a batch is "off," HPLC can tell you it's because of three specific impurities at 0.15%, 0.08%, and 0.50%.

  • Comparison with Mass Spectrometry (MS): When HPLC detects an unknown peak, LC-MS is used to determine its mass, providing crucial clues to its identity.[11] This is a qualitative power that EA lacks entirely.

  • Comparison with ICP-MS: It is critical to distinguish between elemental analysis (CHN) and the analysis of elemental impurities.[12] Techniques like ICP-MS are required by pharmacopeias (e.g., USP <232>) to quantify trace levels of heavy metals or residual catalysts, a completely different and mandatory aspect of purity assessment.[7][13]

Conclusion

Elemental analysis is an indispensable, quantitative tool for validating the purity of this compound. Its strength lies in its precision and its ability to provide a direct check on the compound's stoichiometric integrity. As demonstrated, a result falling within the accepted ±0.4% tolerance provides strong evidence of purity, while a deviation is a clear indicator of significant contamination, such as residual solvent.

However, for drug development professionals, elemental analysis should not be viewed in isolation. It is a foundational data point that gains its ultimate authority when integrated into a comprehensive validation package. By comparing EA results with data from orthogonal methods like HPLC and MS, researchers can build a complete and defensible purity profile, ensuring the quality and safety of the materials that advance through the development pipeline.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(6-Aminopyridin-2-yl)acetic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of Aminopyridine Derivatives

Aminopyridine and its derivatives are known to be biologically active and present significant health hazards. Compounds like 2-aminopyridine and 4-aminopyridine are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] They are also known to cause irritation to the skin, eyes, and respiratory system.[1][4][5] More severe health effects from overexposure can include central nervous system impacts, such as headaches, dizziness, convulsions, and even potential liver and kidney damage.[1][6] Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to mitigate the risks associated with handling 2-(6-Aminopyridin-2-yl)acetic acid. The following table summarizes the required PPE, followed by a more detailed explanation of each component.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield is also recommended.Protects against splashes and airborne particles. Aminopyridine derivatives can cause serious eye irritation.[1][5]
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides a chemical barrier to prevent skin absorption, which is a primary route of exposure for aminopyridines.[1][7]
Body Protection A lab coat with long sleeves. Chemical-resistant apron for larger quantities.Protects the skin on the arms and body from accidental contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.To be used in the absence of adequate engineering controls (e.g., a chemical fume hood) or when handling the solid compound where dust generation is possible.[1]
In-Depth Look at PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[1][8] For procedures with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in conjunction with goggles.

  • Hand Protection: The choice of glove material is critical. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including pyridine and its derivatives.[7] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.[9]

  • Body Protection: A buttoned-up lab coat provides a fundamental barrier. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advisable. Contaminated clothing should be removed immediately and laundered separately from other clothing.[10]

  • Respiratory Protection: All handling of solid this compound and its solutions should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7] If a fume hood is not available or if engineering controls are insufficient, a properly fitted respirator with the appropriate cartridges for organic vapors and particulates is required.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for ensuring safety. The following steps outline the process from preparation to disposal.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh solid in fume hood prep_materials->handling_weigh Begin Handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_transfer Transfer solution as needed handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate work surfaces handling_transfer->cleanup_decontaminate Complete Handling cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on your lab coat, followed by chemical safety goggles and a face shield if necessary.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is within the specified range.

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers, inside the fume hood to minimize movement in and out of the controlled area.

  • Handling:

    • Weighing: Carefully weigh the solid this compound within the fume hood. Avoid creating dust. If any material is spilled, clean it up immediately following your laboratory's spill response procedures.

    • Dissolving and Transferring: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All transfers of the solution should be done within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

    • Waste Segregation: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container. Never dispose of aminopyridine waste down the drain.[5][8]

    • Rinsing Containers: For containers of highly toxic chemicals (which should be assumed for this compound), the first three rinses must be collected and disposed of as hazardous waste.[11]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove gloves, then the face shield and goggles, and finally the lab coat.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Aminopyridin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Aminopyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.